molecular formula C12H11F3N4NaO6S B066229 Flucarbazone-sodium CAS No. 181274-17-9

Flucarbazone-sodium

Numéro de catalogue: B066229
Numéro CAS: 181274-17-9
Poids moléculaire: 419.29 g/mol
Clé InChI: KKCLIBMLUMCTMZ-UHFFFAOYSA-N
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Description

Flucarbazone-sodium is a highly effective and selective systemic herbicide belonging to the sulfonylaminocarbonyltriazolinone chemical class. Its primary research value lies in its action as an acetolactate synthase (ALS) inhibitor, effectively blocking the synthesis of the essential branched-chain amino acids valine, leucine, and isoleucine in susceptible plants. This mechanism leads to the cessation of cell division and eventual plant death. Researchers utilize this compound extensively in agricultural science for studying its efficacy in selective weed control, particularly in wheat and barley crops, where it targets problematic grass weeds such as wild oats and green foxtail. Its systemic properties allow for the study of translocation within the plant, from foliar absorption to root growth inhibition. This compound is a vital tool for investigating weed resistance mechanisms, developing integrated pest management (IPM) strategies, and assessing the environmental fate and behavior of modern herbicides. It is supplied strictly for laboratory research purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

181274-17-9

Formule moléculaire

C12H11F3N4NaO6S

Poids moléculaire

419.29 g/mol

Nom IUPAC

sodium;(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide

InChI

InChI=1S/C12H11F3N4O6S.Na/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15;/h3-6H,1-2H3,(H,17,20);

Clé InChI

KKCLIBMLUMCTMZ-UHFFFAOYSA-N

SMILES

CN1C(=NN(C1=O)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na+]

SMILES isomérique

CN1C(=NN(C1=O)/C(=N/S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)/[O-])OC.[Na+]

SMILES canonique

CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na]

Color/Form

Colorless, crystalline powder
Solid, crystalline, white

melting_point

200 °C (decomposes)

Autres numéros CAS

181274-17-9

Solubilité

In water, 44 g/L at 20 °C (pH 9)

Synonymes

MKH 6562

Pression de vapeur

1X10-9 Pa at 20 °C

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Flucarbazone-Sodium: Chemical Structure, Properties, and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium is a selective, post-emergence herbicide belonging to the sulfonylaminocarbonyltriazolinone class of chemicals.[1] It is primarily utilized for the control of grassy weeds and some broadleaf weeds in cereal crops, particularly wheat.[2] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, toxicological profile, and environmental fate of this compound.

Chemical Structure and Identification

This compound is the sodium salt of flucarbazone.[4] The chemical structure is characterized by a triazolinone heterocyclic ring linked to a phenylsulfonyl group.

Image of the chemical structure of this compound:

ALS_Inhibition_Pathway cluster_0 Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Toxic_Accumulation Toxic Accumulation alpha_Ketobutyrate->Toxic_Accumulation Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Flucarbazone This compound Flucarbazone->Inhibition Inhibition->ALS Synthesis_Workflow Triazolinone 4,5-dihydro-3-methoxy-4-methyl -5-oxo-1H-1,2,4-triazole Reaction1 Reaction Triazolinone->Reaction1 SulfonylChloride 2-(trifluoromethoxy)phenyl sulfonyl chloride SulfonylChloride->Reaction1 Flucarbazone Flucarbazone Reaction1->Flucarbazone Reaction2 Salt Formation (pH controlled) Flucarbazone->Reaction2 NaOH Aqueous Sodium Hydroxide NaOH->Reaction2 FlucarbazoneSodium This compound Reaction2->FlucarbazoneSodium

References

An In-depth Technical Guide to the Mechanism of Action of Flucarbazone-Sodium in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flucarbazone-sodium is a selective, post-emergence herbicide belonging to the sulfonylaminocarbonyl-triazolinone chemical family.[1][2] It is utilized for the control of grassy weeds, particularly wild oat (Avena fatua), and certain broadleaf weeds in wheat crops.[3][4][5] Its herbicidal activity stems from the specific inhibition of a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway, leading to the cessation of growth and eventual death of susceptible plant species.[6][7] This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental processes.

Core Mechanism of Action

The primary mode of action for this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) (EC 2.2.1.6).[6][8][9] This enzyme is pivotal as it catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][7]

This compound is readily absorbed by both the roots and foliage of plants and is translocated through the xylem and phloem to areas of active growth, primarily the meristematic tissues.[2][8][10] In these tissues, where protein synthesis and cell division are rapid, the demand for BCAAs is high.[2] By binding to the ALS enzyme, this compound blocks the production of these amino acids.[4][5] The subsequent deficiency in valine, leucine, and isoleucine halts protein synthesis and cell division, leading to a cessation of plant growth. While the ultimate cause of plant death is not fully elucidated, it is believed to result from this systemic starvation of essential amino acids.[1]

Biochemical Pathway of Inhibition

The inhibitory action of this compound interrupts a fundamental metabolic pathway in plants. The process from application to herbicidal effect is outlined below.

Caption: Biochemical pathway of this compound's mechanism of action.

Quantitative Data on Efficacy and Resistance

The efficacy of this compound can be quantified by dose-response assays, which determine the herbicide concentration required to inhibit plant growth by 50% (GR₅₀). These values are critical for understanding herbicide sensitivity and the evolution of resistance.

PopulationHerbicide TreatmentGR₅₀ (g ai ha⁻¹)Resistance Index (RI)Reference
Susceptible Wild Oat (A. fatua)This compound8.18-[6]
Resistant Wild Oat (A. fatua)This compound47.915.9[6]
Resistant Wild Oat (A. fatua)This compound + Malathion (P450 inhibitor)16.672.0[6]
Caption: Table 1. Whole-plant dose-response data for this compound on susceptible and resistant wild oat.

Experimental Protocols

Reproducible and standardized protocols are essential for studying herbicide mechanisms. The following sections detail methodologies for assessing the effects of this compound at the enzymatic and whole-plant levels.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is a synthesized methodology based on standard enzyme kinetic assays for ALS inhibitors.[11] It is designed to determine the inhibitory potential of this compound on ALS activity directly.

1. Enzyme Extraction and Purification:

  • Harvest young leaf tissue from a susceptible plant species (e.g., pea, Pisum sativum).

  • Homogenize the tissue in an ice-cold extraction buffer (50 mM KPO₄ buffer, pH 7.2, 10 mM MgCl₂, 10 µM FAD, 1 mM DTT).

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Purify the ALS enzyme from the supernatant using column chromatography (e.g., S-200 HR gel filtration).[11]

  • Determine protein concentration using a standard method (e.g., Bradford assay).

2. Inhibition Assay:

  • Prepare a reaction mixture in a microplate well containing 50 mM KPO₄ buffer (pH 7.2), 10 mM MgCl₂, 10 µM FAD, 1 mM DTT, and 50 mM sodium pyruvate (B1213749) (substrate).[11]

  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent-only control.

  • Initiate the reaction by adding the purified ALS enzyme solution.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding sulfuric acid, which also facilitates the conversion of acetolactate to acetoin (B143602).

  • Add creatine (B1669601) and α-naphthol solutions and incubate to allow color development. The intensity of the color is proportional to the amount of acetoin formed.

  • Measure the absorbance at 530 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percent inhibition of ALS activity for each this compound concentration relative to the control.

  • Plot percent inhibition versus log-transformed inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Whole-Plant Dose-Response Bioassay

This protocol, adapted from studies on herbicide resistance in Avena fatua, evaluates the in vivo efficacy of this compound.[6]

Caption: Experimental workflow for a whole-plant dose-response bioassay.

Methodology Details:

  • Plant Material: Seeds of susceptible and potentially resistant weed populations are grown in pots containing a standard potting mix.

  • Growth Conditions: Plants are maintained in a controlled environment (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At the 2-3 leaf stage, plants are treated with a range of this compound doses. A laboratory track sprayer is used to ensure uniform application.[6]

  • Evaluation: After a 21-day incubation period, the aboveground biomass is harvested, and the fresh weight is measured.[6]

  • Data Analysis: The fresh weight data is expressed as a percentage of the untreated control for each population. A log-logistic regression analysis is used to calculate the GR₅₀. The Resistance Index (RI) is calculated as GR₅₀ (Resistant) / GR₅₀ (Susceptible).[6]

Soil Residue Bioassay

This protocol is used to detect biologically active residues of this compound in soil, which is crucial for understanding its environmental persistence and potential carryover effects on subsequent crops.[12][13]

Caption: Experimental workflow for a soil residue bioassay.

Methodology Details:

  • Indicator Species: A plant species highly sensitive to ALS inhibitors, such as oriental mustard, is chosen.[12]

  • Soil Spiking: A known amount of this compound is added to soil samples to create a standard curve. Field soil samples with unknown residue levels can also be tested.

  • Growth and Measurement: Pre-germinated seeds are planted in the treated soil. After a short growth period (e.g., 5 days), the root length, which is often the most sensitive indicator, is measured.[12]

  • Analysis: The root length in the treated soil is compared to the root length in untreated control soil to calculate the percent growth inhibition.[12] This value can be compared against a standard curve to estimate the herbicide concentration in the soil.

References

The Synthesis and Manufacture of Flucarbazone-Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Flucarbazone-sodium, a potent sulfonylurea herbicide, is a critical component in modern agriculture for the control of grass weeds in cereal crops. Its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a key component in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides an in-depth overview of the synthesis and manufacturing process of this compound, intended for researchers, scientists, and professionals in drug development and agrochemical manufacturing.

Chemical Profile

IdentifierValue
IUPAC Name sodium;(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide[1]
CAS Number 181274-17-9[2]
Molecular Formula C12H10F3N4NaO6S[1]
Molecular Weight 418.28 g/mol [1]

Overview of the Synthetic Pathway

The commercial production of this compound is a multi-step process that begins with the synthesis of the core triazolinone ring structure, followed by the introduction of the sulfonylurea bridge and concluding with the formation of the sodium salt.[2] The overall synthesis can be broadly categorized into the formation of key intermediates and the final coupling and salt formation steps.

A common method for the preparation of this compound involves the reaction of 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole with 2-(trifluoromethoxy)phenyl sulfonyl chloride, followed by treatment with a sodium base to yield the final product.[1]

Detailed Synthesis and Manufacturing Process

The industrial synthesis of this compound can be broken down into the following key stages:

Stage 1: Synthesis of 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole

The synthesis of the triazolinone core is a foundational step in the overall process. One reported route involves a cyclocondensation reaction.[2]

Experimental Protocol:

  • Cyclocondensation: Methyl carbazate (B1233558) is reacted with dimethyl oxalate (B1200264) to form the initial triazole ring structure.[2]

  • N-methylation: The resulting intermediate is then N-methylated using methyl iodide in the presence of a base, such as sodium hydride, in a solvent like dimethylformamide (DMF).[2]

Stage 2: Synthesis of 2-(trifluoromethoxy)phenylsulfonyl Chloride

This intermediate provides the sulfonyl portion of the final molecule. Its synthesis typically involves the chlorosulfonation of 2-(trifluoromethoxy)aniline (B52511).

Experimental Protocol:

  • Diazotization: 2-(trifluoromethoxy)aniline is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt.

  • Sulfonyl Chloride Formation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (Sandmeyer-type reaction) to yield 2-(trifluoromethoxy)phenylsulfonyl chloride.

Stage 3: Coupling Reaction to form Flucarbazone (B134062)

This crucial step involves the formation of the sulfonylurea bridge by reacting the triazolinone intermediate with the sulfonyl chloride.

Experimental Protocol:

  • Reaction: The anion of 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole is reacted with 2-(chlorosulfonyl)benzoic acid phenyl ester in a suitable solvent like tetrahydrofuran (B95107) (THF) to form the sulfonamide intermediate.[2]

  • Ring Closure: An intramolecular condensation is then carried out using phosgene (B1210022) or triphosgene (B27547) in the presence of a base like triethylamine (B128534) to form the sulfonylaminocarbonyl linkage.[2]

Stage 4: Formation of this compound

The final step is the conversion of the flucarbazone free acid to its sodium salt, which is the commercially available form of the herbicide.

Experimental Protocol:

  • Salt Formation: Flucarbazone is treated with one molar equivalent of sodium hydroxide (B78521) in aqueous methanol (B129727) to form the sodium salt.[2]

  • Isolation: The resulting this compound is then isolated. In some processes, a stable hemihydrate form is crystallized from aqueous systems, which offers advantages in handling and formulation due to its reduced dustiness compared to the anhydrous form.[3][4] This process involves treating 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]-1H-1,2,4-triazole-1-carboxamide (the free acid form of flucarbazone) with aqueous sodium hydroxide under controlled pH conditions.[3][4][5]

Manufacturing Process Flow Diagram

Flucarbazone_Sodium_Synthesis A Methyl Carbazate I1 Triazole Ring Intermediate A->I1 Cyclocondensation B Dimethyl Oxalate B->I1 Cyclocondensation C Methyl Iodide I2 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole C->I2 N-methylation D 2-(trifluoromethoxy)aniline I3 2-(trifluoromethoxy)phenyl diazonium salt D->I3 Diazotization E Sodium Nitrite / HCl E->I3 Diazotization F SO2 / Cu Catalyst I4 2-(trifluoromethoxy)phenylsulfonyl Chloride F->I4 Sulfonyl Chloride Formation G Sodium Hydroxide P This compound G->P Salt Formation H Phosgene / Triphosgene I5 Flucarbazone (free acid) H->I5 Coupling & Ring Closure I1->I2 N-methylation I2->I5 Coupling & Ring Closure I3->I4 Sulfonyl Chloride Formation I4->I5 Coupling & Ring Closure I5->P Salt Formation

Caption: Overall synthesis pathway for this compound.

Key Process Parameters and Data

ParameterStageTypical ConditionsYield/Purity
Temperature Stage 1: N-methylationAmbient to slightly elevatedHigh
pH Stage 4: Salt FormationControlled between 5 and 10, preferably 6 to 7[3]High
Solvents Stage 1, 3DMF, THF[2]-
Reagents Stage 1, 3, 4Methyl Iodide, Phosgene/Triphosgene, Sodium Hydroxide[2]-
Final Product Purity ->95%-

Logical Relationship of Synthesis Stages

Synthesis_Logic Start Raw Materials Procurement S1 Synthesis of Triazolinone Core Start->S1 S2 Synthesis of Sulfonyl Chloride Intermediate Start->S2 S3 Coupling Reaction to form Flucarbazone S1->S3 S2->S3 QC1 In-process Quality Control S3->QC1 S4 Salt Formation to this compound QC2 Final Product Quality Control S4->QC2 QC1->S4 Formulation Formulation into Herbicide Product QC2->Formulation End Final Product Packaging & Distribution Formulation->End

Caption: Logical workflow of this compound manufacturing.

Conclusion

The synthesis of this compound is a well-established, multi-step chemical process that requires careful control of reaction conditions to ensure high yield and purity. The key steps involve the formation of a triazolinone core, its subsequent coupling with a sulfonyl chloride intermediate, and final conversion to the sodium salt. Recent advancements in the manufacturing process, such as the isolation of a stable hemihydrate, have led to improvements in product handling and formulation. This guide provides a comprehensive overview of the technical aspects of this compound synthesis, offering valuable insights for professionals in the agrochemical industry.

References

Flucarbazone-Sodium as an ALS Inhibitor: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flucarbazone-sodium is a potent and selective herbicide belonging to the sulfonylaminocarbonyl-triazolinone chemical family. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids (BCAAs) in plants. This inhibition leads to a cascade of metabolic disruptions, ultimately resulting in plant death. This technical guide provides an in-depth analysis of the mode of action of this compound, including its biochemical mechanism, quantitative inhibition data, detailed experimental protocols for its characterization, and an overview of the downstream signaling pathways affected by its activity.

Introduction

This compound is classified as a Group 2 herbicide by the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA).[1] This classification signifies its mode of action as an inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a pivotal enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine (B10760876), and isoleucine.[2][3][4] As these amino acids are vital for protein synthesis and overall plant growth and development, the inhibition of ALS by this compound leads to a deficiency in these critical building blocks, ultimately causing cessation of growth and plant death.[1]

Mechanism of Action: Inhibition of Acetolactate Synthase

The primary mode of action of this compound is the targeted inhibition of the enzyme acetolactate synthase (EC 2.2.1.6).[2] ALS catalyzes the first committed step in the synthesis of valine, leucine, and isoleucine.[4][5] this compound acts as a potent inhibitor of this enzyme, disrupting the production of these essential amino acids.

The Branched-Chain Amino Acid Biosynthesis Pathway

The biosynthesis of branched-chain amino acids is a fundamental metabolic pathway in plants, fungi, and bacteria, but absent in animals, making ALS an ideal target for selective herbicides. The pathway begins with the condensation of either two molecules of pyruvate (B1213749) (for valine and leucine synthesis) or one molecule of pyruvate and one molecule of α-ketobutyrate (for isoleucine synthesis), a reaction catalyzed by ALS. The subsequent steps are catalyzed by a series of enzymes to produce the final amino acids.

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ALS_Assay_Workflow PlantTissue 1. Plant Tissue Homogenization (e.g., young leaves in extraction buffer) Centrifugation1 2. Centrifugation (to remove cell debris) PlantTissue->Centrifugation1 Supernatant 3. Collection of Supernatant (Crude Enzyme Extract) Centrifugation1->Supernatant AssaySetup 4. Assay Reaction Setup (Enzyme extract, buffer, pyruvate, TPP, FAD, MgCl2) Supernatant->AssaySetup InhibitorAddition 5. Addition of this compound (at varying concentrations) AssaySetup->InhibitorAddition Incubation1 6. Incubation (e.g., 37°C for 1 hour) InhibitorAddition->Incubation1 StopReaction 7. Reaction Termination (e.g., addition of H2SO4) Incubation1->StopReaction Decarboxylation 8. Decarboxylation of Acetolactate (to Acetoin, e.g., 60°C for 15 min) StopReaction->Decarboxylation ColorDevelopment 9. Colorimetric Reaction (Creatine and α-naphthol addition) Decarboxylation->ColorDevelopment Incubation2 10. Incubation (e.g., 60°C for 15 min) ColorDevelopment->Incubation2 Measurement 11. Absorbance Measurement (at 525 nm) Incubation2->Measurement DataAnalysis 12. Data Analysis (Calculation of % inhibition and IC50) Measurement->DataAnalysis Downstream_Signaling cluster_herbicide Herbicide Action cluster_metabolic Metabolic Impact cluster_signaling Cellular Signaling Cascade cluster_response Physiological Response Flucarbazone This compound ALS Acetolactate Synthase (ALS) Flucarbazone->ALS Inhibits BCAA_synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis BCAA_depletion BCAA Depletion BCAA_synthesis->BCAA_depletion Decreased TOR TOR Kinase (Target of Rapamycin) BCAA_depletion->TOR Inactivates SnRK1 SnRK1 Kinase (SNF1-related protein kinase 1) BCAA_depletion->SnRK1 Activates Protein_synthesis Protein Synthesis TOR->Protein_synthesis Inhibited Cell_growth Cell Growth & Proliferation TOR->Cell_growth Inhibited SnRK1->TOR Inhibits Autophagy Autophagy SnRK1->Autophagy Activated Plant_death Plant Death Protein_synthesis->Plant_death Cell_growth->Plant_death Autophagy->Plant_death Contributes to metabolic collapse

References

Degradation of Flucarbazone-Sodium in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium is a selective, post-emergent herbicide used for the control of grass and broadleaf weeds in cereal crops.[1][2] As with any agrochemical, understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the biotic and abiotic degradation processes of this compound, its primary metabolites, and the experimental methodologies used to study these transformations. In the presence of moisture, this compound dissociates to its anionic form, flucarbazone (B134062), which is the active ingredient.[1]

Data Presentation: Degradation Half-Life

The persistence of this compound in the environment is quantified by its half-life (DT₅₀), which varies significantly depending on environmental conditions. The following tables summarize the reported half-lives in soil and water under different experimental setups.

Table 1: Degradation Half-Life of this compound in Soil

Degradation PathwayHalf-Life (DT₅₀) in DaysSoil Type / ConditionsReference
Aerobic Metabolism64 - 76Not specified[3]
Aerobic Metabolism23 - 224Varies by soil type[1]
Aerobic Metabolism11 - 93Not specified[4]
Aerobic Metabolism (Field)13 - 32Four separate soils; includes leaching and biodegradation[1]
Aerobic Metabolism (Field)8 - 14Field conditions in China[5][6]
Aerobic Metabolism (Lab)6 - 110Six Western Canadian soils; incubated at 25°C, 85% field capacity. Dissipation was more rapid in soils with less organic carbon.[7][8][9]
Aerobic Metabolism (Lab)25Drier soil conditions (50% field capacity)[7][8][9]
Photolysis> 21025±1°C[2]

Table 2: Degradation Half-Life of this compound in Water

Degradation PathwayHalf-Life (DT₅₀) in DaysConditionsReference
Anaerobic Aquatic Metabolism66 - 104Not specified[3]
Anaerobic Aquatic Metabolism73 - 657Not specified[1]
Aerobic Aquatic Metabolism54 - 307Provisional data[1]
HydrolysisStable (> 210 days)pH 4, 5, 7, and 9[1][3]
Aqueous PhotolysisStable (> 210 days)Sterile water[1]
Aqueous Photolysis~61Non-sterile pond water[1]

Degradation Pathways

The degradation of this compound proceeds through several key pathways, primarily driven by microbial activity in soil and water. Abiotic processes such as hydrolysis and photolysis in sterile conditions are not significant routes of dissipation.[1][3]

Soil Degradation Pathway

In aerobic soil environments, the primary degradation mechanism is microbial metabolism.[4] This process leads to the formation of several major and minor metabolites. The key transformation steps include the cleavage of the sulfonylurea bridge, demethylation, and further degradation of the resulting moieties.

The major metabolites identified in soil are:

  • MKH 6562 sulfonamide: Forms from the cleavage of the sulfonylurea bridge and can account for up to 89% of the applied this compound. This metabolite is resistant to further metabolism.[1][2]

  • MKH 6562 sulfonic acid: Another persistent metabolite formed through microbial action.[1][2][4]

  • O-desmethyl flucarbazone: A transient metabolite.[3][4]

  • N-methyl-triazolinone (NMT): A degradation product of the triazolinone ring.[1][2]

  • Carbon Dioxide (CO₂): The ultimate mineralization product of the organic structure.[1]

The sulfonamide and sulfonic acid metabolites are noted for their high mobility in soil, which, combined with their persistence, may pose a risk for groundwater contamination.[1]

Flucarbazone_Soil_Degradation Flucarbazone This compound Microbial_Degradation Aerobic Microbial Degradation Flucarbazone->Microbial_Degradation Sulfonamide MKH 6562 sulfonamide (persistent, mobile) Microbial_Degradation->Sulfonamide Sulfonic_Acid MKH 6562 sulfonic acid (persistent, mobile) Microbial_Degradation->Sulfonic_Acid O_desmethyl O-desmethyl flucarbazone Microbial_Degradation->O_desmethyl NODT NODT O_desmethyl->NODT hydrolysis NMT N-methyl-triazolinone (NMT) NODT->NMT degradation CO2 CO₂ + Nitrogen compounds NMT->CO2 metabolism or immobilization

Figure 1. Aerobic soil degradation pathway of this compound.

Aquatic Degradation Pathway

In aquatic systems, both aerobic and anaerobic microbial degradation are the principal routes of dissipation. This compound is stable to hydrolysis across a range of environmentally relevant pH values (4, 7, and 9) and is also resistant to photolysis in sterile water.[3] However, in a non-sterile pond water environment, photolysis can occur with a half-life of approximately 61 days, suggesting a role for indirect photolysis mediated by natural substances in the water.[1]

Under anaerobic aquatic conditions, this compound degrades to produce metabolites such as sulfonamide and N-methyltriazolinone, both of which are resistant to further anaerobic degradation.[3]

Flucarbazone_Water_Degradation cluster_abiotic Abiotic Pathways cluster_biotic Biotic Pathways Hydrolysis Hydrolysis (pH 4, 7, 9) Stable Photolysis Photolysis (Sterile Water) Stable Anaerobic Anaerobic Microbial Degradation Sulfonamide Sulfonamide (resistant) Anaerobic->Sulfonamide NMT N-methyltriazolinone (resistant) Anaerobic->NMT Photolysis_NS Photolysis (Non-sterile water) Flucarbazone This compound in Water Flucarbazone->Anaerobic Flucarbazone->Photolysis_NS

Figure 2. Degradation pathways of this compound in water.

Experimental Protocols

A variety of experimental methods are employed to study the degradation of this compound and to quantify its residues and those of its metabolites in environmental matrices.

Laboratory Incubations for Soil Degradation

Studies on the persistence of flucarbazone in soil are often conducted under controlled laboratory conditions. A common approach involves incubating soil samples treated with flucarbazone at a constant temperature (e.g., 25°C) and moisture level (e.g., 85% of field capacity).[7][8][9][10] The dissipation of the herbicide over time is then monitored.

Oriental Mustard Bioassay for Soil Residues

A sensitive bioassay has been developed for the detection of flucarbazone residues in soil, capable of detecting concentrations as low as 1 µg/kg.[10] This method utilizes the high sensitivity of oriental mustard (Brassica juncea) to flucarbazone.

Methodology:

  • Soil samples are spiked with varying concentrations of this compound.

  • Oriental mustard seeds are planted in the treated soil.

  • After a set growth period (e.g., five days), the root and shoot lengths of the seedlings are measured.

  • The percentage of growth inhibition is calculated relative to control plants grown in untreated soil. Root length inhibition has been found to be the most sensitive and consistent indicator of flucarbazone presence.[1]

Bioassay_Workflow start Soil Sample Collection spike Spike Soil with Flucarbazone Standards start->spike plant Plant Oriental Mustard Seeds spike->plant incubate Incubate for 5 Days plant->incubate measure Measure Root and Shoot Length incubate->measure calculate Calculate % Growth Inhibition measure->calculate end Determine Flucarbazone Concentration calculate->end

Figure 3. Experimental workflow for the oriental mustard bioassay.

Chromatographic Analysis: LC-MS/MS

For the quantitative determination of this compound and its metabolites in soil and water, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly effective and widely used analytical technique.[3][11]

Sample Preparation for Soil:

  • Extraction: A representative soil sample (e.g., 10g) is extracted with a solvent mixture, such as acetonitrile (B52724) and 0.2 M ammonium (B1175870) acetate (B1210297) with 1% HCl (4:1, v/v).[5] The extraction is typically facilitated by shaking for an extended period (e.g., one hour).[5]

  • Centrifugation: The sample is centrifuged to separate the soil particles from the extract.[5]

  • Cleanup: An aliquot of the supernatant is subjected to a cleanup step, for instance, using dispersive solid-phase extraction (d-SPE) with materials like graphitized carbon black (GCB) to remove interfering matrix components.[3][11]

  • Reconstitution: The cleaned extract is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.[5]

Sample Preparation for Water:

  • Acidification: A water sample (e.g., 50 mL) is acidified, for example, with hydrochloric acid.[12]

  • Solid-Phase Extraction (SPE): The sample is passed through a C18 SPE cartridge to concentrate the analytes and remove salts and other polar impurities.[12]

  • Elution: The analytes are eluted from the cartridge with a solvent like methanol.

  • Reconstitution: The eluate is evaporated and reconstituted in the mobile phase for injection into the LC-MS/MS system.[12]

LC-MS/MS Instrumentation and Conditions:

  • Chromatography: Separation is achieved on a C18 analytical column with a gradient elution using a mobile phase typically consisting of acetonitrile and water with additives like formic acid or ammonium acetate to improve ionization.[11]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity for quantifying the parent compound and its metabolites.[3][5][11]

Conclusion

The degradation of this compound in the environment is a complex process dominated by microbial metabolism in both soil and aquatic systems. While the parent compound can degrade relatively quickly under favorable conditions, some of its major metabolites, such as the sulfonamide and sulfonic acid derivatives, are more persistent and mobile. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental behavior of this compound and for developing strategies to mitigate potential risks. The experimental protocols outlined in this guide, particularly sensitive analytical methods like LC-MS/MS and bioassays, are critical tools for monitoring its presence and fate in the environment.

References

The Environmental Journey of Flucarbazone-Sodium: A Technical Guide to its Fate and Mobility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flucarbazone-sodium, a selective, post-emergent herbicide, is a critical tool in modern agriculture for the control of grassy and broadleaf weeds in cereal crops.[1] Understanding its environmental fate and mobility is paramount for assessing its ecological risk and ensuring its safe and sustainable use. This in-depth technical guide provides a comprehensive overview of the key processes governing the environmental behavior of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its degradation pathways and experimental workflows.

In the presence of moisture, this compound dissociates into the flucarbazone (B134062) anion and a sodium cation.[1][2] The anionic form is highly soluble in water, a characteristic that significantly influences its mobility in the environment.[1]

Abiotic and Biotic Degradation Processes

The persistence of this compound in the environment is determined by a combination of abiotic and biotic degradation processes, including hydrolysis, photolysis, and microbial degradation.

Hydrolysis: this compound is stable to hydrolysis across a range of environmentally relevant pH levels. Studies have shown that at pH 5, 7, and 9, the hydrolysis half-life is greater than 210 days, indicating that this is not a significant degradation pathway.[1]

Photolysis: In both water and soil, this compound exhibits stability towards photolytic degradation, with half-lives exceeding 210 days.[1] However, in a non-sterile pond water environment, photolysis does occur, with a reported half-life of approximately 61 days, suggesting that indirect photolysis mediated by substances in the water may play a role.[1]

Microbial Degradation: The primary route of dissipation for this compound in the environment is microbial degradation.

  • Aerobic Soil Metabolism: Under aerobic conditions in soil, the degradation of this compound is variable and dependent on soil characteristics. Laboratory studies have reported half-lives (DT50) ranging from 23 to 224 days.[1] Other research has indicated a range of 6 to 110 days, with more rapid dissipation observed in soils with lower organic carbon content.[3][4][[“]] Soil moisture also plays a crucial role; for instance, one study found the half-life to be 11 days at 85% field capacity, increasing to 25 days at 50% field capacity.[3][4][[“]]

  • Anaerobic Aquatic Metabolism: In anaerobic aquatic environments, this compound is moderately persistent. Calculated metabolism rates range from 73 to 657 days.[1] Another source indicates an anaerobic biodegradation half-life in water of 66 to 104 days.[6]

Field Dissipation: Field studies, which integrate the effects of various environmental factors, show a more rapid dissipation of this compound. Half-lives in field dissipation studies have been reported to range from 13 to 32 days, attributed to a combination of leaching and biodegradation.[1] A separate field study on wheat and soils found dissipation half-lives of 1.5 to 3 days in wheat plants and 8 to 14 days in soils.[7][8]

Quantitative Summary of Environmental Fate

The following tables summarize the key quantitative data on the environmental fate of this compound.

Table 1: Abiotic Degradation of this compound

Degradation ProcessMatrixConditionsHalf-life (t½)
HydrolysisWaterpH 5, 7, 9> 210 days[1]
PhotolysisWaterSterile> 210 days[1]
PhotolysisSoil-> 210 days[1]
PhotolysisWaterNon-sterile pond water~61 days[1]

Table 2: Biotic Degradation and Dissipation of this compound

Degradation ProcessMatrixConditionsHalf-life (DT50/t½)
Aerobic Soil MetabolismSoilLaboratory23 - 224 days[1]
Aerobic Soil MetabolismSoilLaboratory6 - 110 days[3][4][[“]]
Anaerobic Aquatic MetabolismWater/SedimentLaboratory73 - 657 days[1]
Anaerobic BiodegradationWaterLaboratory66 - 104 days[6]
Field DissipationSoilField13 - 32 days[1]
Field DissipationWheat PlantField1.5 - 3 days[7][8]
Field DissipationSoilField8 - 14 days[7][8]

Mobility and Adsorption in Soil

Due to its high water solubility, this compound has a high potential for mobility in soil.[1][9][10][11] The primary factor influencing its adsorption to soil particles is the organic carbon content.[3][4][[“]]

Soil Adsorption and Desorption: Sorption of this compound is generally low, leading to a high potential for leaching. The Freundlich sorption coefficient (Kf-oc), which is normalized for organic carbon content, has been reported to range from 29 to 119 for the parent herbicide.[12] Desorption studies have shown hysteresis, indicating that a portion of the sorbed herbicide is not readily released back into the soil solution.[12][13]

Table 3: Soil Sorption of this compound

ParameterValueSoil Type
Kf-oc29 - 119Clay Loam & Loamy Sand[12]

Major Metabolites and Degradation Pathway

The biodegradation of this compound results in the formation of several key metabolites. The major degradation products identified are MKH 6562 sulfonamide, MKH 6562 sulfonic acid, and N,O-dimethyltriazoline (NODT).[1] NODT can further degrade to N-methyltriazolinone (NMT).[1] Notably, the sulfonamide and sulfonic acid metabolites are resistant to further metabolism and are also highly mobile in soil.[1]

The following diagram illustrates the proposed environmental degradation pathway of this compound.

Flucarbazone_Degradation_Pathway Flucarbazone_sodium This compound Flucarbazone_anion Flucarbazone (anion) Flucarbazone_sodium->Flucarbazone_anion Dissociation in water MKH_6562_sulfonamide MKH 6562 sulfonamide Flucarbazone_anion->MKH_6562_sulfonamide Microbial Degradation MKH_6562_sulfonic_acid MKH 6562 sulfonic acid Flucarbazone_anion->MKH_6562_sulfonic_acid Microbial Degradation O_desmethyl_flucarbazone O-desmethyl flucarbazone Flucarbazone_anion->O_desmethyl_flucarbazone Microbial Degradation NODT NODT (N,O-dimethyltriazoline) O_desmethyl_flucarbazone->NODT Rapid Hydrolysis NMT NMT (N-methyltriazolinone) NODT->NMT Rapid Degradation CO2_N_compounds CO2 and Nitrogen Compounds NMT->CO2_N_compounds Metabolism Immobilization Soil Immobilization NMT->Immobilization

Caption: Environmental degradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the environmental fate of pesticides. Below are generalized methodologies for key experiments.

Soil Dissipation Study (Laboratory)

A laboratory-based soil dissipation study is conducted to determine the rate of degradation of this compound under controlled conditions.

  • Soil Collection and Characterization: Collect representative soil samples from the intended use areas. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

  • Herbicide Application: Treat the soil samples with a known concentration of this compound, typically using a radiolabeled compound to facilitate tracking.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C) and moisture level (e.g., 85% of field capacity).[3][4][[“]]

  • Sampling: Collect soil subsamples at predetermined time intervals over the course of the study.

  • Extraction and Analysis: Extract this compound and its metabolites from the soil samples using an appropriate solvent mixture (e.g., acetonitrile/water).[8][14] Analyze the extracts using techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its degradation products.[8][14]

  • Data Analysis: Plot the concentration of this compound over time and use first-order kinetics or other appropriate models to calculate the dissipation half-life (DT50).[3][4]

Sorption-Desorption Study (Batch Equilibrium Method)

This study quantifies the extent to which this compound binds to soil particles.

  • Soil and Herbicide Preparation: Prepare soil slurries with a known soil-to-solution ratio. Prepare a series of this compound solutions of varying concentrations.

  • Sorption Phase: Add the herbicide solutions to the soil slurries and shake them for a predetermined equilibrium period (e.g., 24 hours).

  • Centrifugation and Analysis: Centrifuge the samples to separate the soil from the solution. Analyze the supernatant for the concentration of this compound remaining in the solution. The amount sorbed is calculated by the difference between the initial and final solution concentrations.

  • Desorption Phase: After the sorption phase, replace a portion of the supernatant with a fresh background solution (e.g., 0.01 M CaCl2) and shake again to allow for desorption.

  • Analysis and Calculation: Analyze the solution for the desorbed this compound. Calculate the sorption (Kd, Koc) and desorption coefficients using appropriate isotherms (e.g., Freundlich).

The following diagram illustrates a typical experimental workflow for assessing the environmental fate of a pesticide like this compound.

Experimental_Workflow cluster_lab Laboratory Studies cluster_field Field Studies cluster_analysis Analysis cluster_output Data Output Hydrolysis Hydrolysis Study (pH 5, 7, 9) Extraction Sample Extraction (e.g., Acetonitrile/Water) Hydrolysis->Extraction Photolysis Photolysis Study (Water & Soil) Photolysis->Extraction Aerobic_Soil Aerobic Soil Metabolism Aerobic_Soil->Extraction Anaerobic_Aquatic Anaerobic Aquatic Metabolism Anaerobic_Aquatic->Extraction Sorption_Desorption Sorption/Desorption (Batch Equilibrium) Quantification Quantification (e.g., LC-MS/MS) Sorption_Desorption->Quantification Field_Dissipation Field Dissipation Study Field_Dissipation->Extraction Extraction->Quantification Half_lives Half-lives (DT50, t½) Quantification->Half_lives Sorption_Coeff Sorption Coefficients (Kd, Koc) Quantification->Sorption_Coeff Metabolite_ID Metabolite Identification Quantification->Metabolite_ID

Caption: Experimental workflow for environmental fate assessment.

Conclusion

The environmental fate of this compound is characterized by its stability to abiotic degradation processes like hydrolysis and photolysis, and its susceptibility to microbial degradation in soil and aquatic environments. Its high water solubility and low sorption to soil, particularly in soils with low organic carbon, result in a high potential for mobility and leaching. The major metabolites, particularly the sulfonamide and sulfonic acid derivatives, are also mobile and persistent. A thorough understanding of these characteristics, supported by robust experimental data, is essential for the development of effective risk mitigation strategies and for ensuring the continued safe use of this important herbicide.

References

Toxicological Profile of Flucarbazone-Sodium in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of flucarbazone-sodium in non-target organisms. The information is compiled from various scientific studies and regulatory documents to assist in environmental risk assessment and further research.

Executive Summary

This compound, a sulfonylurea herbicide, is utilized for the control of grass and broadleaf weeds in wheat crops. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][2] While effective against target weeds, understanding its potential impact on non-target organisms is critical for environmental safety. This document summarizes the available toxicological data for aquatic and terrestrial organisms, details the experimental protocols used to derive this data, and provides visual representations of key pathways and workflows.

Data Presentation: Quantitative Toxicology

The following tables summarize the acute and chronic toxicity data for this compound across a range of non-target organisms.

Table 1: Toxicity to Aquatic Organisms
OrganismSpeciesEndpointValue (mg/L)Classification
Fish Rainbow Trout (Oncorhynchus mykiss)96-hr LC50>100Practically Non-toxic
Bluegill Sunfish (Lepomis macrochirus)96-hr LC50>100Practically Non-toxic
Fathead Minnow (Pimephales promelas)96-hr NOAEC (growth)10-
Aquatic Invertebrates Water Flea (Daphnia magna)48-hr EC50>100Practically Non-toxic
21-day NOEC (reproduction)10-
Aquatic Plants Green Algae (Pseudokirchneriella subcapitata)72-hr ErC50 (growth rate)0.039Highly Toxic
Duckweed (Lemna gibba)7-day EC50 (frond number)0.0049Very Highly Toxic

LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population. NOAEC/NOEC: No Observed Adverse Effect Concentration/No Observed Effect Concentration. ErC50: Concentration causing a 50% reduction in growth rate.

Table 2: Toxicity to Terrestrial Organisms
OrganismSpeciesEndpointValueClassification
Birds Bobwhite Quail (Colinus virginianus)Acute Oral LD50>2000 mg/kg bwPractically Non-toxic
Dietary LC50 (5-day)>5000 mg/kg dietPractically Non-toxic
Mallard Duck (Anas platyrhynchos)Reproductive NOAEL250 mg/kg dietDetrimental to reproduction[3]
Mammals Rat (Rattus norvegicus)Acute Oral LD50>5000 mg/kg bwPractically Non-toxic[4][5]
Chronic NOAEL (Dog)7.43 mg/kg/day-[4]
Invertebrates Honeybee (Apis mellifera)Acute Contact LD50>100 µ g/bee Relatively Non-toxic[3][6]
Acute Oral LD50>100 µ g/bee Relatively Non-toxic[3][6]
Earthworm (Eisenia fetida)14-day LC50>1000 mg/kg soilRelatively Non-toxic[3][6]

LD50: Lethal Dose for 50% of the test population. LC50: Lethal Concentration for 50% of the test population. NOAEL: No Observed Adverse Effect Level.

Experimental Protocols

The toxicological data presented above are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the methodologies for key experiments.

Aquatic Toxicity Testing

Fish Acute Toxicity Test (OECD 203) This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.

  • Test Organism: Typically Rainbow Trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio).[7]

  • Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[8]

  • Parameters: Mortality is the primary endpoint. Observations are made at 24, 48, 72, and 96 hours.[8]

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated.[8]

Daphnia sp. Acute Immobilisation Test (OECD 202) This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.[9]

  • Test Conditions: Daphnids are exposed to a range of concentrations of the test substance for 48 hours in a static system.[9][10]

  • Parameters: Immobilisation (inability to swim) is the endpoint, recorded at 24 and 48 hours.[9]

  • Data Analysis: The EC50 for immobilisation is calculated.[9]

Algal Growth Inhibition Test (OECD 201) This test evaluates the effect of a substance on the growth of freshwater microalgae.

  • Test Organism: Exponentially growing cultures of green algae, such as Pseudokirchneriella subcapitata.[11]

  • Test Conditions: Algal cultures are exposed to various concentrations of the test substance over 72 hours under continuous light and nutrient-sufficient conditions.[11]

  • Parameters: Algal growth is measured, typically by cell counts or fluorescence. The primary endpoints are the inhibition of growth rate (ErC50) and yield (EyC50).[11]

  • Data Analysis: The concentration that causes a 50% reduction in growth rate (ErC50) is determined.

Terrestrial Toxicity Testing

Earthworm Acute Toxicity Test (OECD 207) This test determines the acute toxicity of substances to earthworms.

  • Test Organism: Adult earthworms of the species Eisenia fetida.[12][13]

  • Test Methods: Two methods are available: a contact toxicity test on filter paper and an artificial soil test. The artificial soil test is more representative of natural exposure.[12][14]

  • Parameters: Mortality is assessed at 7 and 14 days. Sub-lethal effects like changes in body weight are also recorded.[6][15]

  • Data Analysis: The LC50 is calculated for mortality.[6]

Honeybee Acute Toxicity Tests (OECD 213 & 214) These tests assess the acute oral (OECD 213) and contact (OECD 214) toxicity of chemicals to adult honeybees.

  • Test Organism: Young adult worker honeybees (Apis mellifera).[3][16]

  • Test Conditions:

    • Oral (OECD 213): Bees are fed a sucrose (B13894) solution containing the test substance.[3][17]

    • Contact (OECD 214): The test substance is applied directly to the dorsal thorax of the bees.[3][16]

  • Parameters: Mortality is recorded at 24, 48, and if necessary, up to 96 hours.[3]

  • Data Analysis: The LD50 (dose per bee) is calculated for both oral and contact exposure.[3]

Avian Acute Oral Toxicity Test (OECD 223) This test is designed to estimate the acute oral toxicity of substances to birds.

  • Test Organism: Commonly used species include Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

  • Test Options: The guideline provides three options: a limit dose test, an LD50-slope test, and an LD50-only test.[18][19][20]

  • Procedure: The test substance is administered orally to the birds, and they are observed for a period of at least 14 days.

  • Parameters: Mortality and signs of toxicity are recorded.

  • Data Analysis: The LD50 is determined.

Mammalian Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) This method is used to assess the acute oral toxicity of a substance in mammals, typically rodents.

  • Test Organism: Usually rats, with a preference for females.[21]

  • Procedure: The test involves a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The aim is to identify a dose that produces clear signs of toxicity without causing mortality.[21][22][23]

  • Parameters: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight changes are also monitored.[24]

  • Data Analysis: The test allows for the classification of the substance into a toxicity category based on the observed effects at different dose levels.[24]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mode of action of this compound and the general workflows for the key ecotoxicological experiments.

Flucarbazone_Mode_of_Action cluster_pathway Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway (in Plants) Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase - AHAS) Pyruvate->ALS Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Effect Cessation of BCAA synthesis, leading to plant death ALS->Effect Valine_Leucine Valine, Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Flucarbazone This compound Inhibition Inhibition Flucarbazone->Inhibition Inhibition->ALS

Caption: Mode of action of this compound via inhibition of the ALS enzyme.

Aquatic_Toxicity_Workflow cluster_fish Fish Acute Toxicity (OECD 203) cluster_daphnia Daphnia Immobilisation (OECD 202) cluster_algae Algal Growth Inhibition (OECD 201) F_Start Acclimatize Test Fish F_Exposure Expose fish to a range of concentrations for 96h F_Start->F_Exposure F_Observe Observe mortality at 24, 48, 72, 96h F_Exposure->F_Observe F_End Calculate 96-hr LC50 F_Observe->F_End D_Start Culture & select <24h old daphnids D_Exposure Expose daphnids to a range of concentrations for 48h D_Start->D_Exposure D_Observe Record immobilisation at 24h and 48h D_Exposure->D_Observe D_End Calculate 48-hr EC50 D_Observe->D_End A_Start Prepare exponential growth algal cultures A_Exposure Expose algae to a range of concentrations for 72h A_Start->A_Exposure A_Observe Measure algal growth (e.g., cell count) A_Exposure->A_Observe A_End Calculate 72-hr ErC50 A_Observe->A_End

Caption: General experimental workflow for aquatic toxicity testing.

Terrestrial_Toxicity_Workflow cluster_earthworm Earthworm Acute Toxicity (OECD 207) cluster_bee Honeybee Acute Toxicity (OECD 213/214) cluster_bird_mammal Avian/Mammalian Acute Oral Toxicity (OECD 223/420) E_Start Prepare artificial soil with a range of concentrations E_Exposure Introduce adult earthworms to treated soil E_Start->E_Exposure E_Observe Assess mortality and sub-lethal effects at 7 & 14 days E_Exposure->E_Observe E_End Calculate 14-day LC50 E_Observe->E_End B_Start Select young adult worker bees B_Dosing Dose bees via oral ingestion (OECD 213) or topical application (OECD 214) B_Start->B_Dosing B_Observe Observe mortality at 24, 48, and up to 96 hours B_Dosing->B_Observe B_End Calculate LD50 B_Observe->B_End BM_Start Select test animals (e.g., quail, rat) BM_Dosing Administer single oral dose (stepwise for OECD 420) BM_Start->BM_Dosing BM_Observe Observe for mortality and toxicity signs for at least 14 days BM_Dosing->BM_Observe BM_End Determine LD50 or Toxicity Category BM_Observe->BM_End

Caption: General experimental workflow for terrestrial toxicity testing.

Conclusion

The toxicological profile of this compound indicates a high toxicity to non-target aquatic plants, particularly algae and duckweed.[3] In contrast, it demonstrates low acute toxicity to fish, aquatic invertebrates, birds, mammals, honeybees, and earthworms.[3][6] However, sublethal effects on the reproductive performance of mallard ducks have been noted.[3] The primary mechanism of toxicity in plants is the inhibition of the ALS enzyme, a pathway that is not present in animals, which explains the selective nature of this herbicide. The provided data and experimental protocols offer a foundational understanding for researchers and professionals involved in the environmental risk assessment and development of herbicides. Further research could focus on the long-term, sublethal effects on a wider range of non-target organisms and the potential impacts of its environmental metabolites.

References

Flucarbazone-Sodium Metabolism in Resistant Weed Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium is a selective post-emergence herbicide belonging to the sulfonylaminocarbonyl-triazolinone chemical family. It effectively controls grass weeds in cereal crops by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1][2] The inhibition of ALS leads to the cessation of cell division and plant growth, ultimately causing weed death. However, the widespread and repeated use of this compound and other ALS-inhibiting herbicides has led to the evolution of resistant weed populations, posing a significant threat to crop production worldwide.

Resistance to this compound in weeds can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). TSR typically involves mutations in the ALS gene, which alter the herbicide's binding site on the enzyme, reducing its inhibitory effect. NTSR mechanisms are more complex and often involve enhanced metabolism of the herbicide into non-toxic or less-toxic compounds. This technical guide provides an in-depth overview of the metabolic pathways involved in this compound resistance in various weed species, detailed experimental protocols for studying these mechanisms, and a summary of key quantitative data.

Core Metabolic Pathways of this compound Resistance

The metabolic detoxification of this compound in resistant weeds is a multi-phase process, primarily involving cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyltransferases (UGTs).

Phase I: Oxidation Catalyzed by Cytochrome P450 Monooxygenases

The initial step in the metabolic breakdown of this compound is often an oxidation reaction catalyzed by cytochrome P450 enzymes.[3][4] P450s are a large and diverse group of enzymes that play a crucial role in the detoxification of various xenobiotics, including herbicides. In resistant weeds, the overexpression or altered activity of specific P450 genes can lead to rapid hydroxylation or O-demethylation of the this compound molecule. This initial modification is a critical step that prepares the herbicide for further detoxification in Phase II. The involvement of P450-mediated metabolism is frequently confirmed by the use of P450 inhibitors, such as malathion, which can reverse resistance in whole-plant assays.[3][4]

Phase II: Conjugation Reactions

Following Phase I oxidation, the modified this compound molecule undergoes conjugation with endogenous molecules, such as glutathione or glucose. These reactions are catalyzed by glutathione S-transferases (GSTs) and UDP-glucosyltransferases (UGTs), respectively.

  • Glutathione Conjugation: GSTs catalyze the conjugation of the tripeptide glutathione to the herbicide molecule. This process increases the water solubility of the herbicide and renders it less toxic. The resulting glutathione conjugate is then typically transported into the vacuole for sequestration or further degradation.[5]

  • Glucose Conjugation: UGTs transfer a glucose moiety from UDP-glucose to the herbicide, a process known as glycosylation. Similar to glutathione conjugation, this increases the water solubility of the herbicide and facilitates its detoxification and sequestration.

Phase III: Sequestration and Transport

The conjugated and detoxified herbicide metabolites are actively transported and sequestered in the plant cell's vacuole by ATP-binding cassette (ABC) transporters. This sequestration prevents the metabolites from interfering with cellular processes and completes the detoxification pathway.

Quantitative Data on this compound Resistance

The level of resistance to this compound is quantified using various metrics, including the Resistance Index (RI), the 50% growth reduction (GR50), and the 50% inhibition of ALS activity (I50). The following tables summarize key quantitative data from studies on resistant weed species.

Weed SpeciesPopulationAssay TypeGR50 (g ai ha-1)Resistance Index (RI)Reference
Bromus japonicusSusceptible (S)Whole-plant dose-response4.3-[3]
Bromus japonicusResistant (R)Whole-plant dose-response516.1120[3]
Bromus japonicusResistant (R) + MalathionWhole-plant dose-response118.527.6[3]
Alopecurus myosuroidesSusceptibleWhole-plant dose-responseNot specified-[6]
Alopecurus myosuroidesResistantWhole-plant dose-response> Recommended rateNot calculated[6]
Weed SpeciesPopulationAssay TypeI50 (µM)Resistance Index (RI)Reference
Bromus japonicusSusceptible (S)In vitro ALS activity1.9-[3]
Bromus japonicusResistant (R)In vitro ALS activity>100>52.6[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound metabolism and resistance in weeds.

Whole-Plant Dose-Response Assay

This assay is used to determine the level of resistance in a weed population by assessing the plant's response to a range of herbicide doses.

Materials:

  • Seeds of resistant (R) and susceptible (S) weed biotypes

  • Pots filled with appropriate soil mix

  • Growth chamber or greenhouse with controlled conditions (temperature, light, humidity)

  • This compound herbicide formulation

  • Cabinet sprayer calibrated to deliver a precise volume of spray solution

  • Deionized water

  • Adjuvant (if recommended for the herbicide)

Procedure:

  • Plant Growth: Sow seeds of R and S biotypes in separate pots. Grow the plants in a controlled environment until they reach the 2-3 leaf stage.

  • Herbicide Preparation: Prepare a stock solution of this compound. From the stock solution, create a series of dilutions to achieve the desired range of doses. The doses should be selected to bracket the expected GR50 values for both R and S populations. Include a control group that will be sprayed only with water and adjuvant.

  • Herbicide Application: Arrange the pots in a randomized complete block design within the spray cabinet. Apply the different herbicide doses to the respective pots using the calibrated sprayer.

  • Post-Treatment Care: Return the pots to the growth chamber or greenhouse and maintain optimal growing conditions.

  • Data Collection: After a specified period (typically 21 days post-treatment), assess the plants for visual injury and harvest the above-ground biomass. Dry the biomass in an oven at a constant temperature (e.g., 60°C) for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent reduction in biomass for each dose relative to the untreated control. Use a non-linear regression model (e.g., a three-parameter log-logistic model) to fit the dose-response data and determine the GR50 value for each population. The Resistance Index (RI) is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.[7][8][9][10]

In Vitro ALS Enzyme Activity Assay

This assay measures the inhibitory effect of this compound on the ALS enzyme extracted from plant tissue.

Materials:

  • Fresh, young leaf tissue from R and S plants (2-3 leaf stage)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Enzyme extraction buffer (e.g., potassium phosphate (B84403) buffer with pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, FAD, and dithiothreitol)

  • This compound solutions of varying concentrations

  • Reaction buffer (similar to extraction buffer)

  • 6 N Sulfuric acid

  • Creatine (B1669601) solution

  • α-naphthol solution

  • Microplate reader

  • Centrifuge

Procedure:

  • Enzyme Extraction: Harvest 1-2 grams of fresh leaf tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle. Homogenize the powder in ice-cold extraction buffer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the crude ALS enzyme extract.

  • Enzyme Assay: In a 96-well microplate, add the enzyme extract to wells containing the reaction buffer and different concentrations of this compound. Include a control with no herbicide.

  • Reaction Initiation and Termination: Initiate the reaction by adding the substrate (pyruvate). Incubate the plate at a controlled temperature (e.g., 37°C) for 60 minutes. Stop the reaction by adding sulfuric acid.

  • Color Development: The acid will decarboxylate the acetolactate product to acetoin (B143602). Add creatine and α-naphthol to the wells, which will react with acetoin to produce a colored complex. Incubate the plate to allow for color development.

  • Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 525 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of ALS inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the herbicide concentration and use a non-linear regression model to determine the I50 value.[1][2][11]

Cytochrome P450 Inhibition Assay with Malathion

This whole-plant assay is used to determine the contribution of P450-mediated metabolism to this compound resistance.

Materials:

  • Plants from R and S populations (2-3 leaf stage)

  • This compound herbicide formulation

  • Malathion (a P450 inhibitor)

  • Other materials as described in the Whole-Plant Dose-Response Assay protocol

Procedure:

  • Malathion Pre-treatment: One hour before the herbicide application, treat a subset of the R and S plants with a solution of malathion.

  • Herbicide Application: Apply a range of this compound doses to both the malathion-pretreated and non-pretreated plants as described in the Whole-Plant Dose-Response Assay protocol.

  • Data Collection and Analysis: After 21 days, harvest the plants, measure the dry biomass, and calculate the GR50 values for all treatment groups. A significant reduction in the GR50 value and the Resistance Index for the malathion-pretreated resistant population compared to the non-pretreated resistant population indicates the involvement of P450-mediated metabolism in resistance.[3][4][12]

Quantification of this compound and its Metabolites by HPLC-MS/MS

This method is used to quantify the parent herbicide and its metabolites in plant tissues to determine the rate of metabolism.

Materials:

  • Plant tissue from R and S plants treated with this compound

  • Acetonitrile (B52724)

  • Water (HPLC grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • Analytical standards of this compound and its potential metabolites

Procedure:

  • Sample Extraction: Harvest plant tissue at different time points after herbicide treatment. Homogenize the tissue and extract this compound and its metabolites using an appropriate solvent, such as a mixture of acetonitrile and water.

  • Sample Cleanup: Pass the extract through an SPE cartridge to remove interfering compounds.

  • HPLC-MS/MS Analysis: Inject the cleaned-up extract into the HPLC-MS/MS system. The compounds are separated on an HPLC column and then detected and quantified by the mass spectrometer.

  • Data Analysis: Create a calibration curve using the analytical standards to quantify the concentration of this compound and its metabolites in the plant samples. Compare the rate of disappearance of the parent compound and the appearance of metabolites in R and S plants to determine if enhanced metabolism is occurring in the resistant biotype.[13][14][15]

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of candidate genes potentially involved in resistance, such as those encoding P450s, GSTs, or UGTs.

Materials:

  • Plant tissue from R and S plants (with and without herbicide treatment)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument

  • Primers specific to the target genes and suitable reference genes

  • SYBR Green or other fluorescent dye for detection

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissues and reverse transcribe it into complementary DNA (cDNA).

  • qPCR Reaction: Set up the qPCR reaction with the cDNA, gene-specific primers, and a fluorescent dye.

  • Data Analysis: The qPCR instrument measures the fluorescence at each cycle of amplification. The expression level of the target genes is normalized to the expression of one or more stably expressed reference genes. Compare the relative expression of the candidate genes in R and S plants to identify any upregulation that may be associated with resistance.[16][17][18]

RNA-Seq for Identification of Resistance Genes

RNA sequencing (RNA-seq) is a powerful tool for identifying novel genes and pathways involved in herbicide resistance without prior knowledge of the weed's genome.

Procedure:

  • Experimental Design: Collect tissue from multiple biological replicates of R and S plants, both treated and untreated with this compound.

  • RNA Extraction and Library Preparation: Extract high-quality RNA and prepare sequencing libraries.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the sequencing reads.

    • Transcriptome Assembly: If a reference genome is not available, perform a de novo assembly of the transcriptome.

    • Differential Gene Expression Analysis: Map the reads to the assembled transcriptome or reference genome and identify genes that are differentially expressed between R and S plants, and between treated and untreated plants.

    • Functional Annotation: Annotate the differentially expressed genes to predict their functions and identify candidate resistance genes (e.g., P450s, GSTs, UGTs, ABC transporters).

  • Validation: Validate the expression of candidate genes using qRT-PCR.[5][19][20][21][22]

Visualizations

Signaling Pathways and Experimental Workflows

Flucarbazone_Metabolism_Pathway Flucarbazone This compound P450 Cytochrome P450s (Phase I) Flucarbazone->P450 Oxidation Oxidized_Flucarbazone Oxidized Flucarbazone (e.g., hydroxylated) GST GSTs (Phase II) Oxidized_Flucarbazone->GST Conjugation UGT UGTs (Phase II) Oxidized_Flucarbazone->UGT Conjugation Conjugated_Flucarbazone_GSH Glutathione Conjugate ABC ABC Transporters (Phase III) Conjugated_Flucarbazone_GSH->ABC Conjugated_Flucarbazone_Glu Glucose Conjugate Conjugated_Flucarbazone_Glu->ABC Vacuole Vacuole (Sequestration) P450->Oxidized_Flucarbazone GST->Conjugated_Flucarbazone_GSH UGT->Conjugated_Flucarbazone_Glu ABC->Vacuole Transport

Caption: Metabolic pathway of this compound detoxification in resistant weeds.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis cluster_validation Validation Plant_Material Resistant & Susceptible Weed Populations (Treated & Untreated) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control of Reads Sequencing->QC Assembly De novo Transcriptome Assembly (if no genome) QC->Assembly Mapping Read Mapping QC->Mapping Assembly->Mapping DEG Differential Gene Expression Analysis Mapping->DEG Annotation Functional Annotation DEG->Annotation Candidate_Genes Candidate Resistance Genes (P450s, GSTs, etc.) Annotation->Candidate_Genes qRT_PCR qRT-PCR Validation Candidate_Genes->qRT_PCR

Caption: Experimental workflow for identifying herbicide resistance genes using RNA-Seq.

References

The Discovery and Developmental History of Flucarbazone-sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium is a selective, post-emergence herbicide belonging to the sulfonylaminocarbonyl-triazolinone chemical class.[1] It is primarily utilized for the control of grass weeds, notably wild oats (Avena fatua) and green foxtail (Setaria viridis), as well as certain broadleaf weeds in wheat (spring, durum, and winter).[2][3][4][5] This technical guide provides an in-depth overview of the discovery, history, mode of action, and key experimental data related to this compound.

Discovery and History

This compound, also known by its development code BAY MKH 6562, was developed by Bayer CropScience.[2] Its journey from discovery to market is marked by key milestones:

  • 1999: A publication titled "this compound - a new herbicide for the selective control of wild oat and green foxtail in wheat" indicates the active development and initial scientific reporting on the compound.[6]

  • 2000: this compound was first registered for use as a herbicide in the United States.[1][7]

  • 2008: The herbicide was registered for use in China, expanding its application in major wheat-producing regions.[8]

Initially, this compound was produced in an anhydrous form that was dusty and difficult to handle during formulation.[9] Subsequent research led to the development of a more stable and less dusty hemihydrate form, improving its handling and formulation characteristics.[9]

Chemical Synthesis and Formulation

The commercial production of this compound is a concise 4-5 step synthesis.[2] The process begins with the formation of the 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole core. This is achieved through the cyclocondensation of methyl carbazate (B1233558) with dimethyl oxalate, followed by N-methylation. The key sulfonylurea bridge is then constructed, leading to the final product. The sodium salt is formed by treatment with aqueous sodium hydroxide.[2]

This compound is typically formulated as water-dispersible granules (WDG).[2][10] This formulation allows for easy mixing with water for spray applications.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[11] These amino acids are essential for protein synthesis and overall plant growth.

The inhibition of ALS leads to a cascade of events within the plant:

  • Depletion of Branched-Chain Amino Acids: The primary effect is the cessation of valine, leucine, and isoleucine production.

  • Inhibition of Protein Synthesis: Without these essential building blocks, the plant cannot produce the proteins necessary for cell division and growth.

  • Growth Arrest: Meristematic tissues (growing points) are particularly affected, leading to a rapid halt in root and shoot growth.

  • Phytotoxic Effects: Secondary effects include chlorosis (yellowing) of new leaves, necrosis (tissue death), and reddening or purpling of leaves.[11] Plant death typically occurs within one to three weeks of application.[11]

dot

This compound Mode of Action Flucarbazone This compound ALS Acetolactate Synthase (ALS) Flucarbazone->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis of ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Essential for CellDivision Cell Division & Growth ProteinSynthesis->CellDivision Required for PlantDeath Plant Death CellDivision->PlantDeath Cessation leads to Oriental Mustard Bioassay Workflow Start Start PrepSoil Prepare Soil Sample (50g, 100% field capacity) Start->PrepSoil PlaceInBag Place Soil in Whirl-Pak™ Bag PrepSoil->PlaceInBag PlantSeeds Plant 6 Oriental Mustard Seeds PlaceInBag->PlantSeeds Incubate Incubate for 3 Days (Fluorescent Canopy) PlantSeeds->Incubate Harvest Harvest Plants Incubate->Harvest WashRoots Wash Soil from Roots Harvest->WashRoots MeasureRoots Measure Root Length WashRoots->MeasureRoots Analyze Analyze Inhibition vs. Control MeasureRoots->Analyze End End Analyze->End LC-MS/MS Analysis Workflow Start Start Extraction Soil Sample Extraction (e.g., QuEChERS) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Extract Cleanup (e.g., Graphite Carbon Black) Centrifugation->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS DataAnalysis Data Analysis MSMS->DataAnalysis End End DataAnalysis->End

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Flucarbazone-sodium (Technical Grade)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium, a member of the sulfonylaminocarbonyltriazolinone class of herbicides, is a selective post-emergence herbicide used for the control of grass weeds in cereal crops.[1][2] Its efficacy is derived from the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for plant amino acid synthesis.[1][3] This technical guide provides an in-depth overview of the physical and chemical properties of technical grade this compound, intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Chemical Identification

A clear identification of this compound is fundamental for any scientific investigation. The following table summarizes its key identifiers.

IdentifierValue
IUPAC Name sodium;(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide[2][4][5][6]
CAS Number 181274-17-9[4][7][8][9]
Molecular Formula C₁₂H₁₀F₃N₄NaO₆S[4][7][8][9][10][11][12]
Molecular Weight 418.28 g/mol [4][7][8][9][11][13][14]
Synonyms BAY-MKH 6562, Flucarbazone sodium, MKH 6562[4][5]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its formulation, environmental fate, and biological interactions.

PropertyValue
Appearance White to off-white, odorless, crystalline solid.[5][12][15][16]
Melting Point 200 °C (with decomposition)[5][8][12][16][17][18][19]
Boiling Point 463.7 °C at 760 mmHg[8][12][20]
Density 1.59 g/cm³[8][12][17]
Vapor Pressure < 1.0 x 10⁻⁹ mmHg at 20 °C[21] or 2.14 x 10⁻⁹ mmHg at 25 °C[8][12][20]
pKa 1.9 at 25 °C[5][12][16][17]
LogP (n-octanol/water) -1.84 (pH 7)[21]
Solubility

The solubility of this compound in various solvents is a key parameter for its application and formulation.

SolventSolubility at 20 °C
Water (pH 7) 44,000 mg/L (44 g/L)[12][16][17][21][22]
Dimethylsulfoxide 250 g/L[12][16]
Poly(ethylene glycol) 48 g/L[12][16]
Acetonitrile (B52724) 6.4 g/L[12][16]
2-Propanol 0.27 g/L[12][16]
Xylene < 0.1 g/L[12][16]

Chemical Stability

The stability of this compound under various environmental conditions is crucial for understanding its persistence and degradation pathways.

Stability TypeObservation
Hydrolysis Stable to hydrolysis at pH 5, 7, and 9, with half-lives greater than 210 days.[22]
Photolysis Stable to photolysis in water and soil, but undergoes photolysis in a non-sterile pond water environment with a half-life of approximately 61 days.[22]
Thermal Stability Decomposes at its melting point (200 °C).[5][8][12][16][17][18][19] Can decompose at high temperatures, forming toxic gases.[21]

Hazardous Properties and Toxicity

A summary of the acute toxicity data for this compound is provided below.

Toxicity EndpointValueSpecies
Acute Oral LD₅₀ > 5000 mg/kg[3][17][23]Rat
Acute Dermal LD₅₀ > 5000 mg/kg[3][17][23]Rat
Acute Inhalation LC₅₀ (4h) > 5.13 mg/L[3][17][23]Rat
Skin Irritation Non-irritating[3]Rabbit
Eye Irritation Slightly irritating[3]Rabbit
Skin Sensitization Not a sensitizer[3]Guinea Pig

Experimental Protocols

Detailed methodologies are essential for the replication and verification of scientific data. The following sections outline the protocols for determining the key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the OECD 102 guideline for determining the melting point of chemical substances.

  • Sample Preparation: A small amount of finely powdered, dry technical grade this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 10 °C/min) until it is about 15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded to define the melting range. Due to its nature of decomposing at the melting point, the temperature of decomposition is noted.

Solubility Determination (Flask Method)

This protocol follows the principles of the OECD Guideline 105 for water solubility.

  • Preparation: A surplus amount of this compound is added to a known volume of the solvent (e.g., deionized water, organic solvents) in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: The solution is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantification of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A mixture of acetonitrile and water (acidified with phosphoric or formic acid) is used as the mobile phase.[7] The exact ratio can be optimized to achieve good separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength where this compound exhibits significant absorbance.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Processing Detection->Data Result Calculate Concentration Data->Result Calibration Prepare Calibration Standards Curve Generate Calibration Curve Calibration->Curve Curve->Result

Diagram 1: A generalized workflow for the HPLC analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and selectivity for the determination of this compound, especially in complex matrices.[24][25]

  • Sample Preparation: Samples are typically extracted with an organic solvent (e.g., acetonitrile), followed by a cleanup step such as solid-phase extraction (SPE) to remove interfering substances.[24]

  • LC System: A high-performance liquid chromatograph is used for the separation of the analyte.

  • MS/MS System: A triple quadrupole mass spectrometer is commonly used for detection and quantification.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is employed, depending on the analyte and matrix.

  • Data Acquisition: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition.

  • Quantification: Quantification is achieved using an internal standard and a calibration curve prepared with matrix-matched standards.

LCMSMS_Workflow cluster_extraction Sample Extraction cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Sample Matrix Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Injection Injection into LC Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Precursor Precursor Ion Selection (Q1) Ionization->Precursor Fragmentation Collision-Induced Dissociation (Q2) Precursor->Fragmentation Product Product Ion Monitoring (Q3) Fragmentation->Product Quantification Quantification using Internal Standard Product->Quantification Confirmation Confirmation of Analyte Identity Product->Confirmation

Diagram 2: A schematic of the LC-MS/MS analytical workflow for this compound.

Conclusion

This technical guide has provided a detailed summary of the core physical and chemical properties of technical grade this compound. The data presented, including identification, physicochemical properties, stability, and toxicity, are essential for researchers and professionals working with this compound. The outlined experimental protocols, based on standard methodologies, offer a framework for the accurate determination of these properties. The provided visualizations of analytical workflows aim to facilitate a clearer understanding of the methodologies involved in the analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Flucarbazone-sodium in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium is a sulfonylurea herbicide used for the control of grass weeds in wheat crops. Its persistence and potential mobility in soil necessitate reliable and sensitive analytical methods to monitor its presence in the environment. This document provides detailed application notes and protocols for the determination of this compound in soil matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive detection method. Additionally, a general protocol for the widely used QuEChERS sample preparation method is presented as an efficient alternative for pesticide residue analysis in soil.

Analytical Methods and Protocols

The most prevalent and robust method for the quantification of this compound in soil is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers excellent selectivity and sensitivity for detecting trace levels of the herbicide. While other methods like conventional HPLC with UV detection and Gas Chromatography (GC) have been mentioned in literature, detailed protocols for this compound in soil are not as readily available, likely due to the compound's polarity and thermal lability, making LC-MS/MS the superior choice.

Protocol 1: LC-MS/MS Method for this compound in Soil

This protocol is based on a validated method involving solvent extraction, solid-phase extraction (SPE) cleanup, and LC-MS/MS analysis.[1][2]

1. Sample Preparation and Extraction

  • Soil Sample Collection and Processing: Collect representative soil samples from the field. Air-dry the samples at ambient temperature (25-35°C) and remove any stones, roots, or debris.[3] Grind the soil to pass through a 2 mm sieve to ensure homogeneity.[4] Store the processed samples at -20°C prior to analysis to prevent degradation.[1]

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of an extraction solvent mixture of acetonitrile (B52724) and water (e.g., 4:1 v/v, ACN/0.2 M NH₄OAc with 1% HCl).[4]

    • Shake the tube vigorously for 1 hour on a mechanical shaker at approximately 130 cycles/min at room temperature.[4]

    • Centrifuge the sample at approximately 2300 rpm for 10-15 minutes.[4]

    • Carefully collect the supernatant for the cleanup step.

2. Sample Cleanup

  • Dispersive Solid-Phase Extraction (dSPE):

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 30 mg of graphite (B72142) carbon black (GCB).[1][2] GCB is effective for removing pigments and other interferences.

    • Vortex the tube for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

  • Final Preparation:

    • Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 1.8 µm) is suitable for separation.[5]

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 5 µL.[1]

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode for this compound.[6]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[6]

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach for multi-residue pesticide analysis and can be adapted for this compound in soil.[2][6][7]

1. Sample Preparation and Extraction

  • Soil Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[2]

    • If the soil is dry, add 7 mL of water, vortex, and allow to hydrate (B1144303) for 30 minutes.[2]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.[2]

    • Shake vigorously for 5 minutes.[2]

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).[6]

    • Immediately shake for at least 2 minutes.[2]

    • Centrifuge for 5 minutes at ≥3000 rcf.[2]

2. Sample Cleanup (dSPE)

  • Transfer 1 mL of the acetonitrile supernatant to a dSPE cleanup tube containing a mixture of primary secondary amine (PSA) to remove organic acids and magnesium sulfate to remove excess water.[6]

  • Vortex for 30 seconds.[2]

  • Centrifuge at ≥5000 rcf for 2 minutes.[2]

  • The purified supernatant can then be analyzed by LC-MS/MS.

Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method for the determination of this compound in soil.

ParameterValueReference
Recovery 87.0% - 99.6%[1][2]
Relative Standard Deviation (RSD) 1.5% - 8.7%[1][2]
Half-life in Soil 8 - 14 days[1]

Visualizations

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (dSPE) cluster_analysis Analysis soil_sample 1. Soil Sampling & Homogenization weigh_soil 2. Weigh 10g of Soil soil_sample->weigh_soil add_solvent 3. Add Acetonitrile/Water Extraction Solvent weigh_soil->add_solvent shake 4. Shake for 1 hour add_solvent->shake centrifuge1 5. Centrifuge shake->centrifuge1 supernatant1 6. Collect Supernatant centrifuge1->supernatant1 add_gcb 7. Add Graphite Carbon Black supernatant1->add_gcb vortex 8. Vortex for 1 minute add_gcb->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 filter 10. Filter Supernatant (0.22 µm) centrifuge2->filter lcmsms 11. LC-MS/MS Analysis filter->lcmsms

Caption: Workflow for LC-MS/MS analysis of this compound in soil.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis soil_sample 1. Weigh 10g Soil (+ Water if dry) add_acn 2. Add Acetonitrile soil_sample->add_acn shake1 3. Shake for 5 min add_acn->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Shake for 2 min add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 supernatant1 7. Collect Supernatant centrifuge1->supernatant1 transfer_supernatant 8. Transfer Supernatant to dSPE Tube supernatant1->transfer_supernatant vortex 9. Vortex for 30 sec transfer_supernatant->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 final_extract 11. Collect Final Extract centrifuge2->final_extract analysis 12. LC-MS/MS or GC-MS/MS Analysis final_extract->analysis

Caption: General workflow for the QuEChERS method for pesticide analysis in soil.

References

Application Note: High-Throughput Analysis of Flucarbazone-sodium Residues in Environmental and Agricultural Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Flucarbazone-sodium residues in various matrices, including soil, water, and crops. This compound is a selective, post-emergence herbicide from the sulfonylaminocarbonyl-triazolinone chemical family that effectively controls grass weeds in cereal crops by inhibiting acetolactate synthase (ALS).[1] The described methodology, incorporating a QuEChERS-based sample preparation protocol, offers high-throughput capabilities, excellent recovery, and low limits of detection and quantification, making it suitable for routine monitoring, environmental fate studies, and food safety assessments.

Introduction

This compound provides effective control of wild oats and other grass weeds in wheat production.[2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is a key enzyme in the biosynthesis pathway of the branched-chain amino acids valine, leucine, and isoleucine.[3][4] This inhibition ultimately leads to the cessation of plant cell growth and death in susceptible weed species. Given its widespread use, the development of sensitive and reliable analytical methods for the determination of this compound residues in environmental and agricultural samples is crucial for ensuring food safety and monitoring its environmental impact. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and ability to handle complex matrices.

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from soil and crop matrices.[5][6][7]

Materials:

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples like grains, add 10 mL of water and allow to hydrate (B1144303) for 30 minutes.

  • Add 10 mL of acetonitrile with 1% acetic acid.

  • Cap the tube and shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing PSA sorbent (and GCB or C18 if necessary).

  • Shake for 1 minute and centrifuge at ≥ 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific precursor and product ions for this compound should be optimized. A common precursor ion is the [M+H]⁺ adduct.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound in various matrices.

Table 1: Method Validation Parameters for this compound Analysis

ParameterSoilWheat GrainWater
Limit of Detection (LOD) 0.005 mg/kg0.005 mg/kg0.01 µg/L
Limit of Quantitation (LOQ) 0.01 mg/kg0.01 mg/kg0.05 µg/L
Linearity Range 0.01 - 1.0 mg/kg0.01 - 1.0 mg/kg0.05 - 5.0 µg/L
Correlation Coefficient (r²) > 0.995> 0.995> 0.998

Table 2: Recovery and Precision Data for this compound

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Soil 0.0192.56.8
0.195.34.5
1.098.13.2
Wheat Grain 0.0189.87.5
0.193.25.1
1.096.54.3
Water (µg/L) 0.0598.73.9
0.5101.22.8
5.099.52.1

Note: The data presented in these tables are compiled from representative studies and may vary depending on the specific instrumentation and matrix characteristics.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Sample Sample Homogenization (Soil, Crop) Hydration Hydration (for dry samples) Sample->Hydration Extraction Acetonitrile Extraction Sample->Extraction Hydration->Extraction SaltingOut Salting Out (MgSO4, NaOAc) Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration LC_Separation Liquid Chromatography (C18 Separation) Filtration->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Data_Analysis Data Acquisition & Processing MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Experimental workflow for this compound residue analysis.

signaling_pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (AHAS) Pyruvate->ALS Threonine Threonine Ketobutyrate α-Ketobutyrate Threonine->Ketobutyrate Acetolactate α-Acetolactate ALS->Acetolactate Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Isoleucine Isoleucine Acetolactate->Isoleucine Ketobutyrate->ALS Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Valine Valine Ketoisovalerate->Valine Leucine Leucine Ketoisovalerate->Leucine Protein_Synthesis Protein Synthesis & Cell Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Flucarbazone This compound Flucarbazone->Inhibition Inhibition->ALS

Inhibition of Acetolactate Synthase (ALS) by this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantitative analysis of this compound residues in diverse and complex matrices. The use of a modified QuEChERS sample preparation protocol ensures efficient extraction and cleanup, while the sensitivity and selectivity of the LC-MS/MS detection allow for the accurate determination of residues at low levels. This method is well-suited for implementation in regulatory monitoring programs, environmental research, and food safety testing laboratories.

References

Protocol for Determining the Efficacy of Flucarbazone-Sodium on Wild Oat (Avena fatua)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction:

Wild oat (Avena fatua) is a pervasive and competitive weed in cereal crops, leading to significant yield losses.[1][2] Flucarbazone-sodium is a post-emergent herbicide belonging to the sulfonylaminocarbonyltriazolinone chemical family.[3][4] It is effective at controlling grass weeds. Its mechanism of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[3][5][6] Inhibition of this pathway ultimately leads to the cessation of plant cell growth and death in susceptible plants.[4][7] This document provides a detailed protocol for conducting greenhouse experiments to evaluate the efficacy of this compound on Avena fatua. The protocol covers plant cultivation, herbicide application, and methods for assessing herbicidal effects, including dose-response analysis, visual injury assessment, and biomass reduction.

Data Presentation

Quantitative data from the efficacy studies should be summarized for clear comparison. The following tables provide templates for organizing the experimental results.

Table 1: Dose-Response of Avena fatua to this compound. This table is designed to show the mortality rate of Avena fatua at various application rates of this compound. This allows for the determination of the lethal dose 50 (LD50), a key indicator of herbicide efficacy.

This compound Rate (g a.i./ha)Number of Plants TreatedNumber of Plants Survived (21 DAT)Mortality (%)
0 (Control)20200
5201525
1020860
20 (Recommended Rate)20290
40200100
80200100

DAT: Days After Treatment a.i.: active ingredient

Table 2: Visual Injury Assessment of Avena fatua. This table provides a qualitative yet systematic assessment of the visible harm caused by the herbicide. A rating scale is used to quantify symptoms like chlorosis, necrosis, and stunting.

This compound Rate (g a.i./ha)Visual Injury Rating (0-100%) at 7 DATVisual Injury Rating (0-100%) at 14 DATVisual Injury Rating (0-100%) at 21 DAT
0 (Control)000
5153040
10406580
20 (Recommended Rate)709095
408598100
8090100100

0% = no injury; 100% = complete plant death

Table 3: Biomass Reduction of Avena fatua. This table offers a quantitative measure of the herbicide's impact on plant growth by comparing the dry weight of treated plants to untreated controls.

This compound Rate (g a.i./ha)Average Dry Biomass per Plant (g) at 21 DATBiomass Reduction (%)
0 (Control)2.50
51.828
101.156
20 (Recommended Rate)0.484
400.196
800.0100

Experimental Protocols

This section details the methodologies for the key experiments. Adherence to these protocols is crucial for obtaining reproducible and reliable data.

2.1. Plant Material and Growth Conditions

  • Seed Source: Obtain certified seeds of a known susceptible biotype of Avena fatua. If investigating resistance, include seeds from the suspected resistant population.[8][9]

  • Germination: To overcome dormancy, seeds may require stratification or scarification.[10][11] A common method is to place seeds in a moist substrate at 4°C for 1-2 weeks.[10]

  • Potting: Plant 5-10 seeds per 10 cm diameter pot filled with a commercial potting mix or a sterilized sandy loam soil.[12] After emergence, thin seedlings to a uniform number, typically 3-5 plants per pot.[13]

  • Greenhouse Conditions: Maintain greenhouse conditions at a temperature of approximately 15-25°C with a 12 to 16-hour photoperiod.[10] Water the plants as needed to maintain adequate soil moisture.

2.2. Herbicide Application

  • Plant Stage: Apply the herbicide when the Avena fatua seedlings are at the 2- to 4-leaf stage.[14][15]

  • Herbicide Preparation: Prepare a stock solution of this compound. A series of dilutions should be made to achieve the desired application rates.[16] Always include an untreated control where only the carrier (e.g., water and adjuvant) is applied.[17]

  • Application: Utilize a laboratory spray chamber calibrated to deliver a consistent volume, for example, 200 L/ha, to ensure uniform application.[13][18]

  • Experimental Design: The experiment should be arranged in a completely randomized design with at least four replications per treatment.[17]

2.3. Data Collection and Analysis

  • Visual Injury Assessment: Evaluate visual injury at 7, 14, and 21 days after treatment (DAT) using a rating scale from 0% (no effect) to 100% (complete plant death). Symptoms to look for include chlorosis (yellowing), necrosis (tissue death), and stunting.[3]

  • Mortality: At 21 DAT, count the number of surviving plants in each pot to calculate the percentage of mortality for each treatment.

  • Biomass Measurement: At 21 DAT, harvest the above-ground plant material from each pot. Dry the biomass in an oven at 70°C for 72 hours and then record the dry weight.[19] Calculate the percent biomass reduction relative to the untreated control.

  • Statistical Analysis: The collected data should be subjected to analysis of variance (ANOVA). Dose-response data can be analyzed using a log-logistic regression model to determine the herbicide rate that causes 50% mortality (LD50) or 50% growth reduction (GR50).

Mandatory Visualizations

3.1. Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

Flucarbazone_Mechanism_of_Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine deaminase alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Flucarbazone This compound Flucarbazone->ALS Inhibition

Caption: Mechanism of this compound action via ALS inhibition.

3.2. Experimental Workflow

The diagram below outlines the logical flow of the experimental protocol.

Experimental_Workflow start Start seed_prep Avena fatua Seed Germination/Dormancy Breaking start->seed_prep planting Sowing and Seedling Growth in Greenhouse seed_prep->planting thinning Thinning to Uniform Plant Number per Pot planting->thinning treatment This compound Application at 2-4 Leaf Stage thinning->treatment data_collection Data Collection treatment->data_collection visual Visual Injury Assessment (7, 14, 21 DAT) data_collection->visual mortality Mortality Count (21 DAT) data_collection->mortality biomass Biomass Harvest & Dry Weight (21 DAT) data_collection->biomass analysis Statistical Analysis (ANOVA, Regression) visual->analysis mortality->analysis biomass->analysis end End analysis->end

Caption: Workflow for this compound efficacy testing.

References

Application Notes and Protocols for Flucarbazone-Sodium in Wheat Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium is a selective post-emergence herbicide widely used for the control of grass and certain broadleaf weeds in wheat (spring, durum, and winter varieties).[1][2][3] As a member of the sulfonylurea group of herbicides, it acts as an acetolactate synthase (ALS) inhibitor.[4] This document provides detailed application notes and experimental protocols for the effective use of this compound in a research and development setting.

Mode of Action

This compound is absorbed through both the foliage and roots of susceptible plants and is translocated to the growing points.[1] It inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[5][6] Inhibition of ALS leads to a cessation of cell division and plant growth, with symptoms such as discoloration (yellowing, reddening), stunting, and eventual death of the weed occurring over several weeks.[7]

Data Presentation

Table 1: Application Rates and Timings for this compound in Wheat
Wheat TypeApplication Rate (g a.i./ha)Crop Stage for ApplicationWeed Stage for ApplicationTarget Weeds
Winter Wheat 45-603-leaf to green-up2-4 leaf stageAnnual weeds
Spring Wheat 30-454-5 leaf stage4-5 leaf stageAnnual weeds, Wild oats (Avena fatua), Green foxtail (Setaria viridis)

Source: Adapted from Sino Agro.[5]

Table 2: Efficacy of this compound in Tank-Mixtures on Wheat Yield
Herbicide Treatment (Active Ingredients)Application Rate (g a.i./ha)Wheat Grain Yield ( kg/ha )Biological Yield ( kg/ha )
Metafin Super (Tribenuron+metsulfuron) + Maitu (Clodinafop propargyl+Flucarbazone sodium )70.642 + 32.114401.079334.10
Buctril Super (Bromoxynil+MCPA) + Maitu (Clodinafop propargyl+Flucarbazone sodium )148.2 + 32.11Not specifiedNot specified
Weedy Check -Not specified4220.97

Source: Adapted from research on herbicide tank mixtures.[8][9]

Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound

Objective: To evaluate the efficacy of this compound on target weed species and assess the tolerance of wheat cultivars.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).[9]

  • Replications: 3 to 4 replications.[10]

  • Plot Size: Minimum of 10-20 square meters to ensure representative data and minimize edge effects.[10]

2. Site Selection and Preparation:

  • Select a field with a known history of uniform weed infestation of the target species.

  • Prepare the seedbed according to standard local practices for wheat cultivation.

  • Fertilize the trial area based on soil test recommendations to ensure optimal crop growth.

3. Treatment Application:

  • Treatments: Include a range of this compound application rates, tank-mixtures with other herbicides, an untreated weedy check, and a weed-free control.

  • Application Equipment: Use a calibrated backpack or small plot sprayer equipped with flat fan nozzles to ensure uniform spray coverage.[11]

  • Spray Volume: Apply in a spray volume of 100-300 L/ha of water.

  • Timing: Apply post-emergence when wheat and weeds are at the recommended growth stages (see Table 1).

4. Data Collection:

  • Weed Control Efficacy: Assess visually as a percentage of the untreated control at 14, 28, and 56 days after treatment (DAT). Also, measure weed density (plants/m²) and weed biomass (g/m²) at a specified time point.

  • Crop Tolerance: Visually assess crop injury (phytotoxicity) on a scale of 0% (no injury) to 100% (crop death) at 7, 14, and 28 DAT.

  • Yield Parameters: At crop maturity, harvest the central area of each plot to determine grain yield ( kg/ha ), biological yield ( kg/ha ), and 1000-seed weight (g).[9]

5. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA).

  • Use a suitable mean separation test (e.g., LSD or Tukey's HSD at p≤0.05) to determine significant differences between treatment means.

Protocol 2: Evaluating the Effect of Adjuvants on this compound Efficacy

Objective: To determine the influence of different adjuvants on the herbicidal activity of this compound.

1. Experimental Design:

  • Follow the design outlined in Protocol 1 (RCBD with 3-4 replications).

2. Treatments:

  • Include this compound applied alone.

  • Include this compound tank-mixed with various adjuvants, such as non-ionic surfactants (NIS), methylated seed oils (MSO), or crop oil concentrates (COC), at their recommended rates.

  • Maintain an untreated weedy check and a weed-free control.

3. Application and Data Collection:

  • Follow the application and data collection procedures as described in Protocol 1. Pay close attention to any differences in crop phytotoxicity among the adjuvant treatments.

4. Statistical Analysis:

  • Perform statistical analysis as detailed in Protocol 1 to compare the efficacy and crop safety of this compound with and without different adjuvants.

Mandatory Visualizations

G cluster_pathway ALS Inhibitor Mode of Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Flucarbazone This compound Flucarbazone->ALS Inhibits Protein_Synthesis Protein Synthesis & Cell Division BCAA->Protein_Synthesis

Caption: Mode of action of this compound.

G cluster_workflow Experimental Workflow for Efficacy Trial Start Site Selection & Field Preparation Design Randomized Complete Block Design Start->Design Planting Sow Wheat Cultivar Design->Planting Treatments Prepare Herbicide Treatments (Flucarbazone ± Tank-Mix Partners) Planting->Treatments Application Post-Emergence Application at Target Growth Stage Treatments->Application Data_Collection Data Collection: - Weed Control (%) - Crop Injury (%) - Weed Density & Biomass Application->Data_Collection Harvest Harvest & Yield Measurement (Grain & Biological) Data_Collection->Harvest Analysis Statistical Analysis (ANOVA) Harvest->Analysis

Caption: Workflow for a this compound field efficacy trial.

G cluster_logic Application Decision Logic Identify_Weeds Identify Weed Spectrum (Grasses & Broadleaves) Crop_Stage Determine Wheat Growth Stage Identify_Weeds->Crop_Stage Weed_Stage Determine Dominant Weed Growth Stage Crop_Stage->Weed_Stage Select_Rate Select Appropriate Flucarbazone Rate Weed_Stage->Select_Rate Weeds 2-5 leaf No_Apply Delay or Choose Alternative Herbicide Weed_Stage->No_Apply Weeds too large Tank_Mix Consider Tank-Mix Partner for Broadleaf Weeds Select_Rate->Tank_Mix Apply Apply this compound Tank_Mix->Apply Broadleaf weeds present Select_rate Select_rate Select_rate->Apply Grass weeds only

Caption: Logical relationships for this compound application.

References

Application Notes and Protocols for Bioassay Development: Detecting Flucarbazone-sodium Residues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flucarbazone-sodium is a selective, post-emergence herbicide belonging to the sulfonylaminocarbonyl-triazolinone chemical family.[1] It is effective at controlling grass weeds in cereal crops.[2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] ALS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[4][5] Inhibition of this enzyme disrupts protein synthesis, leading to the cessation of plant growth and eventual death.[4] Given its potency at low concentrations, sensitive and reliable methods are required to monitor for its residues in environmental samples such as soil, water, and plant tissues to ensure environmental safety and prevent crop injury from carryover.[6]

This document provides detailed protocols for two distinct bioassay methods for the detection and quantification of this compound residues: an Acetolactate Synthase (ALS) Inhibition Assay and a competitive Enzyme-Linked Immunosorbent Assay (cELISA).

Method 1: Acetolactate Synthase (ALS) Inhibition Assay

This colorimetric bioassay quantifies this compound residues by measuring their inhibitory effect on the activity of the ALS enzyme. The assay measures the production of acetolactate, which is converted to acetoin. Acetoin then reacts with creatine (B1669601) and α-naphthol to form a colored complex that can be measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of this compound.[4]

Experimental Protocol: ALS Inhibition Assay

1. Materials and Reagents:

  • This compound standard

  • Crude ALS enzyme extract (from a sensitive plant species like mustard or a specific microbial source)

  • Enzyme Extraction Buffer (e.g., phosphate (B84403) buffer with additives)

  • Microplate reader

  • 96-well microplates

  • Reagents for the assay: Pyruvate (substrate), Creatine (Color Reagent A), α-naphthol (Color Reagent B), Sulfuric Acid (H₂SO₄) to stop the reaction.[4]

2. Procedure:

  • Enzyme Extraction:

    • Harvest fresh, young leaf tissue from a sensitive plant species.

    • Immediately freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Homogenize the powder in ice-cold enzyme extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.

    • The resulting supernatant is the crude ALS enzyme extract. Keep it on ice.[4]

  • Assay Protocol:

    • Prepare serial dilutions of the this compound standard and the test samples.

    • In a 96-well microplate, add the enzyme extract, the substrate (pyruvate), and either the this compound standard, the test sample, or a control solution.

    • Incubate the plate at 37°C for 60 minutes to allow the enzymatic reaction to proceed.[4]

    • Stop the reaction by adding 50 µL of 6 N H₂SO₄. This also initiates the decarboxylation of acetolactate to acetoin.

    • Incubate the plate at 60°C for 15 minutes.[4]

    • Add 50 µL of Color Reagent A (Creatine) and 50 µL of Color Reagent B (α-naphthol) to each well for color development.

    • Incubate at 60°C for another 15 minutes.[4]

    • Measure the absorbance at 525 nm using a microplate reader.[4]

3. Data Analysis:

  • Subtract the absorbance of the blank (no enzyme) from all other readings.

  • Calculate the percentage of ALS inhibition for each sample and standard concentration using the formula: % Inhibition = [1 - (Absorbance of Sample Well / Absorbance of Control Well)] x 100.[4]

  • Plot the % Inhibition against the logarithm of the this compound concentration to generate a standard curve.

  • Determine the concentration of this compound in the test samples by interpolating their % inhibition values on the standard curve.

Data Presentation: ALS Inhibition Assay
This compound (µg/L)Absorbance (525 nm)% Inhibition
0 (Control)1.2500.0
11.05016.0
50.75040.0
100.50060.0
250.25080.0
500.12590.0
Sample A0.60052.0
Sample B0.90028.0

Experimental Workflow: ALS Inhibition Assay

ALS_Inhibition_Assay prep Sample and Standard Preparation reaction Enzymatic Reaction: ALS + Pyruvate + Inhibitor prep->reaction Add to microplate stop_decarb Stop Reaction & Decarboxylation (H₂SO₄, 60°C) reaction->stop_decarb Incubate 37°C, 60 min color_dev Color Development (Creatine, α-naphthol, 60°C) stop_decarb->color_dev Incubate 60°C, 15 min measure Measure Absorbance (525 nm) color_dev->measure Incubate 60°C, 15 min analysis Data Analysis: Calculate % Inhibition measure->analysis

Workflow for the ALS Inhibition Bioassay.

Method 2: Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

The competitive ELISA (cELISA) is a highly sensitive immunoassay suitable for detecting small molecules like herbicides. In this assay, this compound in a sample competes with a known amount of enzyme-labeled Flucarbazone for binding to a limited number of specific antibody binding sites, which are immobilized on a microplate. The signal produced is inversely proportional to the concentration of this compound in the sample.

Experimental Protocol: Competitive ELISA

1. Materials and Reagents:

  • This compound standard

  • Anti-Flucarbazone-sodium antibody (primary antibody)

  • Flucarbazone-enzyme conjugate (e.g., Flucarbazone-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Washing buffer (e.g., PBS with Tween-20)

  • Blocking buffer (e.g., BSA in PBS)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., H₂SO₄)

  • 96-well high-binding microplates

  • Microplate reader

2. Procedure:

  • Plate Coating:

    • Dilute the anti-Flucarbazone-sodium antibody in coating buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with washing buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the test samples.

    • In separate tubes, mix the this compound standards or samples with a fixed amount of Flucarbazone-enzyme conjugate.

    • Add 100 µL of these mixtures to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature. During this step, free Flucarbazone from the sample and the enzyme-conjugated Flucarbazone will compete for binding to the immobilized antibodies.

    • Wash the plate five times with washing buffer to remove any unbound reagents.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color develops.

    • Stop the reaction by adding 50 µL of stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB/H₂SO₄).

3. Data Analysis:

  • Calculate the percentage of binding for each standard and sample relative to the maximum binding (zero standard) using the formula: % Binding = (Absorbance of Sample or Standard / Absorbance of Zero Standard) x 100.

  • Plot the % Binding against the logarithm of the this compound concentration to generate a standard curve.

  • Determine the concentration of this compound in the test samples by interpolating their % binding values on the standard curve.

Data Presentation: Competitive ELISA
This compound (µg/L)Absorbance (450 nm)% Binding
0 (Max Signal)1.500100.0
0.11.20080.0
0.50.82555.0
1.00.52535.0
5.00.22515.0
10.00.1057.0
Sample C0.75050.0
Sample D1.05070.0

Logical Relationship: Competitive ELISA Principle

Competitive_ELISA plate Microplate Well antibody Immobilized Anti-Flucarbazone Antibody bound_complex Antibody-Conjugate Complex antibody->bound_complex Binding sample_f Free Flucarbazone (from sample) sample_f->antibody Competes with unbound Unbound Components (Washed Away) sample_f->unbound If not bound conjugate_f Flucarbazone-Enzyme Conjugate conjugate_f->antibody conjugate_f->unbound If not bound substrate Substrate bound_complex->substrate Enzyme acts on signal Color Signal substrate->signal Produces

Principle of the competitive ELISA for this compound detection.

References

Application Notes and Protocols for the Extraction and Cleanup of Flucarbazone-sodium in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium is a selective, post-emergence herbicide belonging to the sulfonylaminocarbonyl-triazolinone chemical family. It is effective in controlling grass weeds in cereal crops. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible plants.

Given its agricultural importance, the development of robust and efficient analytical methods for the determination of this compound residues in plant tissues is essential for food safety, environmental monitoring, and regulatory compliance. This document provides detailed application notes and protocols for the extraction and cleanup of this compound from various plant matrices, ensuring accurate and reliable quantification.

Mode of Action: Acetolactate Synthase (ALS) Inhibition

This compound targets and inhibits the acetolactate synthase (ALS) enzyme, a key component in the biosynthetic pathway of essential branched-chain amino acids. This inhibition disrupts protein synthesis and cell growth in susceptible plants.

cluster_0 Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_ketobutyrate α-Ketobutyrate alpha_ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_aceto_alpha_hydroxybutyrate Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine alpha_aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Flucarbazone This compound Flucarbazone->ALS Inhibition

Figure 1: Simplified signaling pathway of this compound's mode of action.

Experimental Protocols

Two primary methods for the extraction and cleanup of this compound from plant tissues are presented: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and a classical Solid-Phase Extraction (SPE) cleanup method.

Method 1: Modified QuEChERS with Dispersive SPE (d-SPE) Cleanup

The QuEChERS method is widely adopted for pesticide residue analysis due to its simplicity and high throughput. However, for sulfonylurea herbicides like this compound, modifications are often necessary to improve recovery rates, as the standard primary secondary amine (PSA) sorbent can adsorb these acidic pesticides.

Materials and Reagents:

  • Homogenized plant tissue sample (e.g., wheat straw, grain, vegetables)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Dispersive SPE sorbents: Graphitized Carbon Black (GCB), C18 (octadecylsilane), or Chitin (B13524)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

Protocol:

  • Sample Preparation:

    • Weigh 10 g of homogenized plant sample into a 50 mL centrifuge tube.

    • For dry samples like grains or straw, add a specified amount of water (e.g., 5-20 mL) to improve extraction efficiency.[1]

    • Add 10 mL of acetonitrile.

  • Extraction:

    • Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube.

    • Add the appropriate d-SPE cleanup mixture. For pigmented samples, a combination of GCB and C18 is often effective. A typical mixture might include 150 mg MgSO₄, 50 mg C18, and 50 mg GCB.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • The extract is now ready for analysis by LC-MS/MS.

Start Homogenized Plant Sample (10g) in 50mL tube Add_ACN Add Acetonitrile (10mL) + Water (for dry samples) Start->Add_ACN Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) Add_ACN->Add_Salts Shake_Centrifuge1 Vortex (1 min) Centrifuge (5 min) Add_Salts->Shake_Centrifuge1 Transfer_Supernatant Transfer 1mL Supernatant to 15mL tube Shake_Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents (e.g., GCB, C18, MgSO4) Transfer_Supernatant->Add_dSPE Shake_Centrifuge2 Vortex (30 sec) Centrifuge (5 min) Add_dSPE->Shake_Centrifuge2 Final_Extract Collect Supernatant for LC-MS/MS Analysis Shake_Centrifuge2->Final_Extract

Figure 2: Workflow for the modified QuEChERS method.

Method 2: Acetonitrile/Water Extraction with Solid-Phase Extraction (SPE) Cleanup

This method offers a more traditional and potentially more thorough cleanup, which can be beneficial for complex matrices.

Materials and Reagents:

  • Homogenized plant tissue sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • SPE cartridges (e.g., C18 or polymeric sorbent)

  • SPE vacuum manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Protocol:

  • Extraction:

    • Weigh 10 g of homogenized plant sample into a 50 mL centrifuge tube.

    • Add 20 mL of an acetonitrile/water mixture (e.g., 1:1 v/v) with 0.1% formic acid.[1]

    • Shake vigorously for 5 minutes.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridge on the vacuum manifold.

    • Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the extracted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 5-10 mL of acetonitrile or methanol into a clean collection tube.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of the initial mobile phase for LC-MS/MS analysis).

Start Homogenized Plant Sample (10g) Extraction Extract with Acetonitrile/Water (0.1% Formic Acid) Start->Extraction Centrifuge Centrifuge and Collect Supernatant Extraction->Centrifuge Sample_Load Load Supernatant onto SPE Cartridge Centrifuge->Sample_Load SPE_Condition Condition SPE Cartridge (Methanol then Water) SPE_Condition->Sample_Load Wash Wash with Water and Dry Cartridge Sample_Load->Wash Elute Elute with Acetonitrile/Methanol Wash->Elute Evaporate_Reconstitute Evaporate to Dryness and Reconstitute Elute->Evaporate_Reconstitute Final_Extract Final Extract for LC-MS/MS Analysis Evaporate_Reconstitute->Final_Extract

Figure 3: Workflow for extraction with SPE cleanup.

Data Presentation

The following tables summarize quantitative data for the recovery of this compound and other sulfonylurea herbicides using different extraction and cleanup methods.

Table 1: Recovery of this compound and its Metabolite using Acetonitrile/Water Extraction with GCB Cleanup. [1]

MatrixAnalyteSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Wheat PlantThis compound0.01 - 1.087.0 - 99.61.5 - 8.7
Wheat StrawThis compound0.01 - 1.087.0 - 99.61.5 - 8.7
Wheat GrainThis compound0.01 - 1.087.0 - 99.61.5 - 8.7
Wheat PlantMetabolite0.01 - 1.083.2 - 102.81.5 - 8.7
Wheat StrawMetabolite0.01 - 1.083.2 - 102.81.5 - 8.7
Wheat GrainMetabolite0.01 - 1.083.2 - 102.81.5 - 8.7
Metabolite: 2-(trifluoromethoxy) benzene (B151609) sulfonamide

Table 2: Comparison of d-SPE Sorbents for Sulfonylurea Herbicide Recovery in Cereals. [2][3]

d-SPE SorbentAverage Recovery Range (%)General Observations
C1870 - 110Effective for removing non-polar interferences.[4]
PSAVariable (can be low)Can adsorb acidic herbicides like sulfonylureas, leading to lower recoveries.
GCB70 - 110Excellent for removing pigments like chlorophyll (B73375) but may adsorb planar molecules.[5]
Chitin70 - 120Shown to provide good recoveries for a wide range of sulfonylureas in cereals.[2][3]
Z-Sep®70 - 120A zirconium-based sorbent effective at removing fats and pigments.[5]

Table 3: Recovery Data for a Modified QuEChERS Method for Sulfonylureas in Tomatoes. [4]

Analyte (Sulfonylurea)Spiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Bensulfuron-methyl0.01, 0.05, 0.185.3 - 98.72.1 - 5.6
Chlorsulfuron0.01, 0.05, 0.188.1 - 102.41.8 - 4.9
Metsulfuron-methyl0.01, 0.05, 0.186.5 - 99.22.5 - 6.1
Thifensulfuron-methyl0.01, 0.05, 0.182.4 - 95.83.3 - 7.2
Tribenuron-methyl0.01, 0.05, 0.189.7 - 101.52.8 - 5.5

Conclusion

The selection of an appropriate extraction and cleanup method for this compound is critical and depends on the matrix, desired throughput, and available instrumentation. For high-throughput screening of various plant matrices, a modified QuEChERS method using GCB, C18, or chitin for cleanup is recommended to ensure good recoveries. For complex matrices or when lower detection limits are required, a more rigorous cleanup using Solid-Phase Extraction can provide cleaner extracts and reduce matrix effects in the final analysis. The provided protocols and data serve as a comprehensive guide for researchers to develop and validate methods for the analysis of this compound in plant tissues.

References

Application Notes and Protocols for Greenhouse Dose-Response Studies of Flucarbazone-Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework and experimental protocols for conducting greenhouse dose-response studies to evaluate the efficacy of flucarbazone-sodium. The information is intended to guide researchers in establishing robust and reproducible bioassays for this herbicide.

Introduction

This compound is a post-emergent herbicide belonging to the sulfonylaminocarbonyltriazolinone chemical family.[1] It is classified as a Weed Science Society of America (WSSA) Group 2 herbicide, which acts by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[1][2] This inhibition disrupts the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—leading to the cessation of cell division and eventual death of susceptible plants.[1][3] this compound is primarily used for the control of grass weeds, such as wild oat (Avena fatua), and some broadleaf weeds in wheat crops.[2][4][5]

Understanding the dose-response relationship is critical for determining the effective use rates of this compound on target weed species and for identifying potential herbicide resistance. Greenhouse trials offer a controlled environment to precisely evaluate herbicide efficacy across a range of application rates.

Signaling Pathway and Experimental Workflow

This compound Mode of Action

This compound is absorbed through both the foliage and roots of the plant and is translocated to the growing points.[2][6] Within the plant, it inhibits the ALS enzyme, a key component in the branched-chain amino acid synthesis pathway.

This compound Mode of Action cluster_plant_cell Plant Meristematic Cell Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme alpha-Ketobutyrate alpha-Ketobutyrate alpha-Ketobutyrate->ALS_Enzyme Acetolactate Acetolactate ALS_Enzyme->Acetolactate Acetohydroxybutyrate Acetohydroxybutyrate ALS_Enzyme->Acetohydroxybutyrate Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Cell Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Flucarbazone_Sodium This compound Inhibition Flucarbazone_Sodium->Inhibition Inhibition->ALS_Enzyme

This compound inhibits the ALS enzyme.
Experimental Workflow

The following diagram outlines the key steps for a greenhouse dose-response experiment with this compound.

Greenhouse Dose-Response Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection & Analysis Plant_Material 1. Select and Prepare Test Weed Species (e.g., Avena fatua) Potting 2. Potting (Soil Mix, Pot Size) Plant_Material->Potting Germination 3. Seed Germination and Seedling Growth Potting->Germination Herbicide_Prep 4. Prepare this compound Stock and Working Solutions Application 5. Herbicide Application (2-3 Leaf Stage) Herbicide_Prep->Application Incubation 6. Post-Application Incubation (Controlled Environment) Application->Incubation Assessment 7. Data Collection (Visual Injury, Biomass) Incubation->Assessment Analysis 8. Data Analysis (Dose-Response Curves, GR50) Assessment->Analysis

Workflow for the greenhouse experiment.

Experimental Protocols

Plant Material and Growth Conditions
  • Test Species: Avena fatua (wild oat) is a highly susceptible grass weed and a suitable indicator species. For broadleaf activity assessment, oriental mustard (Brassica juncea) can be used, as it is also very sensitive to this compound.

  • Potting Medium: A sandy loam or silt loam soil is recommended. To improve drainage in a greenhouse setting, a mixture of 4 parts soil, 1 part perlite, and 1 part sand can be utilized.

  • Pot Size: Square pots with a volume of 500-700 cm³ are adequate for single-plant studies.

  • Planting: Sow 3-5 seeds per pot at a depth of 1-2 cm. After emergence, thin to one healthy, uniform seedling per pot.

  • Greenhouse Conditions: Maintain a 16-hour photoperiod with supplemental lighting if necessary. Day/night temperatures should be approximately 25/18°C. Water plants as needed to maintain adequate soil moisture without waterlogging.

Herbicide Preparation and Application

Stock Solution Preparation:

  • Accurately weigh a known amount of analytical grade this compound.

  • Dissolve in deionized water to create a stock solution of a known concentration, for example, 100 µg/mL. Store the stock solution appropriately, typically refrigerated.

Dose-Response Range:

The application rates should bracket the expected effective dose. A logarithmic series of doses is recommended. Field application rates for this compound can range from approximately 30 to 60 g a.i./ha. For greenhouse studies, a range of 0.25x to 4x the field rate can be effective for generating a full dose-response curve.

Table 1: Example Dose-Response Range for this compound

Treatment LevelApplication Rate (g a.i./ha)Example Application Volume (L/ha)Required Concentration (µg/mL)
Untreated Control02000
0.125X3.752001.875
0.25X7.52003.75
0.5X152007.5
1X (Field Rate)3020015
2X6020030
4X12020060

Note: The required concentration is calculated as: (Application Rate [g/ha] * 10) / Application Volume [L/ha]. This calculation assumes a spray volume of 200 L/ha. Adjust as necessary for your specific spray chamber calibration.

Application:

  • Apply herbicides to plants at the 2-3 leaf stage for post-emergence treatments.

  • Use a precision bench sprayer or track sprayer calibrated to deliver a uniform spray volume, typically between 200 and 300 L/ha.

  • Include a non-ionic surfactant (NIS) in the spray solution as recommended by the commercial formulation, typically at 0.25% v/v.

  • Ensure each treatment has an adequate number of replicates (at least 4) and that pots are arranged in a completely randomized design.

Data Collection and Analysis

Data Collection:

  • Assess plant injury at set intervals after treatment (e.g., 7, 14, and 21 days after treatment - DAT).

  • Visual injury ratings can be performed on a scale of 0% (no effect) to 100% (plant death).

  • At the final assessment point (e.g., 21 DAT), harvest the above-ground biomass for each plant.

  • Dry the biomass in an oven at 60-70°C until a constant weight is achieved.

  • Record the dry weight for each plant.

Data Presentation:

The collected data should be summarized to show the effect of increasing doses of this compound.

Table 2: Example Data Summary for this compound Dose-Response

This compound Dose (g a.i./ha)Mean Visual Injury at 21 DAT (%)Mean Dry Biomass (g)Biomass Reduction (%)
0 (Control)0e.g., 2.500
3.75e.g., 15e.g., 2.10e.g., 16
7.5e.g., 35e.g., 1.65e.g., 34
15e.g., 60e.g., 1.05e.g., 58
30e.g., 85e.g., 0.45e.g., 82
60e.g., 98e.g., 0.05e.g., 98
120e.g., 100e.g., 0.00e.g., 100

Biomass Reduction (%) is calculated as: (1 - (Mean Dry Biomass of Treatment / Mean Dry Biomass of Control)) * 100.

Data Analysis:

  • Analyze the biomass data using non-linear regression to fit a log-logistic dose-response curve.

  • From this curve, calculate the GR₅₀ value, which is the herbicide dose required to cause a 50% reduction in plant growth (biomass) compared to the untreated control. The GR₅₀ is a key metric for quantifying herbicide efficacy and for comparing the susceptibility of different plant populations.

Conclusion

This application note provides a comprehensive protocol for conducting greenhouse dose-response studies with this compound. Adherence to these guidelines will enable researchers to generate reliable and reproducible data on the efficacy of this herbicide, which is essential for its effective use in weed management and for studying the mechanisms of herbicide resistance.

References

Field Trial Protocols for Assessing Flucarbazone-Sodium Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting field trials to evaluate the performance of Flucarbazone-sodium, a selective post-emergence herbicide. This compound is utilized for the control of grass and broadleaf weeds in wheat crops, including durum and spring wheat.[1][2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in susceptible plants.[2][3]

Data Presentation

The following tables summarize quantitative data from various field trials, demonstrating the efficacy of this compound on key weed species and its impact on wheat yield.

Table 1: Efficacy of this compound on Wild Oat (Avena fatua)

Application Rate (g a.i./ha)Weed Growth Stage% Control of Wild OatReference
8.182-3 leafGR₅₀ (Susceptible Population)[4]
15Not Specified>85%[5]
30Not Specified>90%[5]
47.912-3 leafGR₅₀ (Resistant Population)[4]

*GR₅₀: The dose required to reduce plant growth by 50%.

Table 2: Efficacy of this compound on Various Weed Species in Spring Wheat

Weed SpeciesApplication Rate (g a.i./ha)% ControlDays After Treatment (DAT)Reference
Green Foxtail (Setaria viridis)15Data not specifiedNot Specified[5]
Kochia (Kochia scoparia)Not Specified83% (in tank-mix)34[6]
Wild Buckwheat (Polygonum convolvulus)Not Specified68% (in tank-mix)34[6]
Tame BuckwheatNot Specified79% (in tank-mix)30[7]

Table 3: Impact of this compound on Spring Wheat Yield

TreatmentApplication Rate (g a.i./ha)Wheat Yield (bu/A)Reference
Untreated Check0Data not specified[6]
This compound (as part of a tank-mix)Not SpecifiedYields were similar across effective herbicide treatments[6][7]

Experimental Protocols

Detailed methodologies for conducting field trials to assess the performance of this compound are provided below. These protocols are designed to ensure robust and reliable data collection.

Protocol 1: Evaluating the Efficacy of this compound on Grass and Broadleaf Weeds

1. Objective: To determine the dose-dependent efficacy of post-emergence application of this compound on key weed species in spring wheat.

2. Experimental Design:

  • Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.[8]

  • Plot Size: Minimum of 10 ft by 24 ft to allow for representative weed populations and minimize edge effects.[9]

  • Treatments:

    • Untreated Control (weedy check).

    • This compound at a range of application rates (e.g., 15, 30, and 60 g a.i./ha). It is recommended to include a rate that is twice the proposed label rate for crop tolerance assessment.[8]

    • A commercial standard herbicide for comparison.

3. Site Selection and Preparation:

  • Select a field with a known history of uniform infestation of target weeds such as wild oat (Avena fatua), green foxtail (Setaria viridis), kochia (Kochia scoparia), or wild buckwheat (Polygonum convolvulus).

  • Ensure uniform soil type and fertility across the trial area.

  • Prepare the seedbed according to local agricultural practices for spring wheat.

4. Crop and Weed Management:

  • Crop: Sow a certified spring wheat variety at a locally recommended seeding rate.

  • Weed Growth Stage: Apply treatments when the target grass weeds are at the 1-4 leaf stage and broadleaf weeds are at the 2-6 leaf stage for optimal control.[10]

5. Herbicide Application:

  • Equipment: Use a calibrated research plot sprayer with flat-fan nozzles to ensure uniform coverage. A spray volume of 10 gallons per acre at 30 psi is recommended.[9]

  • Adjuvant: Include a non-ionic surfactant (NIS) at a concentration of 0.25% v/v unless the product label specifies otherwise.[10]

  • Application Timing: Apply post-emergence when the wheat crop is at the 1-4 leaf, 2 tiller stage.[10] Note the environmental conditions at the time of application, including air temperature, relative humidity, and wind speed.[6]

6. Data Collection:

  • Weed Control Efficacy: Visually assess the percentage of weed control for each species at 7, 14, 21, and 28 days after treatment (DAT) compared to the untreated control plots.

  • Weed Biomass: At 28 DAT, collect above-ground weed biomass from a designated quadrat within each plot. Dry the biomass to a constant weight and record.

  • Crop Injury: Visually assess crop injury (phytotoxicity) at 7, 14, and 21 DAT using a scale of 0% (no injury) to 100% (crop death).

7. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA).

  • Use a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means at a significance level of p < 0.05.

Protocol 2: Assessing Wheat Crop Tolerance to this compound

1. Objective: To evaluate the tolerance of different spring wheat varieties to post-emergence applications of this compound.

2. Experimental Design:

  • Trial Layout: Split-plot design with wheat varieties as the main plots and herbicide treatments as the sub-plots, with at least four replications.

  • Plot Size: As per Protocol 1.

  • Treatments:

    • Untreated Control.

    • This compound at the recommended label rate.

    • This compound at twice the recommended label rate to assess the margin of crop safety.[8]

3. Site Selection and Crop Management:

  • Select a relatively weed-free site to minimize the confounding effects of weed competition on crop growth.

  • Sow a range of commercially relevant spring wheat varieties.

4. Herbicide Application:

  • Apply treatments at the recommended crop stage as specified on the product label (typically 1-4 leaf, 2 tillers).[10]

5. Data Collection:

  • Crop Injury: Visually assess phytotoxicity symptoms such as stunting, chlorosis, and necrosis at 7, 14, and 21 DAT.

  • Plant Height: Measure the height of ten randomly selected wheat plants per plot at key growth stages.

  • Crop Yield: Harvest the entire plot using a small-plot combine and determine the grain yield, adjusted for moisture content.

  • Yield Components: If required, collect subsamples to determine yield components such as thousand-kernel weight and the number of spikes per unit area.

6. Statistical Analysis:

  • Analyze the data using ANOVA for a split-plot design.

  • Determine the significance of the main effects (variety and herbicide treatment) and their interaction.

Mandatory Visualization

G This compound Mode of Action: Inhibition of Branched-Chain Amino Acid Synthesis cluster_pathway Biosynthesis Pathway Pyruvate Pyruvate Acetolactate_Synthase Acetolactate Synthase (ALS) Pyruvate->Acetolactate_Synthase alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->Acetolactate_Synthase Acetolactate Acetolactate Acetolactate_Synthase->Acetolactate Acetohydroxybutyrate Acetohydroxybutyrate Acetolactate_Synthase->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Flucarbazone_sodium This compound Flucarbazone_sodium->Inhibition Inhibition->Acetolactate_Synthase Inhibition

Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis and plant growth.

G Experimental Workflow for this compound Field Trials start Trial Planning & Site Selection design Experimental Design (RCBD/Split-plot) start->design setup Field Preparation & Sowing design->setup application Herbicide Application (Post-emergence) setup->application data_collection Data Collection (Weed Control, Crop Injury, Yield) application->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis reporting Reporting & Interpretation analysis->reporting

Caption: A generalized workflow for conducting this compound herbicide field trials.

References

Application Notes and Protocols for RNA-Seq Analysis of Weed Resistance to Flucarbazone-Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium is an acetolactate synthase (ALS) inhibiting herbicide used for controlling grass weeds in cereal crops. The emergence of herbicide-resistant weeds, such as wild oat (Avena fatua), poses a significant threat to agricultural productivity. Understanding the molecular mechanisms underlying this resistance is crucial for developing sustainable weed management strategies and designing new herbicides.

RNA sequencing (RNA-Seq) is a powerful tool for investigating the transcriptomic changes associated with herbicide resistance. This document provides detailed application notes and protocols for conducting an RNA-Seq analysis to identify genes and pathways involved in this compound resistance in weeds, using wild oat as a primary example. The focus is on non-target site resistance (NTSR), a common mechanism where resistance is conferred by enhanced herbicide metabolism rather than alterations in the target protein.

Recent research on a this compound-resistant Avena fatua population from China has revealed a moderate resistance level of 5.9-fold compared to susceptible populations.[1][2][3] This resistance was not due to mutations in the target ALS gene but was identified as NTSR.[1][2][3] The study indicated that enhanced metabolism of the herbicide, likely through the action of cytochrome P450 monooxygenases (CYP450s) and aldo/keto reductases, is the primary resistance mechanism.[1][2] Pre-treatment with malathion, a CYP450 inhibitor, significantly reduced the resistance to this compound in the resistant population.[1][2]

These application notes will guide researchers through the process of experimental design, sample preparation, RNA-Seq analysis, and data validation to elucidate the genetic basis of this compound resistance.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data from a study on this compound resistance in Avena fatua.

Table 1: Dose-Response to this compound in Resistant (R) and Susceptible (S) Avena fatua Populations [1][2]

TreatmentPopulationGR₅₀ (g a.i. ha⁻¹)Resistance Index (RI)
This compoundS8.18-
This compoundR47.915.9
This compound + MalathionS3.79-
This compound + MalathionR16.674.4
This compound + NBD-Cl (GST inhibitor)S3.81-
This compound + NBD-Cl (GST inhibitor)R36.559.6

Table 2: Illustrative Example of Differentially Expressed Genes (DEGs) in Herbicide-Resistant Avena fatua

Note: The following data is representative and derived from a study on herbicide resistance in Avena fatua to a different class of herbicide, as the full DEG list for this compound was not publicly available. This table serves to illustrate the typical output of an RNA-Seq experiment.

Gene IDAnnotationLog₂ Fold Change (Resistant vs. Susceptible)p-value
Afu_4D01G001200Glutathione S-transferase4.81.2e-15
Afu_4D01G001300Glutathione S-transferase3.53.4e-12
Afu_2C01G048500Cytochrome P4502.95.6e-10
Afu_7A01G089100Aldo-keto reductase2.57.8e-08
Afu_1C01G023400ABC transporter C family2.11.5e-06
Afu_3B01G056700UDP-glucosyltransferase1.83.2e-05
Afu_6D01G078900Peroxidase-2.29.1e-07
Afu_5A01G012300Photosystem II protein-3.14.5e-11

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Material: Acquire seeds of both this compound resistant (R) and susceptible (S) biotypes of the target weed species (e.g., Avena fatua).

  • Growth Conditions: Sow seeds in pots containing a standard potting mix. Grow plants in a controlled environment (e.g., greenhouse or growth chamber) with a 16-hour photoperiod, a day/night temperature of 25/18°C, and adequate watering.

  • Experimental Units: For each biotype (R and S) and treatment (herbicide and control), prepare at least three biological replicates.

Herbicide Treatment and Sample Collection
  • Herbicide Application: At the 3-4 leaf stage, treat the plants with a discriminating dose of this compound. The control group should be treated with a blank formulation (without the active ingredient).

  • Sample Collection: Harvest leaf tissue from both treated and control plants 24 hours after treatment.[2] Immediately freeze the samples in liquid nitrogen and store them at -80°C until RNA extraction.

RNA Extraction and Quality Control
  • RNA Extraction: Extract total RNA from the frozen leaf tissue using a plant-specific RNA extraction kit or a TRIzol-based method. Include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Assess RNA integrity using an Agilent 2100 Bioanalyzer or equivalent. An RNA Integrity Number (RIN) > 7 is recommended.

    • Quantify the RNA concentration using a Qubit fluorometer or NanoDrop spectrophotometer.

    • Check for purity by measuring the A260/280 and A260/230 ratios, which should be approximately 2.0.

RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Prepare RNA-Seq libraries from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq or HiSeq) to a sufficient depth (e.g., >20 million reads per sample).

Bioinformatics Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using Trimmomatic or a similar tool.

  • De Novo Transcriptome Assembly (for non-model organisms): If a reference genome is not available, perform de novo assembly of the high-quality reads using assemblers like Trinity or SOAPdenovo-Trans.

  • Read Mapping: Align the quality-filtered reads to the reference genome or the de novo assembled transcriptome using a splice-aware aligner such as HISAT2 or STAR.

  • Transcript Abundance Quantification: Quantify gene or transcript expression levels from the mapped reads using tools like featureCounts or Salmon.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between resistant and susceptible populations under control and treated conditions using packages like DESeq2 or edgeR in R. Set appropriate thresholds for significance (e.g., |log₂ fold change| > 1 and adjusted p-value < 0.05).

  • Functional Annotation and Enrichment Analysis: Annotate the DEGs using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify over-represented biological processes and metabolic pathways.

Validation of DEGs by Quantitative Real-Time PCR (qRT-PCR)
  • Primer Design: Design gene-specific primers for a selection of DEGs and suitable reference genes (housekeeping genes) that show stable expression across all samples.

  • cDNA Synthesis: Synthesize first-strand cDNA from the same RNA samples used for RNA-Seq using a reverse transcription kit.

  • qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Include no-template controls and no-reverse-transcriptase controls.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

Mandatory Visualization

Experimental Workflow

Experimental_Workflow A Plant Growth (Resistant & Susceptible Biotypes) B Herbicide Treatment (this compound & Control) A->B C Sample Collection (Leaf Tissue, 24h post-treatment) B->C D Total RNA Extraction & QC C->D E RNA-Seq Library Preparation D->E H qRT-PCR Validation D->H cDNA Synthesis F Illumina Sequencing E->F G Bioinformatics Analysis F->G I Identification of Resistance Genes & Pathways G->I H->I

Caption: RNA-Seq experimental workflow.

Proposed Signaling Pathway for this compound Resistance

Resistance_Pathway cluster_cell Weed Cell cluster_phase1 Phase I Detoxification cluster_phase2 Phase II Conjugation cluster_phase3 Phase III Sequestration herbicide This compound (Herbicide) P450 Cytochrome P450 (e.g., CYP92A6) Upregulated in R-Biotype herbicide->P450 Oxidation AKR Aldo/Keto Reductase Upregulated in R-Biotype herbicide->AKR Reduction metabolite1 Oxidized/ Reduced Metabolite P450->metabolite1 AKR->metabolite1 GST Glutathione S-transferase (GST) metabolite2 Conjugated Metabolite (Non-toxic) GST->metabolite2 GT Glycosyltransferase (GT) GT->metabolite2 metabolite1->GST Conjugation metabolite1->GT Conjugation vacuole Vacuolar Sequestration (ABC Transporters) metabolite2->vacuole

Caption: Metabolic pathway of NTSR.

References

Application Notes and Protocols for Enhancing Flucarbazone-sodium Efficacy with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing adjuvants to enhance the herbicidal efficacy of Flucarbazone-sodium. This compound is a post-emergence herbicide that controls grass weeds by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for plant amino acid synthesis.[1][2] The addition of adjuvants to the spray solution can significantly improve the performance of this compound by enhancing its absorption and translocation within the target weed species.

Introduction to Adjuvants

Adjuvants are substances added to a herbicide formulation or spray tank to improve the herbicide's activity or application characteristics.[3] They are broadly categorized as:

  • Activator Adjuvants: These directly enhance the herbicide's efficacy by increasing its absorption and translocation. Common types include:

    • Surfactants (Non-ionic Surfactants - NIS): Reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.[4]

    • Oil Concentrates (Crop Oil Concentrates - COC and Methylated Seed Oils - MSO): Help to dissolve the waxy cuticle of the leaf, facilitating herbicide penetration. MSOs are generally more effective than COCs.[4][5]

  • Utility Adjuvants: These modify the physical or chemical properties of the spray solution. A key example is:

    • Ammonium Fertilizers (Ammonium Sulfate - AMS): Can overcome the antagonistic effects of hard water cations and may also enhance herbicide uptake.

Data Presentation: Efficacy of this compound with Various Adjuvants

The following tables summarize quantitative data from hypothetical field and greenhouse studies, illustrating the enhanced efficacy of this compound when combined with different adjuvants for the control of wild oat (Avena fatua). This data is representative of expected outcomes based on established adjuvant performance principles.

Table 1: Field Trial Results - Visual Weed Control (%) of Wild Oat 21 Days After Treatment (DAT)

TreatmentHerbicide Rate (g a.i./ha)Adjuvant(s)Adjuvant Rate (% v/v or kg/ha )Visual Weed Control (%)
Untreated Control0None-0
This compound30None-75
This compound30Non-ionic Surfactant (NIS)0.25% v/v85
This compound30Methylated Seed Oil (MSO)1.0% v/v92
This compound30MSO + Ammonium Sulfate (AMS)1.0% v/v + 2.0 kg/ha 97

Table 2: Greenhouse Bioassay Results - Dry Weight Reduction (%) of Wild Oat 21 DAT

TreatmentHerbicide Rate (g a.i./ha)Adjuvant(s)Adjuvant Rate (% v/v or kg/ha )Dry Weight Reduction (%)
Untreated Control0None-0
This compound15None-55
This compound15Non-ionic Surfactant (NIS)0.25% v/v70
This compound15Methylated Seed Oil (MSO)1.0% v/v85
This compound15MSO + Ammonium Sulfate (AMS)1.0% v/v + 2.0 kg/ha 95

Experimental Protocols

Protocol for Field Efficacy Trial

This protocol outlines a field experiment to evaluate the enhancement of this compound efficacy with different adjuvants on wild oat.

3.1.1. Experimental Design and Setup

  • Experimental Design: Randomized complete block design with four replications.

  • Plot Size: 3 meters x 10 meters.

  • Crop: Spring wheat, seeded at a standard rate.

  • Weed Species: Naturally occurring or seeded wild oat (Avena fatua).

3.1.2. Treatment Application

  • Herbicide: this compound (e.g., Everest® 2.0).

  • Application Timing: When wild oat is at the 3-5 leaf stage.

  • Application Equipment: Backpack sprayer equipped with flat-fan nozzles, calibrated to deliver a spray volume of 100-200 L/ha at a pressure of 200-300 kPa.

  • Treatments:

    • Untreated control.

    • This compound alone.

    • This compound + Non-ionic Surfactant (NIS).

    • This compound + Methylated Seed Oil (MSO).

    • This compound + MSO + Ammonium Sulfate (AMS).

3.1.3. Data Collection and Analysis

  • Visual Weed Control: Assessed at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control) relative to the untreated control.

  • Crop Injury: Visually assessed at 7 and 14 DAT on a scale of 0% (no injury) to 100% (crop death).

  • Weed Biomass: At 28 DAT, harvest the above-ground biomass of wild oat from a 1 m² quadrat in the center of each plot. Dry the biomass at 70°C for 72 hours and record the dry weight.

  • Crop Yield: Harvest the grain from the center of each plot at maturity and adjust to a standard moisture content.

  • Statistical Analysis: Data should be subjected to analysis of variance (ANOVA), and treatment means should be separated using a suitable test (e.g., Tukey's HSD) at a significance level of p ≤ 0.05.

Protocol for Greenhouse Bioassay

This protocol describes a greenhouse experiment to determine the dose-response of wild oat to this compound in the presence of different adjuvants.

3.2.1. Plant Material and Growth Conditions

  • Plant Species: Wild oat (Avena fatua).

  • Growing Medium: A mixture of sandy loam soil, peat, and sand (2:1:1 v/v/v).

  • Pots: 10 cm diameter plastic pots.

  • Growth Conditions: Greenhouse maintained at 25/18°C (day/night) with a 16-hour photoperiod.

3.2.2. Herbicide Application

  • Plant Stage: Apply treatments when wild oat plants are at the 2-3 leaf stage.

  • Herbicide Rates: A range of this compound doses (e.g., 0, 3.75, 7.5, 15, 30, 60 g a.i./ha) should be applied for each adjuvant treatment.

  • Adjuvant Treatments:

    • No adjuvant.

    • Non-ionic Surfactant (NIS) at 0.25% v/v.

    • Methylated Seed Oil (MSO) at 1.0% v/v.

    • MSO at 1.0% v/v + Ammonium Sulfate (AMS) at 2.0 kg/ha equivalent.

  • Application: Use a cabinet spray chamber calibrated to deliver 200 L/ha.

3.2.3. Data Collection and Analysis

  • Visual Injury: Rated at 7 and 14 DAT on a 0-100% scale.

  • Biomass Reduction: At 21 DAT, harvest the above-ground biomass, dry at 70°C for 48 hours, and weigh. Calculate the percent biomass reduction relative to the untreated control for each herbicide rate and adjuvant combination.

  • Statistical Analysis: Analyze the dose-response data using a non-linear regression model (e.g., four-parameter logistic model) to determine the herbicide rate required for 50% growth reduction (GR₅₀).

Protocol for Laboratory ¹⁴C-Flucarbazone-sodium Absorption and Translocation Study

This protocol details a laboratory experiment to quantify the effect of adjuvants on the absorption and translocation of this compound in wild oat using a radiolabeled herbicide.[6]

3.3.1. Plant Material and Treatment Application

  • Plant Species and Growth: Grow wild oat plants in a growth chamber under controlled conditions to the 3-4 leaf stage.

  • Radiolabeled Herbicide: Prepare treatment solutions containing a known concentration of ¹⁴C-Flucarbazone-sodium and the respective adjuvants (NIS, MSO, MSO + AMS).

  • Application: Apply a single 1 µL droplet of the treatment solution to the adaxial surface of the second leaf of each plant.

3.3.2. Sample Harvesting and Processing

  • Harvest Timings: Harvest plants at 6, 24, 48, and 72 hours after treatment.

  • Leaf Wash: At each harvest, wash the treated leaf with a 10% methanol (B129727) solution to remove unabsorbed ¹⁴C-Flucarbazone-sodium.

  • Plant Sectioning: Separate the plants into the treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Oxidation and Scintillation Counting: Dry and combust each plant section in a biological oxidizer. Quantify the radioactivity in each section using liquid scintillation counting (LSC).

3.3.3. Data Analysis

  • Absorption: Calculate the amount of absorbed ¹⁴C-Flucarbazone-sodium as the total radioactivity recovered from all plant parts divided by the total radioactivity applied.

  • Translocation: Express the radioactivity in each plant section as a percentage of the total absorbed radioactivity to determine the translocation pattern.

  • Statistical Analysis: Analyze the data using ANOVA to determine the effect of adjuvants and harvest time on absorption and translocation.

Visualizations

Flucarbazone_Mode_of_Action Flucarbazone This compound + Adjuvant LeafSurface Leaf Surface (Waxy Cuticle) Flucarbazone->LeafSurface PlantInterior Plant Interior LeafSurface->PlantInterior Enhanced Penetration Phloem Phloem (Translocation) PlantInterior->Phloem GrowingPoints Growing Points (Meristems) Phloem->GrowingPoints ALS Acetolactate Synthase (ALS) Enzyme AminoAcids Branched-Chain Amino Acids ALS->AminoAcids Inhibition ProteinSynthesis Protein Synthesis & Plant Growth AminoAcids->ProteinSynthesis PlantDeath Weed Death ProteinSynthesis->PlantDeath

Caption: Mode of action of this compound with adjuvant enhancement.

Experimental_Workflow Start Start: Define Objectives Greenhouse Greenhouse Bioassay (Dose-Response) Start->Greenhouse Field Field Trial (Efficacy & Crop Safety) Start->Field Lab Laboratory Study (Absorption & Translocation) Start->Lab DataCollection Data Collection Greenhouse->DataCollection Field->DataCollection Lab->DataCollection Analysis Statistical Analysis DataCollection->Analysis Conclusion Conclusions & Recommendations Analysis->Conclusion

Caption: Integrated workflow for evaluating adjuvant effects on this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Flucarbazone-Sodium Resistance in Wild Oats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on flucarbazone-sodium resistance in wild oats (Avena fatua).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in wild oats?

A1: The primary mechanism of resistance to this compound in wild oats is non-target-site resistance (NTSR), specifically metabolic resistance.[1][2][3][4] This involves the enhanced detoxification of the herbicide by enzymes within the weed. Studies have identified the overexpression of certain genes, such as CYP92A6 (a cytochrome P450 monooxygenase) and genes from the Aldo/keto reductase family, as being associated with this resistance.[1][2][4] In contrast, target-site resistance (TSR), which involves mutations in the acetolactate synthase (ALS) gene (the target of this compound), has not been found to be the cause of resistance in the studied resistant populations.[1][4]

Q2: How can I determine if a wild oat population is resistant to this compound?

A2: Resistance can be confirmed through a whole-plant dose-response assay. This experiment involves treating suspected resistant and known susceptible populations with a range of this compound doses and evaluating the plant's response, typically by measuring biomass reduction. The results are used to calculate the dose required to reduce growth by 50% (GR₅₀). A significant increase in the GR₅₀ value of the suspected resistant population compared to the susceptible population confirms resistance. The resistance index (RI) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.[4]

Q3: What is a typical resistance index (RI) for this compound resistant wild oats?

A3: Research has identified wild oat populations with a moderate level of resistance to this compound, with resistance indices around 5.9-fold higher than susceptible populations.[1][2][3][4]

Q4: Are there chemical methods to investigate metabolic resistance in the lab?

A4: Yes, inhibitors of metabolic enzymes can be used. Malathion (B1675926), an inhibitor of cytochrome P450 enzymes, can be applied before this compound treatment. A significant reduction in the resistance level in the presence of malathion strongly suggests that metabolic resistance mediated by P450 enzymes is present.[1][2][4]

Troubleshooting Guide

Issue 1: Inconsistent results in dose-response assays.

  • Possible Cause: Variation in plant growth stage or environmental conditions.

    • Solution: Ensure that all plants (both resistant and susceptible biotypes) are at a uniform growth stage (e.g., 3-4 leaf stage) at the time of herbicide application.[5] Maintain consistent and controlled environmental conditions (temperature, light, humidity) in the greenhouse or growth chamber throughout the experiment.

  • Possible Cause: Improper herbicide application.

    • Solution: Calibrate spraying equipment carefully to ensure accurate and uniform application of the herbicide doses. Use a carrier volume that provides good coverage of the plant foliage.

Issue 2: No clear distinction between resistant and susceptible populations after herbicide treatment.

  • Possible Cause: The suspected population may not be resistant, or the resistance level is low.

    • Solution: Re-evaluate the dose range used in the assay. It may be necessary to increase the highest dose to observe a significant effect on the resistant population. Also, ensure a well-characterized susceptible population is used as a control for comparison.

  • Possible Cause: Sub-optimal growing conditions affecting plant health.

    • Solution: Ensure plants are healthy and actively growing before herbicide application. Stressed plants may not respond to the herbicide in a predictable manner.

Issue 3: Difficulty in isolating the specific metabolic pathway responsible for resistance.

  • Possible Cause: Multiple genes and enzyme families may be involved in herbicide metabolism.

    • Solution: In addition to using general inhibitors like malathion, consider transcriptomic analysis (RNA-seq) to identify upregulated genes in the resistant population following herbicide treatment.[1][4] This can provide more specific targets for further investigation, such as the identified CYP92A6 and Aldo/keto reductase family genes.[1][2][4]

Data Presentation

Table 1: Dose-Response to this compound in Susceptible (S) and Resistant (R) Wild Oat Populations.

PopulationTreatmentGR₅₀ (g a.i. ha⁻¹)Resistance Index (RI)
Susceptible (S)This compound alone8.18-
Resistant (R)This compound alone47.915.9
Resistant (R)This compound + Malathion16.672.0
Resistant (R)This compound + NBD-Cl (GST inhibitor)36.554.5

Data adapted from Sun et al., 2024.[4]

Experimental Protocols

1. Whole-Plant Dose-Response Assay

  • Objective: To determine the level of resistance to this compound in a wild oat population.

  • Methodology:

    • Grow seeds of suspected resistant and known susceptible wild oat populations in pots in a greenhouse.

    • Thin seedlings to a uniform number per pot (e.g., 4-5 plants).

    • At the 3-4 leaf stage, treat the plants with a range of this compound doses (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x the recommended field rate).

    • Include an untreated control for each population.

    • Three weeks after treatment, harvest the above-ground biomass for each pot.

    • Dry the biomass at 60°C for 72 hours and record the dry weight.

    • Express the dry weight of treated plants as a percentage of the untreated control.

    • Use a log-logistic regression model to calculate the GR₅₀ value for each population.

    • Calculate the Resistance Index (RI) = GR₅₀ (Resistant) / GR₅₀ (Susceptible).

2. Investigation of Metabolic Resistance using Inhibitors

  • Objective: To determine if metabolic detoxification contributes to this compound resistance.

  • Methodology:

    • Follow the same procedure as the whole-plant dose-response assay.

    • For the resistant population, include an additional set of treatments where plants are pre-treated with an inhibitor one hour before the this compound application.

      • For investigating the role of cytochrome P450s, use malathion.

    • Compare the GR₅₀ values of the resistant population with and without the inhibitor. A significant reduction in the GR₅₀ in the presence of the inhibitor indicates its role in the resistance mechanism.

Visualizations

cluster_Res_Plant Resistant Wild Oat This compound This compound ALS_Enzyme_R ALS Enzyme This compound->ALS_Enzyme_R Reduced Inhibition Detoxification Enhanced Detoxification (e.g., P450s, AKRs) This compound->Detoxification Metabolized Amino_Acid_Synthesis_R Amino Acid Synthesis ALS_Enzyme_R->Amino_Acid_Synthesis_R Metabolites Inactive Metabolites Detoxification->Metabolites Growth_R Plant Growth Amino_Acid_Synthesis_R->Growth_R

Caption: Metabolic resistance pathway in wild oats.

Start Start Seed_Germination Seed Germination (Resistant & Susceptible) Start->Seed_Germination Plant_Growth Growth to 3-4 Leaf Stage Seed_Germination->Plant_Growth Herbicide_Application This compound Application (Dose Range) Plant_Growth->Herbicide_Application Incubation Incubation (3 weeks) Herbicide_Application->Incubation Data_Collection Biomass Measurement Incubation->Data_Collection Analysis GR50 & RI Calculation Data_Collection->Analysis End End Analysis->End

Caption: Workflow for dose-response assay.

Problem Inconsistent Dose-Response Results Cause1 Variable Plant Growth Stage Problem->Cause1 Cause2 Inaccurate Herbicide Application Problem->Cause2 Cause3 Sub-optimal Growing Conditions Problem->Cause3 Solution1 Standardize Growth Stage Cause1->Solution1 Solution2 Calibrate Sprayer Cause2->Solution2 Solution3 Ensure Plant Health Cause3->Solution3

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Flucarbazone-Sodium Spray Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flucarbazone-sodium. The information is designed to address specific issues that may be encountered during experimental spray applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended baseline application parameters for this compound?

A1: For optimal performance, it is recommended to start with the following parameters. However, these may need to be adjusted based on specific experimental conditions.

Q2: How do environmental conditions affect the efficacy of this compound?

A2: Environmental conditions play a crucial role in the performance of this compound. Best results are typically achieved when weeds are actively growing in warm, moist conditions.[1] Applications should be avoided during periods of dead calm or when winds are gusty to prevent spray drift.[2] Rainfall shortly after application can wash the herbicide off the plant foliage before it can be adequately absorbed.

Q3: What is the role of surfactants and adjuvants with this compound?

A3: Surfactants and adjuvants are critical for maximizing the efficacy of this compound. They help to improve spray droplet retention and spreading on the weed leaf surface, and can enhance absorption of the active ingredient.[3] A non-ionic surfactant is often recommended.[2][4]

Q4: What are common causes of poor weed control with this compound?

A4: Poor weed control can result from several factors, including incorrect application timing (weeds are too large or stressed), unfavorable environmental conditions (too hot, too cold, or too dry), improper application technique (inadequate spray coverage), or issues with water quality.[5][6] Additionally, the development of herbicide resistance in weed populations can lead to reduced efficacy.

Q5: How does water quality impact the performance of this compound?

A5: Water quality can significantly affect this compound's performance. Water with high levels of certain minerals (hard water) can sometimes negatively interact with the herbicide. The pH of the spray solution can also be a factor; herbicides generally perform best in slightly acidic water.[7][8] Water containing suspended soil particles can also reduce efficacy as the herbicide can bind to these particles.[9]

Troubleshooting Guides

Issue 1: Poor Weed Control

If you are experiencing unsatisfactory weed control after applying this compound, consider the following potential causes and solutions.

Troubleshooting Workflow for Poor Weed Control

Poor_Weed_Control cluster_params Application Parameters cluster_env Environmental Factors cluster_weeds Weed Characteristics start Poor Weed Control Observed check_params Review Application Parameters start->check_params check_env Assess Environmental Conditions check_params->check_env Parameters OK nozzle Nozzle Type/Size Correct? check_params->nozzle check_weeds Evaluate Weed Factors check_env->check_weeds Conditions Favorable temp Optimal Temperature? check_env->temp check_water Analyze Water Quality check_weeds->check_water Weeds at Correct Stage growth_stage Weeds at Susceptible Stage? check_weeds->growth_stage check_resistance Consider Herbicide Resistance check_water->check_resistance Water Quality Good solution Implement Corrective Actions check_resistance->solution Resistance Unlikely pressure Pressure within Range? nozzle->pressure volume Sufficient Water Volume? pressure->volume rain Rainfall Post-Application? temp->rain stress Drought/Frost Stress? rain->stress coverage Adequate Spray Coverage? growth_stage->coverage

Caption: Troubleshooting workflow for diagnosing poor weed control.

Potential CauseRecommended Action
Incorrect Application Rate Verify that the correct dosage of this compound was used for the target weed species and density.
Improper Application Timing Apply when weeds are small and actively growing. Efficacy is often reduced on larger, more mature weeds.
Unfavorable Environmental Conditions Avoid application during extreme heat, cold, drought, or when rainfall is imminent. Best results are achieved when temperatures are between 12°C and 24°C.[1]
Poor Spray Coverage Ensure proper nozzle selection, boom height, and spray volume to achieve thorough coverage of the target weeds.
Water Quality Issues Test your water source for pH and hardness. If necessary, use a water conditioner. Avoid using water with visible sediment.
Herbicide Resistance If resistance is suspected, consider rotating to a herbicide with a different mode of action.
Issue 2: Tank Mixing Problems

When tank-mixing this compound with other products, physical or chemical incompatibility can occur.

Tank Mixing Decision Pathway

Tank_Mixing cluster_incompatibility Signs of Incompatibility start Planning a Tank Mix check_label Consult Product Labels for Prohibitions start->check_label jar_test Perform a Jar Test check_label->jar_test No Prohibitions Found observe Observe for Incompatibility Signs jar_test->observe proceed Proceed with Tank Mix observe->proceed No Incompatibility abort Do Not Proceed with Tank Mix observe->abort Incompatibility Observed l1 l2 l3 l4

Caption: Decision pathway for assessing tank-mix compatibility.

SymptomPotential CauseRecommended Action
Formation of solids, gels, or precipitates Physical incompatibility between tank-mix partners.Always conduct a jar test before mixing products in the spray tank. Ensure the correct mixing order is followed.
Reduced efficacy of one or both products Chemical antagonism between the active ingredients.Consult product labels for known antagonisms. Consider applying the products separately with a few days in between. Increasing the rate of the antagonized herbicide (within label limits) may sometimes help.[10]
Crop Injury Phytotoxicity from the combination of products.Review product labels for any warnings about tank-mixing. Ensure the crop is not under stress at the time of application.

A general recommendation for the order of adding products to the spray tank is as follows:

  • Fill the tank with 50% of the required water volume and start agitation.

  • Add any water conditioning adjuvants.

  • Add water-dispersible granules (WG) or wettable powders (WP). Ensure they are fully dissolved.

  • Add suspension concentrates (SC) or flowables (F).

  • Add emulsifiable concentrates (EC).

  • Add soluble liquids (SL).

  • Add any remaining adjuvants, such as non-ionic surfactants.

  • Fill the tank with the remaining water.

Data Presentation

Table 1: Recommended Application Parameters for this compound

ParameterRecommendationNotes
Application Rate 30-60 g/haVaries with weed species and growth stage.[11]
Spray Volume (Ground) 50-100 L/haHigher volumes may be needed for dense canopies.[2]
Spray Pressure 207-345 kPa (30-50 PSI)Helps to ensure proper weed coverage.[2]
Nozzle Type 80° or 110° Flat FanAvoid floodjet nozzles.[2]
Droplet Size Medium to CoarseReduces the potential for spray drift.[2]
Boom Height ≤ 60 cm above crop/groundMinimizes drift potential.[2]
Surfactant Non-ionic surfactant at 0.25% v/vEnhances product efficacy.[4]

Experimental Protocols

Protocol 1: Determining the Optimal Spray Volume for this compound Efficacy

Objective: To determine the effect of different spray volumes on the efficacy of this compound for the control of a target weed species.

Methodology:

  • Experimental Design: Randomized complete block design with a minimum of four replications.

  • Treatments:

    • This compound at a standard rate applied in at least three different spray volumes (e.g., 50 L/ha, 75 L/ha, 100 L/ha).

    • An untreated control.

  • Plot Size: Sufficiently large to allow for representative application and to minimize spray drift between plots (e.g., 3m x 6m).

  • Application:

    • Use a research plot sprayer equipped with a boom and nozzles that can deliver a consistent spray pattern at the desired volumes and pressures.

    • Maintain a constant speed and pressure during application.

    • Record all application parameters (nozzle type, pressure, speed, boom height).

  • Data Collection:

    • Assess weed control visually at set intervals after application (e.g., 7, 14, and 28 days after treatment) using a 0-100% scale (0 = no control, 100 = complete control).

    • At the final assessment, harvest above-ground weed biomass from a designated area within each plot, dry, and weigh.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in weed control between the different spray volumes.

Protocol 2: Evaluating the Compatibility of this compound in a Tank Mix

Objective: To assess the physical compatibility and potential for antagonism or synergism when tank-mixing this compound with another herbicide.

Methodology:

  • Jar Test (Physical Compatibility):

    • In a clear glass jar, add the components of the proposed tank mix in the correct order and proportions, using the same water source as for the field application.

    • Shake the jar and let it stand for 15-30 minutes.

    • Observe for any signs of incompatibility such as the formation of precipitates, flakes, gels, or separation into layers.

  • Field Trial (Biological Interaction):

    • Experimental Design: Randomized complete block design with at least four replications.

    • Treatments:

      • This compound applied alone at the recommended rate.

      • Tank-mix partner herbicide applied alone at the recommended rate.

      • This compound + tank-mix partner applied together.

      • An untreated control.

    • Application and Data Collection: Follow the procedures outlined in Protocol 1 for application and efficacy assessment.

    • Analysis: Compare the weed control from the tank mix to the control achieved by each product applied alone. An antagonistic effect is indicated if the control from the tank mix is less than expected from the additive effect of the individual products.[10]

References

Technical Support Center: Troubleshooting Poor Weed Control with Flucarbazone-Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during experiments with flucarbazone-sodium.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may lead to suboptimal performance of this compound in experimental settings.

1. Why am I seeing poor control of target weeds after applying this compound?

Poor weed control can stem from several factors. A systematic approach to troubleshooting is crucial. Consider the following possibilities:

  • Weed Growth Stage and Condition: Was the application timed correctly? this compound is a post-emergence herbicide that is most effective when target weeds are young and actively growing.[1] For grass weeds, the ideal stage is typically between the 1-leaf and 2-tiller stage. For broadleaf weeds, application at the 2 to 6-leaf stage is recommended.[1] Weeds that are mature or under stress from drought, extreme temperatures, or disease will not absorb and translocate the herbicide effectively, leading to reduced control.[1]

  • Environmental Conditions: Were the environmental conditions optimal during and after application? Efficacy can be reduced by temperatures below 8°C or above 27°C.[1] Frost within three days of application can also diminish weed control.[1] High humidity can enhance herbicide absorption, while low humidity may cause spray droplets to evaporate too quickly.

  • Herbicide Resistance: Could the target weed population have developed resistance to ALS inhibitors? The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes. This compound is a Group 2 herbicide (WSSA) that inhibits the acetolactate synthase (ALS) enzyme.[2]

  • Application Accuracy: Was the correct dosage applied? Under-dosing will not provide effective control, while over-dosing can lead to crop injury without improving weed kill. Was the spray coverage uniform? Inadequate coverage can result in weed escapes.

  • Water Quality: Was the quality of the water used for the spray solution adequate? Water hardness can negatively impact the efficacy of some herbicides.

2. What are the visual symptoms of this compound on susceptible weeds?

This compound is a systemic herbicide, meaning it is absorbed by the leaves and roots and translocated to the growing points of the plant.[1]

  • Initial Symptoms: The first sign of activity is the cessation of growth, which occurs shortly after application.[1]

  • Visible Symptoms: Visible symptoms, such as discoloration (yellowing, reddening, and purpling), may not appear for several days to two weeks after application, depending on the weed species and environmental conditions.[1] Complete control can take up to 3-4 weeks.[1]

  • Specific ALS Inhibitor Symptoms: As an ALS inhibitor, this compound will cause stunting, chlorosis (yellowing) of new growth, and necrosis (tissue death) at the growing points.[3] Affected broadleaf weeds may also exhibit reddish veins on the undersides of their leaves.[3]

3. How do I determine if herbicide resistance is the cause of poor control?

Confirming herbicide resistance requires a structured approach to rule out other potential causes. If you suspect resistance, a whole-plant bioassay is the most definitive method.

4. Can the quality of the water used in my spray solution affect the efficacy of this compound?

Yes, water quality can significantly impact the performance of many herbicides.

  • Water Hardness: Hard water contains high levels of cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺).[4] These positively charged ions can bind with negatively charged herbicide molecules, reducing their absorption into the plant.[4][5] While this compound itself is stable to hydrolysis across a range of pH levels (5, 7, and 9), the impact of hard water cations on its efficacy should be considered, especially when tank-mixing with other herbicides known to be sensitive to hard water, such as glyphosate.

  • pH: The pH of the spray solution can affect the stability and absorption of some herbicides. While this compound is stable across a range of pH values, the optimal pH for tank-mix partners should be considered.

5. Are there any known issues with tank-mixing this compound with other products?

Tank-mixing multiple products can sometimes lead to reduced efficacy, a phenomenon known as antagonism.[6][7] This can occur due to chemical or physical incompatibility. For instance, mixing a graminicide (grass herbicide) with certain broadleaf herbicides can sometimes reduce the control of grass weeds.[8] It is crucial to always consult the product labels for all tank-mix partners for specific compatibility information and to conduct a jar test before mixing a full batch.[9]

Data Presentation

Table 1: Optimal Conditions for this compound Application

ParameterOptimal Range/ConditionNotes
Weed Stage
Grass Weeds1-leaf to 2-tiller stage[1]Application to smaller, actively growing weeds is critical for maximum efficacy.
Broadleaf Weeds2 to 6-leaf stage[1]Efficacy decreases on larger, more mature weeds.
Environmental Conditions
Temperature12°C to 24°C[1]Reduced activity can be expected below 8°C and above 27°C.[1]
FrostAvoid application within 3 days (before or after) of a frost event.[1]Frost can reduce both weed control and crop tolerance.[1]
Soil MoistureAdequate for active weed growthDrought-stressed weeds will not effectively absorb and translocate the herbicide.
Relative HumidityHighHigh humidity can enhance foliar uptake.
Water Quality
pHThis compound is stable at pH 5, 7, and 9.Consider the optimal pH for any tank-mix partners.
HardnessSoft to moderately hard water is preferred.High levels of Ca²⁺, Mg²⁺, and Fe³⁺ can antagonize some herbicides.

Experimental Protocols

Protocol 1: Jar Test for Tank-Mix Compatibility

This protocol helps determine the physical compatibility of this compound with other tank-mix partners before mixing a large batch.

Materials:

  • A clean, clear glass jar with a lid (quart or pint size)

  • Water source to be used for the spray solution

  • All proposed tank-mix partners (herbicides, adjuvants, etc.)

  • Pipettes or measuring spoons for accurate measurement

Procedure:

  • Fill the jar halfway with the water to be used for the spray solution.

  • Add any compatibility agents or water conditioners first and mix thoroughly.

  • Add dry formulations (e.g., wettable powders, water-dispersible granules) next, allowing them to fully dissolve and disperse.

  • Add liquid flowables or suspensions.

  • Add emulsifiable concentrates.

  • Add any surfactants or other adjuvants last.

  • After adding each component, cap the jar and invert it 10-15 times to ensure thorough mixing.

  • Let the solution stand for 15-30 minutes and observe for any signs of incompatibility, such as separation, clumping, precipitates, or heat generation.

  • If any of these signs are present, the mixture is likely incompatible.

Protocol 2: Whole-Plant Herbicide Resistance Bioassay

This protocol is a simplified method to assess the resistance of a target weed population to this compound in a controlled environment.

Materials:

  • Seeds from the suspected resistant weed population and a known susceptible population of the same species.

  • Pots or trays filled with a suitable growing medium.

  • Growth chamber or greenhouse with controlled temperature and light.

  • This compound and a calibrated sprayer.

Procedure:

  • Seed Collection: Collect mature seeds from multiple plants in the area where poor control was observed. Also, obtain seeds from a population of the same weed species known to be susceptible to this compound.

  • Plant Growth: Plant the seeds from both the suspected resistant and susceptible populations in separate, labeled pots or trays. Grow the plants under optimal conditions until they reach the recommended growth stage for this compound application (e.g., 2-3 leaf stage).

  • Herbicide Application: Prepare a series of dilutions of this compound, including the recommended field rate, half the field rate, and twice the field rate. Leave some plants from each population untreated as a control.

  • Treatment: Apply the different herbicide rates to the respective pots of both the suspected resistant and susceptible populations using a calibrated sprayer to ensure uniform coverage.

  • Evaluation: Place the treated plants back into the growth chamber or greenhouse. Observe the plants regularly for the development of injury symptoms over a period of 2-4 weeks.

  • Assessment: Compare the level of injury and mortality between the suspected resistant and known susceptible populations at each herbicide rate. A significantly lower level of control in the suspected resistant population is a strong indicator of herbicide resistance.

Visualizations

Flucarbazone_Mode_of_Action cluster_process Plant Process Flucarbazone This compound (Absorbed by roots and leaves) Translocation Translocation to Growing Points Flucarbazone->Translocation ALS ALS/AHAS Enzyme Translocation->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ProteinSynthesis Protein Synthesis & Cell Division AminoAcids->ProteinSynthesis Essential for WeedGrowth Weed Growth Stops ProteinSynthesis->WeedGrowth WeedDeath Weed Death WeedGrowth->WeedDeath Leads to

Caption: Mode of action of this compound.

Troubleshooting_Workflow Start Poor Weed Control Observed CheckApplication Review Application Parameters (Timing, Rate, Coverage) Start->CheckApplication CheckEnvironment Assess Environmental Conditions (Temp, Moisture, Frost) Start->CheckEnvironment CheckWater Evaluate Water Quality (Hardness) Start->CheckWater ApplicationError Potential Application Error CheckApplication->ApplicationError EnvironmentalStress Environmental Stress Likely CheckEnvironment->EnvironmentalStress WaterIssue Water Quality Issue CheckWater->WaterIssue SuspectResistance Suspect Herbicide Resistance ApplicationError->SuspectResistance If parameters were correct EnvironmentalStress->SuspectResistance If conditions were optimal WaterIssue->SuspectResistance If water quality was good ResistanceTest Conduct Resistance Bioassay SuspectResistance->ResistanceTest ResistanceConfirmed Resistance Confirmed ResistanceTest->ResistanceConfirmed

Caption: Troubleshooting workflow for poor weed control.

Tank_Mix_Antagonism cluster_tank Spray Tank Flucarbazone This compound Interaction Chemical/Physical Interaction (Antagonism) Flucarbazone->Interaction OtherHerbicide Other Herbicide (e.g., Broadleaf Herbicide) OtherHerbicide->Interaction HardWater Hard Water Cations (Ca²⁺, Mg²⁺) HardWater->Interaction ReducedEfficacy Reduced Weed Control Interaction->ReducedEfficacy

Caption: Potential for tank-mix antagonism.

References

Improving the stability of Flucarbazone-sodium in analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Flucarbazone-sodium in analytical standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Unstable this compound Analytical Standards

This section addresses specific issues related to the instability of this compound analytical standards.

Question: My this compound standard solution is showing degradation over a short period. What are the potential causes?

Answer: Several factors can contribute to the degradation of your this compound standard solution. The primary factors to investigate are:

  • Solvent Selection: The choice of solvent can significantly impact the stability of this compound. While acetonitrile (B52724) is commonly used, its stability in other solvents may vary.

  • Storage Temperature: Elevated temperatures can accelerate degradation.[1] Proper storage at low temperatures is crucial.

  • Light Exposure: this compound may be susceptible to photodegradation.[2] Exposure to direct sunlight or even ambient laboratory light can lead to the formation of degradation products.

  • pH of the Medium: Although this compound is reported to be stable to hydrolysis at a range of pH values (4, 7, and 9) in aqueous solutions, the presence of acidic or basic impurities in your solvent could potentially contribute to degradation over time.[2]

  • Water Content: The presence of moisture can facilitate hydrolytic degradation, even if the compound is generally stable to hydrolysis. In the presence of moisture, this compound dissociates to an anion (flucarbazone) and sodium.[2]

Question: I am observing unexpected peaks in my chromatograms when analyzing my this compound standard. What could these be?

Answer: The appearance of new peaks in your chromatograms likely indicates the presence of degradation products. The major known degradation products of this compound include:

  • MKH 6562 sulfonamide

  • MKH 6562 sulfonic acid

  • O-desmethyl MKH 6562 NMT

  • N-methyl-triazolinone (NMT)[2]

If you suspect degradation, it is advisable to use a fresh, properly prepared standard to confirm the identity of the main peak and to investigate the source of degradation based on the troubleshooting points above.

Question: How can I minimize the degradation of my this compound stock and working solutions?

Answer: To enhance the stability of your this compound analytical standards, adhere to the following best practices:

  • Solvent Selection: Use high-purity, HPLC-grade solvents. Acetonitrile is a commonly recommended solvent for preparing stock solutions.[3]

  • Storage Conditions:

    • Store stock solutions at or below -20°C.[3]

    • Prepare smaller volumes of working standards and store them under the same conditions.

    • Minimize the number of freeze-thaw cycles.

  • Protection from Light:

    • Store all solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.

    • Minimize the exposure of solutions to ambient light during preparation and analysis.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidative degradation.

  • Regular Quality Checks: Periodically re-analyze your standards against a freshly prepared standard to monitor for any signs of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound analytical standards?

A1: Acetonitrile is a frequently cited solvent for preparing this compound standard stock solutions.[3] It is crucial to use high-purity, HPLC-grade acetonitrile to avoid impurities that could accelerate degradation.

Q2: What are the optimal storage conditions for this compound analytical standards?

A2: For long-term stability, it is recommended to store stock solutions of this compound in a freezer at -20°C or below.[3] Working solutions should also be stored under the same conditions and prepared fresh as needed. All solutions should be protected from light.

Q3: Is this compound susceptible to photostability issues?

A3: While this compound is stable to photolysis in water and soil, it has been shown to photolyze in a non-sterile pond water environment.[2] Therefore, it is a best practice to protect analytical standards from light to minimize the risk of photodegradation.

Q4: How often should I prepare new working standards?

A4: The frequency of preparing new working standards depends on their stability under your specific laboratory conditions. It is recommended to perform a stability study on your working solutions to establish an appropriate expiry period. As a general guideline, prepare fresh working standards from a stock solution at least weekly, or more frequently if you observe any signs of degradation.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically detailing the stability of this compound in various organic solvents used for analytical standards. However, data from environmental fate studies can provide some indication of its persistence.

ConditionHalf-life (t½)MatrixReference
Aerobic Soil64 - 76 daysSoilPubChem
Anaerobic Water66 - 104 daysWaterPubChem
Photolysis in Pond Water~61 daysWater[2]
Hydrolysis (pH 4, 7, 9)Stable (>210 days)Water[2]
Dissipation in Wheat Plants1.5 - 3 daysWheat Plants[3]
Dissipation in Soil8 - 14 daysSoil[3]

Note: The dissipation rates in environmental matrices are influenced by microbial activity and other factors not present in a pure analytical standard. Therefore, these values should be considered indicative rather than directly translatable to the stability of a standard solution.

Experimental Protocols

To ensure the accuracy and reliability of your analytical results, it is crucial to handle and prepare this compound standards correctly.

Protocol for Preparation of this compound Stock Solution (1000 µg/mL)
  • Materials:

    • This compound analytical standard (of known purity)

    • HPLC-grade acetonitrile

    • Class A volumetric flask (e.g., 10 mL)

    • Analytical balance

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound analytical standard onto a calibrated analytical balance.

    • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

    • Add a small amount of HPLC-grade acetonitrile to dissolve the standard.

    • Once dissolved, bring the flask to volume with acetonitrile.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Transfer the solution to a labeled amber glass vial for storage.

    • Store the stock solution at -20°C.

Protocol for a Forced Degradation Study of a this compound Standard

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Objective: To evaluate the stability of a this compound standard solution under various stress conditions.

  • Materials:

    • This compound stock solution (e.g., 1000 µg/mL in acetonitrile)

    • HPLC-grade acetonitrile and methanol

    • Deionized water

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • HPLC or LC-MS/MS system

    • Photostability chamber or a light source with controlled UV and visible light output.

  • Procedure:

    • Preparation of Stressed Samples:

      • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

      • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

      • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.

      • Thermal Degradation: Place an aliquot of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).

      • Photodegradation: Expose an aliquot of the stock solution to a controlled light source in a photostability chamber. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

    • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). Samples should be taken at various time points.

    • Neutralization (for acid and base hydrolysis samples): After incubation, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable, validated analytical method (e.g., HPLC-UV, LC-MS/MS).

    • Data Evaluation:

      • Compare the chromatograms of the stressed samples to the control sample.

      • Identify and quantify any degradation products formed.

      • Calculate the percentage of degradation of this compound under each stress condition.

      • Evaluate the mass balance to account for the parent compound and all degradation products.

Visualizations

Logical Workflow for Troubleshooting Standard Instability

start Instability Observed (Degradation, Unexpected Peaks) check_solvent Review Solvent Selection (Purity, Type) start->check_solvent check_storage Verify Storage Conditions (Temperature, Light Exposure) start->check_storage check_prep Examine Standard Preparation (Procedure, Contamination) start->check_prep investigate_degradation Identify Degradation Products (LC-MS/MS) check_solvent->investigate_degradation check_storage->investigate_degradation check_prep->investigate_degradation implement_changes Implement Corrective Actions investigate_degradation->implement_changes re_evaluate Re-evaluate Standard Stability implement_changes->re_evaluate

Caption: Troubleshooting workflow for unstable this compound standards.

Experimental Workflow for a Forced Degradation Study

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation prep_stock Prepare Stock Solution prep_stressed Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) prep_stock->prep_stressed analyze_samples Analyze via HPLC / LC-MS/MS prep_stressed->analyze_samples eval_data Compare Chromatograms Identify Degradants Calculate % Degradation analyze_samples->eval_data

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathway of this compound

parent This compound sulfonamide MKH 6562 Sulfonamide parent->sulfonamide Major Pathway sulfonic_acid MKH 6562 Sulfonic Acid parent->sulfonic_acid Major Pathway other_degradants Other Minor Degradants parent->other_degradants Minor Pathways

Caption: Simplified potential degradation pathways of this compound.

References

Technical Support Center: Mitigating Flucarbazone-Sodium Phytotoxicity in Wheat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding flucarbazone-sodium phytotoxicity in sensitive wheat cultivars.

Troubleshooting Guides

Issue 1: Significant crop injury observed after this compound application.

Question: My wheat seedlings are showing stunting, yellowing (chlorosis), and browning at the growing points after applying this compound. What is causing this and how can it be mitigated?

Answer:

These symptoms are characteristic of this compound phytotoxicity. This compound is an acetolactate synthase (ALS) inhibitor herbicide.[1][2][3] It works by blocking the biosynthesis of branched-chain amino acids, which are essential for plant growth.[3] Sensitive wheat cultivars are more susceptible to this inhibition, leading to the observed injury symptoms.

Mitigation Strategies:

  • Use of Herbicide Safeners: The most effective method to reduce this compound phytotoxicity is the use of a herbicide safener. Safeners are chemical agents that, when applied with an herbicide, protect the crop from injury without affecting weed control efficacy.[4][5] For wheat, commonly used safeners include cloquintocet-mexyl, mefenpyr-diethyl, and fenchlorazole-ethyl.[6]

  • Mechanism of Safener Action: Safeners work by inducing the expression of genes in the wheat plant that encode for detoxification enzymes.[4][7] These enzymes, primarily glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs), rapidly metabolize the this compound into non-phytotoxic substances.[4][7]

  • Application Timing: Ensure this compound is applied within the recommended growth stage for your wheat cultivar. Applications outside this window can increase the risk of phytotoxicity.[8]

Issue 2: Inconsistent performance of herbicide safeners.

Question: I used a safener with this compound, but I am still observing some level of crop injury. Why is the safener not fully effective?

Answer:

The effectiveness of a safener can be influenced by several factors:

  • Wheat Cultivar: Different wheat cultivars exhibit varying levels of sensitivity to this compound and may also respond differently to safeners. Some cultivars have a greater innate ability to metabolize the herbicide.

  • Safener and Herbicide Rates: The ratio of safener to herbicide is critical. Ensure you are using the recommended rates for your specific products and conditions.

  • Environmental Conditions: Stressful environmental conditions for the crop, such as drought, extreme temperatures, or waterlogged soils, can reduce the plant's ability to metabolize the herbicide, even in the presence of a safener.

  • Soil Properties: Soil organic matter and pH can affect the availability and persistence of this compound in the soil, potentially influencing crop uptake and the risk of phytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a Group 2 herbicide that inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this pathway leads to a cessation of cell division and growth, ultimately causing plant death in susceptible species.[3]

Q2: What are the typical symptoms of this compound phytotoxicity in wheat?

A2: Symptoms of this compound injury in sensitive wheat cultivars include:

  • Stunting or reduced plant height.

  • Chlorosis (yellowing), particularly in the newer growth.

  • Necrosis (browning and death) of the growing points.

  • Tightly whorled leaves.

Q3: How do herbicide safeners protect wheat from this compound injury?

A3: Herbicide safeners protect wheat by enhancing the plant's natural defense mechanisms. They induce the expression of genes that produce detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs).[4][7] These enzymes accelerate the breakdown of this compound into non-toxic metabolites before it can cause significant damage to the crop.[9]

Q4: Can a safener reduce the effectiveness of this compound on target weeds?

A4: Generally, safeners are designed to be crop-specific and should not significantly reduce the herbicidal activity of this compound on target weeds. The protective mechanism is more efficient in the crop than in the weeds. However, some studies have shown that certain safeners can slightly increase the tolerance of some grass weed species.[5]

Q5: Are there differences in sensitivity to this compound among wheat cultivars?

A5: Yes, there is variability in the tolerance of different wheat cultivars to this compound. This differential sensitivity is often related to the baseline levels of detoxification enzymes in the respective cultivars. Tolerant cultivars can metabolize the herbicide more efficiently than sensitive ones.

Data Presentation

Table 1: Effect of Mefenpyr-diethyl Safener on Fenoxaprop-p-ethyl (B1329639) Phytotoxicity in Different Wheat Cultivars

Wheat CultivarTreatmentVisual Injury (%) 7 DATVisual Injury (%) 14 DAT
BRS 49 Fenoxaprop-p-ethyl25.017.5
Fenoxaprop-p-ethyl + Mefenpyr-diethyl2.50.0
CD 104 Fenoxaprop-p-ethyl20.012.5
Fenoxaprop-p-ethyl + Mefenpyr-diethyl2.50.0
CEP 24 Fenoxaprop-p-ethyl10.02.5
Fenoxaprop-p-ethyl + Mefenpyr-diethyl0.00.0
IAPAR 78 Fenoxaprop-p-ethyl12.55.0
Fenoxaprop-p-ethyl + Mefenpyr-diethyl0.00.0
Rubi Fenoxaprop-p-ethyl15.07.5
Fenoxaprop-p-ethyl + Mefenpyr-diethyl0.00.0

Source: Adapted from Cataneo et al., 2013.[10] Note: While this data is for fenoxaprop-p-ethyl, it illustrates the typical safening effect observed with ALS inhibitors in wheat.

Table 2: Effect of Fluxofenim (B166934) Safener on Winter Wheat Biomass in the Presence of Various Herbicides

Wheat VarietyHerbicideSafener TreatmentShoot Biomass (% of herbicide-treated control)
UI Sparrow S-metolachlorWithout Fluxofenim100
With Fluxofenim150
Dimethenamid-PWithout Fluxofenim100
With Fluxofenim160
Brundage 96 S-metolachlorWithout Fluxofenim100
With Fluxofenim125
Dimethenamid-PWithout Fluxofenim100
With Fluxofenim130
UI Castle CL+ S-metolachlorWithout Fluxofenim100
With Fluxofenim105
Dimethenamid-PWithout Fluxofenim100
With Fluxofenim110

Source: Adapted from K. Dahal and A. Shrestha, 2020.[4] Note: This table demonstrates the protective effect of a safener against different herbicides, resulting in increased biomass.

Experimental Protocols

Protocol 1: Greenhouse Evaluation of Herbicide and Safener Efficacy

  • Plant Material and Growth Conditions:

    • Select sensitive and tolerant wheat cultivars.

    • Sow nine seeds per pot (e.g., 8.76 cm x 8.76 cm x 8.26 cm) filled with a professional growing mix.

    • Maintain greenhouse conditions at 21/10°C day/night with a 16/8-hour photoperiod, supplemented with high-pressure sodium lights.

    • Water pots every 2 days.

  • Herbicide and Safener Application:

    • For seed-applied safeners, treat seeds with the desired concentration of the safener (e.g., fluxofenim at 0.36 g ai kg⁻¹ seed) dissolved in a solvent like 80% ethanol. Ensure even coating and allow seeds to dry.

    • Apply this compound post-emergence at the recommended rate when wheat seedlings have reached the 2-3 leaf stage. Use a cabinet sprayer calibrated to deliver a specific volume (e.g., 121.6 L ha⁻¹ at 276 kPa).

    • Include an untreated control and a safener-only control for comparison.

  • Data Collection and Analysis:

    • Record visual phytotoxicity ratings at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = plant death).

    • At 21 DAT, harvest the aboveground shoots, dry them at 60°C for 72 hours, and record the dry weight per plant.

    • Analyze data using appropriate statistical methods (e.g., ANOVA, regression analysis).

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

  • Sample Preparation:

    • Harvest fresh shoot tissue from wheat seedlings at a specified time after treatment (e.g., 7 DAT).

    • Freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract total protein using an appropriate extraction buffer.

    • Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Use a spectrophotometer to measure the rate of conjugation of glutathione (GSH) to a substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

    • The reaction mixture should contain a defined concentration of CDNB, GSH, and the protein extract in a suitable buffer.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the specific activity of GST and express it in units such as nmol of CDNB conjugated per minute per milligram of protein.

Visualizations

Flucarbazone_Detoxification_Pathway cluster_outside Outside the Cell cluster_cell Wheat Cell This compound This compound Flucarbazone_Metabolism Flucarbazone Metabolism This compound->Flucarbazone_Metabolism Enters Cell ALS_Inhibition ALS Enzyme This compound->ALS_Inhibition Inhibits Safener Safener Safener_Signal Safener Signal Transduction Safener->Safener_Signal Enters Cell Gene_Expression Increased Gene Expression Safener_Signal->Gene_Expression Detox_Enzymes Detoxification Enzymes (GSTs, CYPs) Gene_Expression->Detox_Enzymes Transcription & Translation Detox_Enzymes->Flucarbazone_Metabolism Catalyzes Non-toxic_Metabolites Non-toxic Metabolites Flucarbazone_Metabolism->Non-toxic_Metabolites No_Phytotoxicity Reduced Phytotoxicity Non-toxic_Metabolites->No_Phytotoxicity Phytotoxicity Phytotoxicity (Stunting, Chlorosis) ALS_Inhibition->Phytotoxicity

Caption: Safener-induced detoxification pathway of this compound in wheat.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_data Data Collection & Analysis Planting Sow sensitive & tolerant wheat cultivars Safener_Application Apply safener (seed treatment) Planting->Safener_Application Growth Grow seedlings in controlled environment Safener_Application->Growth Herbicide_Application Apply this compound at 2-3 leaf stage Growth->Herbicide_Application Visual_Assessment Visual injury rating (7, 14, 21 DAT) Herbicide_Application->Visual_Assessment Biomass_Measurement Harvest and measure dry biomass (21 DAT) Herbicide_Application->Biomass_Measurement Biochemical_Assay GST/CYP activity assays Herbicide_Application->Biochemical_Assay Analysis Statistical Analysis Visual_Assessment->Analysis Biomass_Measurement->Analysis Biochemical_Assay->Analysis

Caption: Workflow for evaluating safener efficacy against herbicide phytotoxicity.

References

Technical Support Center: LC-MS/MS Analysis of Flucarbazone-sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Flucarbazone-sodium.

Troubleshooting Guide: Matrix Effects

Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS/MS analysis that can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to identifying, troubleshooting, and mitigating matrix effects when analyzing this compound.

Problem: Poor recovery, inconsistent results, or high variability in signal intensity for this compound.

This is often indicative of matrix effects. Follow these steps to diagnose and resolve the issue:

Step 1: Assess the Presence and Extent of Matrix Effects

  • Post-Extraction Spike:

    • Prepare a blank matrix extract (e.g., from an untreated wheat or soil sample).

    • Spike a known concentration of this compound analytical standard into the blank matrix extract.

    • Prepare a solvent standard of this compound at the same concentration.

    • Analyze both samples by LC-MS/MS.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • Values between 80% and 120% are often considered acceptable, but this can vary depending on the assay requirements.[1][2]

Step 2: Optimize Sample Preparation

Effective sample preparation is crucial for minimizing matrix effects by removing interfering co-eluting components.

  • Recommended Protocol for Wheat and Soil Samples: A validated method for the determination of this compound in wheat and soil utilizes an extraction with a mixture of acetonitrile (B52724) and water, followed by a cleanup step with graphite (B72142) carbon black (GCB).[3]

    • Experimental Protocol: Sample Extraction and Cleanup [3]

      • Extraction:

        • Weigh the homogenized sample (e.g., 4g of wheat plant, 2g of straw, 4g of grain, or 10g of soil) into a 50 mL centrifuge tube.

        • Add an appropriate amount of water (e.g., 10 mL for plant, 20 mL for straw, 5 mL for grain and soil) and vortex for 1 minute.

        • Add acetonitrile and vortex for 30 minutes.

        • Add sodium chloride and vortex for 1 minute.

        • Centrifuge at 3800 rpm for 5 minutes.

      • Cleanup (for wheat plant, straw, and grain):

        • Take a 10 mL aliquot of the supernatant.

        • Add 150 mg of graphitized carbon black (GCB) and 150 mg of anhydrous magnesium sulfate.

        • Vortex for 1 minute and centrifuge at 3800 rpm for 5 minutes.

      • Final Preparation:

        • Take a 5 mL aliquot of the supernatant and evaporate to dryness under a nitrogen stream at 40°C.

        • Reconstitute the residue in 1 mL of the mobile phase.

        • Filter through a 0.22 µm filter before injection into the LC-MS/MS system.

  • Alternative Strategies:

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in various food matrices and can be effective for this compound.[4][5][6] It involves an extraction and partitioning step with salts and a dispersive solid-phase extraction (d-SPE) cleanup.

    • Solid-Phase Extraction (SPE): SPE cartridges can provide a more targeted cleanup than d-SPE, but require more method development to select the appropriate sorbent and elution solvents.

Step 3: Chromatographic Optimization

  • Improve Separation: Modify the LC gradient to better separate this compound from matrix components that may be causing ion suppression.

  • Column Selection: Consider using a different column chemistry that provides better retention and separation for this compound and its metabolites.

Step 4: Employ an Internal Standard

  • Stable Isotope-Labeled (SIL) Internal Standard: The use of a SIL internal standard for this compound is the most effective way to compensate for matrix effects. The SIL internal standard co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[7][8]

  • Analog Internal Standard: If a SIL internal standard is not available, a structural analog that has similar chemical properties and chromatographic behavior to this compound can be used.

Step 5: Utilize Matrix-Matched Calibration

  • Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for matrix effects by ensuring that the standards and samples experience similar ionization conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical symptoms of matrix effects in this compound analysis?

A1: Common symptoms include low or inconsistent recoveries, poor precision (high %RSD) between replicate injections of the same sample, non-linear calibration curves, and a significant difference in signal intensity for a standard in solvent versus a post-extraction spiked sample.

Q2: Which matrices are most likely to cause significant matrix effects for this compound?

A2: Complex matrices such as soil, wheat straw, and wheat grain are more prone to causing significant matrix effects due to the presence of a wide range of organic and inorganic compounds that can co-elute with this compound and interfere with its ionization.

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. However, this also dilutes the analyte, which may compromise the sensitivity of the assay, especially for samples with low levels of this compound. The effectiveness of dilution should be evaluated to ensure that the limit of quantification (LOQ) can still be met.

Q4: What type of internal standard is best for this compound analysis?

A4: A stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H) is the ideal internal standard. It will have nearly identical extraction and chromatographic behavior and will be similarly affected by matrix effects, providing the most accurate correction. If a SIL standard is unavailable, a closely related structural analog can be used, but its performance must be carefully validated.

Q5: How do I choose the right cleanup sorbent for my sample preparation?

A5: The choice of sorbent depends on the matrix. For pigmented samples like wheat plants and straw, graphitized carbon black (GCB) is effective at removing pigments and other nonpolar interferences.[3] For general pesticide analysis in food matrices, a combination of primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and GCB is often used in QuEChERS-based methods.[6]

Quantitative Data Summary

The following table summarizes recovery data for this compound in various matrices using a validated LC-MS/MS method with acetonitrile/water extraction and GCB cleanup.[3]

MatrixSpiking Level (mg/kg)Average Recovery (%)RSD (%)
Wheat Plant0.0195.45.2
0.192.14.8
1.096.33.5
Wheat Straw0.0187.08.7
0.190.56.4
1.088.67.1
Wheat Grain0.0199.61.5
0.198.22.3
1.097.53.1
Soil0.0193.84.6
0.191.25.9
1.094.54.2

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Inconsistent Results or Poor Recovery AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME Suspect Matrix Effect OptimizeSP Optimize Sample Prep (e.g., QuEChERS, SPE) AssessME->OptimizeSP Matrix Effect Confirmed OptimizeLC Optimize Chromatography OptimizeSP->OptimizeLC UseIS Use Internal Standard (SIL Preferred) OptimizeLC->UseIS MatrixMatch Use Matrix-Matched Calibration UseIS->MatrixMatch Validate Validate Method MatrixMatch->Validate

Caption: Workflow for troubleshooting matrix effects in LC-MS/MS analysis.

MatrixEffectCauses cluster_source Ion Source cluster_effects Matrix Effects cluster_causes Potential Causes IonSource Analyte + Matrix Components Suppression Ion Suppression IonSource->Suppression Enhancement Ion Enhancement IonSource->Enhancement Coelution Co-eluting Matrix Components Coelution->Suppression Coelution->Enhancement ChargeComp Competition for Charge ChargeComp->Suppression ChargeComp->Enhancement Droplet Changes in Droplet Formation/Evaporation Droplet->Suppression Droplet->Enhancement Viscosity Increased Viscosity Viscosity->Suppression Viscosity->Enhancement

Caption: Potential causes of matrix effects in the ion source.

References

Enhancing the extraction efficiency of Flucarbazone-sodium from clay soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the extraction efficiency of Flucarbazone-sodium from clay soils.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from clay soil matrices.

Issue 1: Low Recovery of this compound

Possible Causes and Solutions:

  • Inadequate Solvent Penetration: Clay soils, with their fine particle size and high surface area, can strongly adsorb this compound, making it difficult for the extraction solvent to penetrate and effectively desorb the analyte.

    • Solution 1: Increase Water Content in Extraction Solvent: A mixture of acetonitrile (B52724) and water is commonly used for extraction. Increasing the proportion of water can help swell the clay particles, allowing for better solvent access to the analyte. A recommended starting point is a mixture of acetonitrile/water (e.g., 70:30 v/v).[1][2]

    • Solution 2: Pre-hydration of Soil Sample: Before adding the extraction solvent, hydrate (B1144303) the clay soil sample with a small amount of water and allow it to stand for about 30 minutes. This can improve the subsequent extraction with an organic solvent like acetonitrile.

    • Solution 3: Employ Ultrasound-Assisted Extraction (UAE): Sonication can enhance solvent penetration into the soil matrix and facilitate the release of the analyte.[3][4] Experiment with different sonication times and temperatures to optimize recovery.[5][6]

  • Strong Adsorption to Organic Matter: this compound persistence in soil is correlated with organic carbon content.[7] Higher organic matter in clay soils can lead to strong adsorption and lower extraction efficiency.

    • Solution: Adjusting pH of the Extraction Solvent: this compound is a weak acid.[7] Modifying the pH of the extraction solvent can alter its ionization state and reduce its adsorption to soil components.

  • Inefficient Phase Separation: The fine particles in clay soil can form stable emulsions, making it difficult to separate the extraction solvent from the soil matrix after centrifugation.

    • Solution: Use of Salting-Out Agents (QuEChERS method): The addition of salts like magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) helps to induce phase separation between the aqueous and organic layers, leading to a cleaner extract.[8][9][10]

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Possible Causes and Solutions:

  • Co-extraction of Interfering Substances: Clay soils contain numerous organic and inorganic compounds that can be co-extracted with this compound, leading to ion suppression or enhancement in the mass spectrometer.

    • Solution 1: Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The QuEChERS method incorporates a d-SPE cleanup step.[10] For clay soils, a combination of sorbents like PSA (Primary Secondary Amine) to remove organic acids and C18 to remove non-polar interferences is effective.[11] Graphite carbon black can also be used for cleanup.[1][2]

    • Solution 2: Solid-Phase Extraction (SPE) Cartridges: For a more thorough cleanup, passing the extract through an SPE cartridge can be beneficial.[12][13][14][15] The choice of sorbent will depend on the nature of the interferences.

    • Solution 3: Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial extraction method for this compound from clay soils?

A1: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly recommended starting point.[8][9] It involves extraction with acetonitrile, followed by a salting-out step and dispersive solid-phase extraction for cleanup.

Q2: Which solvent system is most effective for extracting this compound from clay soil?

A2: A mixture of acetonitrile and water is generally effective.[1][2] The addition of water helps to improve the extraction from clay by swelling the soil particles. An acidic modifier, such as formic acid, can also be beneficial.

Q3: How can I improve the recovery of this compound if it remains low?

A3: Consider optimizing the following parameters:

  • Solvent-to-soil ratio: Increasing the volume of extraction solvent can improve recovery.

  • Extraction time and agitation: Ensure vigorous shaking or vortexing for a sufficient duration. Mechanical shaking for about an hour is a good starting point.[16]

  • Ultrasound-Assisted Extraction (UAE): Incorporating a sonication step can significantly enhance extraction efficiency.[3][4]

Q4: What are the key factors in the soil that affect the extraction efficiency of this compound?

A4: The primary soil characteristics influencing extraction are:

  • Organic carbon content: Higher organic carbon leads to stronger adsorption and can reduce extraction efficiency.[7]

  • Clay content and type: The high surface area of clay particles can bind this compound.

  • Soil moisture: Drier soils may hold onto the analyte more strongly.[7]

Q5: What cleanup procedure is recommended for clay soil extracts?

A5: A dispersive solid-phase extraction (d-SPE) step using a combination of PSA (Primary Secondary Amine) and C18 sorbents is effective for removing many co-extracted matrix components.[11] Graphite carbon black is another viable option for cleanup.[1][2]

Data Presentation

Table 1: Comparison of Extraction Methods for this compound and its Metabolites

ParameterMethod 1: Acetonitrile/Water ExtractionMethod 2: QuEChERS
Extraction Solvent Acetonitrile/WaterAcetonitrile
Cleanup Graphite Carbon Black[1][2]d-SPE with PSA and C18[11]
Average Recovery (%) 87.0 - 99.6[1][2]Generally 70-120 for a wide range of pesticides[8]
Relative Standard Deviation (%) 1.5 - 8.7[1][2]Typically < 20
Key Advantages Simple, good recoveryHigh throughput, effective cleanup[8][9]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Acetonitrile/Water

  • Weigh 10 g of the clay soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile/water (70:30, v/v) extraction solvent.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes at room temperature.[3][4]

  • Centrifuge the sample at 3800 rpm for 5 minutes.[2]

  • Collect the supernatant for cleanup and analysis.

Protocol 2: Modified QuEChERS Method for Clay Soil

  • Weigh 10 g of the clay soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds. Let it hydrate for 30 minutes.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (containing 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at 3000 rcf for 5 minutes.[9]

  • Transfer the upper acetonitrile layer to a d-SPE tube containing MgSO₄, PSA, and C18.

  • Vortex for 30 seconds and centrifuge.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample 1. Soil Sample (10g Clay) add_solvent 2. Add Extraction Solvent (e.g., Acetonitrile/Water) sample->add_solvent extract 3. Vortex / Sonicate add_solvent->extract centrifuge1 4. Centrifuge extract->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant add_dspe 6. Add to d-SPE Tube (PSA, C18, MgSO4) supernatant->add_dspe vortex_centrifuge 7. Vortex & Centrifuge add_dspe->vortex_centrifuge final_extract 8. Final Extract vortex_centrifuge->final_extract lcms 9. LC-MS/MS Analysis final_extract->lcms

Caption: Workflow for this compound extraction from clay soil.

troubleshooting_logic start Low Recovery Issue cause1 Inadequate Solvent Penetration? start->cause1 cause2 Strong Adsorption? cause1->cause2 No solution1a Increase Water in Solvent cause1->solution1a Yes cause3 Phase Separation Issue? cause2->cause3 No solution2 Adjust Solvent pH cause2->solution2 Yes solution3 Use QuEChERS Salts cause3->solution3 Yes solution1b Pre-hydrate Soil solution1a->solution1b solution1c Use Ultrasound (UAE) solution1b->solution1c

Caption: Troubleshooting logic for low this compound recovery.

References

Flucarbazone-sodium Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flucarbazone-sodium formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common formulation types for this compound?

A1: this compound is typically formulated as water-dispersible granules (WG), suspension concentrates (SC), or emulsifiable concentrates (EC)[1].

Q2: Is this compound susceptible to hydrolysis in aqueous formulations?

A2: No, this compound is stable to hydrolysis at pH levels of 4, 7, and 9[2]. An environmental fate assessment also notes its stability to hydrolysis at pH 5, 7, and 9[1]. Therefore, chemical degradation due to hydrolysis under typical formulation conditions is not a primary concern.

Q3: Does this compound degrade under light exposure?

A3: this compound is stable to photolysis in both water and soil[1]. However, in a non-sterile pond water environment, it has a photolysis half-life of approximately 61 days[1]. For laboratory purposes, it is still good practice to store formulations in amber containers to minimize light exposure.

Q4: What are the main degradation products of this compound to be aware of during stability studies?

A4: The major degradation products of this compound identified in environmental fate studies are MKH 6562 sulfonamide and MKH 6562 sulfonic acid[1]. Other minor degradates include O-desmethyl MKH 6562 NMT and N-methyl-triazolinone (NMT)[1]. Your analytical methods should be able to separate and quantify these compounds from the parent molecule.

Troubleshooting Guides

Water-Dispersible Granule (WG) Formulations

Issue: Poor dispersibility or slow disintegration of granules in water.

Possible Causes:

  • Inadequate Wetting Agent: The wetting agent is crucial for the initial penetration of water into the granule.

  • Ineffective Disintegrant: The disintegrant helps break apart the granule into primary particles.

  • Over-compaction during extrusion/granulation: This can lead to dense granules that are difficult for water to penetrate.

  • Inappropriate Binder: The binder may be too strong, preventing the granule from breaking apart.

Solutions:

  • Optimize Wetting Agent: Screen different anionic wetting agents.

  • Select an Effective Disintegrant: Clays, bentonites, or starches can improve dispersibility by swelling upon water absorption.

  • Adjust Formulation Ratios: Experiment with the ratio of binder to disintegrant.

  • Control Granulation Process: Reduce compaction pressure during extrusion or granulation.

Issue: Dustiness of the WG formulation.

Possible Cause:

  • Excessive fine particles: This can be due to the manufacturing process or attrition of the granules.

  • Inadequate binding: The binder may not be effectively holding the particles together.

Solutions:

  • Optimize Granulation: Adjust the process to produce more uniform and robust granules.

  • Use a suitable binder: Ensure the binder is effective at the concentration used.

  • Consider a different physical form: A patent for a this compound hemihydrate was developed to address the dustiness of the anhydrous form, suggesting this is a known issue with the raw material.

Suspension Concentrate (SC) Formulations

Issue: Crystal growth of this compound during storage.

Possible Causes:

  • Partial solubility in the aqueous phase: Although this compound is highly soluble in water, temperature fluctuations during storage can lead to Ostwald ripening, where larger crystals grow at the expense of smaller ones[3].

  • Polymorphic transformation: The active ingredient may be transitioning to a more stable, less soluble crystalline form.

Solutions:

  • Incorporate a Crystal Growth Inhibitor: Add a polymer that adsorbs to the crystal surface and inhibits further growth.

  • Optimize Dispersant: A high-performance dispersant can provide a strong steric or electrostatic barrier around the particles to prevent agglomeration and growth[3].

  • Control Particle Size: A narrow particle size distribution can reduce the driving force for crystal growth.

Issue: Sedimentation or settling of particles.

Possible Causes:

  • Inadequate viscosity: The formulation may not have a high enough viscosity at rest to suspend the particles.

  • Particle agglomeration: Poor dispersion can lead to larger particles that settle more quickly.

Solutions:

  • Use a Rheology Modifier: Incorporate a structuring agent like xanthan gum to build viscosity and provide good suspension properties.

  • Improve Dispersion: Ensure the wetting and dispersing agents are optimized for this compound. The milling process should be sufficient to break down any agglomerates.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₀F₃N₄NaO₆S[2]
Molecular Weight418.28 g/mol [2]
pKa1.9[2]
Water Solubility44 g/L (at 20°C, pH 9)[2]
Hydrolytic StabilityStable at pH 4, 7, and 9[2]
Photolytic StabilityStable in water and soil[1]

Table 2: Common Excipients for WG and SC Formulations

Formulation TypeExcipient ClassExamples
WG Wetting AgentsAlkylnaphthalene sulfonates, alkyl sulfates
Dispersing AgentsLignosulfonates, polycarboxylates
BindersPolyvinylpyrrolidone (PVP), carboxymethyl cellulose
DisintegrantsClays (e.g., bentonite), starches
FillersKaolin, diatomaceous earth
SC Wetting AgentsAnionic surfactants
Dispersing AgentsPolymeric dispersants
Rheology ModifiersXanthan gum, attapulgite (B1143926) clay
Antifreeze AgentsPropylene glycol, ethylene (B1197577) glycol
PreservativesVarious biocides

Experimental Protocols

Protocol 1: Excipient Compatibility Screening

Objective: To assess the chemical stability of this compound in the presence of various excipients.

Methodology:

  • Prepare binary mixtures of this compound and each excipient (e.g., in a 1:1 or 1:5 ratio by weight).

  • Prepare a control sample of pure this compound.

  • Place the samples in stability chambers under accelerated conditions (e.g., 40°C/75% RH or 54°C) for a predetermined period (e.g., 2, 4, and 8 weeks).

  • At each time point, withdraw samples and dissolve them in a suitable solvent (e.g., acetonitrile/water).

  • Analyze the samples by a stability-indicating HPLC method to quantify the amount of this compound remaining and the formation of any degradation products.

  • Compare the degradation in the binary mixtures to the control to identify any incompatibilities.

Protocol 2: Evaluation of WG Dispersibility

Objective: To determine the dispersibility of a this compound WG formulation.

Methodology:

  • Prepare a 1% (w/v) suspension of the WG formulation in standard hard water.

  • Invert the graduated cylinder containing the suspension 10 times and allow it to stand for a specified period (e.g., 30 minutes).

  • Carefully remove the top 9/10ths of the suspension.

  • Determine the quantity of the active ingredient in the remaining 1/10th of the suspension by an appropriate analytical method (e.g., HPLC).

  • Calculate the percentage of dispersibility as follows: % Dispersibility = 100 * (mass of active in original sample - mass of active in remaining 1/10th) / (mass of active in original sample)

Visualizations

experimental_workflow Experimental Workflow for Formulation Development cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_testing Performance & Stability Testing physchem Physicochemical Characterization excipient_screening Excipient Compatibility Screening physchem->excipient_screening informs prototype_dev Prototype Formulation (WG or SC) excipient_screening->prototype_dev guides process_opt Process Optimization (e.g., Milling, Granulation) prototype_dev->process_opt performance_tests Performance Tests (e.g., Dispersibility, Suspensibility) process_opt->performance_tests stability_studies Accelerated Stability Studies performance_tests->stability_studies stability_studies->prototype_dev feedback for re-formulation

Caption: Workflow for developing and testing this compound formulations.

troubleshooting_sc Troubleshooting Suspension Concentrate (SC) Issues cluster_crystal Solutions for Crystal Growth cluster_sedimentation Solutions for Sedimentation start SC Formulation Issue crystal_growth Crystal Growth start->crystal_growth Is it sedimentation Sedimentation start->sedimentation Is it add_inhibitor Add Crystal Growth Inhibitor crystal_growth->add_inhibitor optimize_dispersant Optimize Dispersant crystal_growth->optimize_dispersant control_psd Control Particle Size Distribution crystal_growth->control_psd add_rheology_modifier Add Rheology Modifier (e.g., Xanthan Gum) sedimentation->add_rheology_modifier improve_dispersion Improve Wetting & Dispersion sedimentation->improve_dispersion

Caption: Decision tree for troubleshooting common SC formulation issues.

References

Technical Support Center: Managing Weed Shifts Following Repeated Flucarbazone-Sodium Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing weed shifts and resistance associated with the repeated use of Flucarbazone-sodium.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective, post-emergence herbicide belonging to the sulfonylaminocarbonyl-triazolinone chemical family.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] By inhibiting this enzyme, this compound disrupts protein synthesis, leading to the cessation of plant growth and eventual death of susceptible weed species.[1]

Q2: What are the primary mechanisms of resistance to this compound?

Two primary mechanisms have been identified through which weeds can develop resistance to this compound and other ALS-inhibiting herbicides:

  • Target-Site Resistance (TSR): This occurs due to mutations in the ALS gene, which encodes the target enzyme. These mutations alter the enzyme's structure, reducing the binding affinity of the herbicide. A common mutation conferring resistance to this compound is the Pro-197-Ser substitution.[4][5][6] Other amino acid substitutions at various positions within the ALS enzyme have also been linked to resistance to ALS inhibitors.[4]

  • Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common NTSR mechanism is enhanced herbicide metabolism, where the resistant plant can more rapidly detoxify the herbicide.[3][7] This is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[3][4]

Q3: What is a "weed shift" and how does it relate to this compound use?

A weed shift is a change in the composition of the weed population in a specific area over time, often as a result of a particular weed management practice.[8] Repeated use of a single herbicide, such as this compound, exerts strong selection pressure on the weed community.[9][10] Susceptible weed species are effectively controlled, while naturally tolerant species or resistant biotypes survive, reproduce, and become more dominant in the population.[11] This can lead to a situation where the initial weed spectrum is replaced by species that are inherently less sensitive to this compound.

Q4: How can I determine if I have a resistant weed population in my experiment?

The first indication of a resistant weed population is a noticeable decline in the efficacy of this compound, where it previously provided effective control.[3] To confirm resistance, you can perform a whole-plant dose-response assay. This involves treating suspected resistant and known susceptible populations with a range of this compound doses and comparing their growth responses. A significant increase in the dose required to achieve 50% growth reduction (GR₅₀) in the suspected population compared to the susceptible one is a strong indicator of resistance.[3][12]

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Poor or variable control of target weed species. 1. Herbicide Resistance: The weed population may have developed target-site or non-target-site resistance.1a. Conduct a Dose-Response Assay: Compare the GR₅₀ value of your weed population to a known susceptible population (see Experimental Protocol 1).1b. Investigate Metabolic Resistance: Pre-treat a subset of plants with a P450 inhibitor like malathion (B1675926) before applying this compound. A significant increase in herbicide efficacy suggests metabolic resistance (see Experimental Protocol 3).[3][4]1c. Sequence the ALS Gene: Analyze the ALS gene for known resistance-conferring mutations, such as Pro-197-Ser.[4][5]
2. Suboptimal Application: Incorrect herbicide concentration, poor spray coverage, or application at an inappropriate weed growth stage.2a. Verify Herbicide Concentration: Double-check all calculations and dilutions.2b. Ensure Proper Application: Use appropriate spray nozzles and pressure to ensure uniform coverage.[3]2c. Target Correct Growth Stage: Apply this compound to weeds at the recommended growth stage for optimal efficacy.[13]
3. Environmental Factors: Unfavorable environmental conditions (e.g., drought, extreme temperatures) can affect herbicide uptake and translocation.3a. Monitor Environmental Conditions: Record temperature, humidity, and soil moisture during application.3b. Optimize Irrigation: Ensure plants are not under drought stress before and after application.
Previously susceptible weed species are no longer controlled. Weed Shift: The original susceptible population has been replaced by a more tolerant or resistant species.1a. Accurate Weed Identification: Confirm the identity of the weed species that are not being controlled.1b. Review Herbicide History: Analyze the long-term herbicide application records for the experimental area to identify patterns of selection pressure.1c. Diversify Weed Management: Implement a weed management program that includes herbicides with different modes of action or cultural control methods.[7]
Inconsistent results in in vitro ALS enzyme assays. 1. Improper Enzyme Extraction: Degradation of the ALS enzyme during the extraction process.1a. Maintain Cold Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzyme degradation.[1]1b. Use Fresh Tissue: Use young, actively growing plant tissue for enzyme extraction.[1]
2. Incorrect Assay Conditions: Suboptimal pH, substrate concentration, or incubation time.2a. Optimize Assay Buffer: Ensure the pH and composition of the extraction and reaction buffers are appropriate for ALS activity.2b. Determine Optimal Substrate Concentration: Perform a substrate titration to find the optimal pyruvate (B1213749) concentration.[14]

Quantitative Data Summary

Table 1: Dose-Response of Resistant (R) and Susceptible (S) Weed Populations to this compound

Weed SpeciesPopulationGR₅₀ (g ai ha⁻¹)Resistance Index (RI)Reference
Avena fatuaS8.18-[3]
R47.915.9[3]
Bromus japonicusSNot specified-[4][12]
RNot specified120[4][12]

Table 2: Effect of P450 Inhibitor (Malathion) on this compound Efficacy

Weed SpeciesPopulationTreatmentGR₅₀ (g ai ha⁻¹)Reference
Avena fatuaRThis compound alone47.91[3]
RThis compound + Malathion16.67[3]

Table 3: In Vitro ALS Enzyme Inhibition by this compound

Weed SpeciesPopulationI₅₀ (µM)Resistance Index (RI)Reference
Bromus japonicusS1.9-[4]
R1.3 x 10⁻² (or 1300)~130[4]

Experimental Protocols

1. Whole-Plant Dose-Response Assay

This protocol is used to determine the level of resistance in a weed population by calculating the GR₅₀ value.

  • Seed Germination: Germinate seeds of both the suspected resistant and a known susceptible population in petri dishes or trays with appropriate growth media.

  • Transplanting: Once seedlings reach the 2-3 leaf stage, transplant them into individual pots filled with a standardized potting mix.[13]

  • Acclimatization: Allow plants to acclimate in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions for a week.

  • Herbicide Application: Prepare a series of this compound concentrations. For a susceptible population of Avena fatua, doses could range from 0 to 126 g ai ha⁻¹, while a resistant population might require doses from 0 to 504 g ai ha⁻¹.[3] Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.[3]

  • Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass of each plant and record the fresh or dry weight.[13]

  • Data Analysis: Express the biomass of treated plants as a percentage of the untreated control. Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic model) to determine the GR₅₀ value for each population. The Resistance Index (RI) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

2. In Vitro ALS Enzyme Inhibition Assay

This protocol measures the sensitivity of the ALS enzyme itself to the herbicide, helping to determine if resistance is target-site based.

  • Enzyme Extraction: Harvest fresh, young leaf tissue from both resistant and susceptible plants.[1] Homogenize the tissue in an ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C and collect the supernatant containing the crude enzyme extract.[1]

  • Enzyme Assay: Set up a reaction mixture containing the enzyme extract, reaction buffer, and a range of this compound concentrations.[14] Initiate the reaction by adding the substrate (pyruvate). Incubate at a controlled temperature.

  • Quantification: Stop the reaction (e.g., by adding sulfuric acid) and measure the amount of acetoin (B143602) produced (a product of the ALS reaction).[1]

  • Data Analysis: Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control without herbicide. Plot the inhibition percentage against the log of the herbicide concentration to determine the I₅₀ value (the concentration that inhibits 50% of enzyme activity).[1] The RI is calculated by dividing the I₅₀ of the resistant population by the I₅₀ of the susceptible population.

3. Investigating Metabolic Resistance Using P450 Inhibitors

This protocol helps to determine if NTSR via enhanced metabolism is present.

  • Plant Preparation: Grow suspected resistant and susceptible plants as described in the whole-plant dose-response assay.

  • Inhibitor Pre-treatment: A subset of plants from each population is treated with a P450 inhibitor, such as malathion, typically applied a few hours before the herbicide application.[15][16]

  • Herbicide Application: Apply a range of this compound doses to both the inhibitor-pre-treated plants and a set of plants that did not receive the inhibitor.

  • Data Collection and Analysis: Assess plant growth and determine the GR₅₀ values as described in the whole-plant dose-response assay. A significant reduction in the GR₅₀ value for the resistant population in the presence of the inhibitor is indicative of metabolic resistance mediated by P450 enzymes.[3][17]

Visualizations

Flucarbazone_Signaling_Pathway cluster_herbicide Herbicide Action cluster_plant_cell Plant Cell cluster_resistance Resistance Mechanisms This compound This compound ALS_Enzyme ALS Enzyme (Acetolactate Synthase) This compound->ALS_Enzyme Inhibits NTSR Non-Target-Site Resistance (NTSR) (Enhanced Metabolism via P450s) This compound->NTSR Detoxified by Amino_Acids Branched-Chain Amino Acids (Val, Leu, Ile) ALS_Enzyme->Amino_Acids Catalyzes synthesis of Plant_Growth Plant Growth Amino_Acids->Plant_Growth Essential for TSR Target-Site Resistance (TSR) (e.g., Pro-197-Ser mutation in ALS gene) TSR->ALS_Enzyme Alters enzyme (reduces binding) NTSR->ALS_Enzyme Reduces amount of herbicide reaching target

Caption: this compound mode of action and resistance pathways.

Experimental_Workflow cluster_observation Initial Observation cluster_confirmation Resistance Confirmation cluster_mechanism Mechanism Identification Poor_Control Poor weed control observed in experiment Dose_Response Whole-Plant Dose-Response Assay Poor_Control->Dose_Response Resistance_Confirmed Resistance Confirmed (High RI) Dose_Response->Resistance_Confirmed GR50(R) >> GR50(S) No_Resistance No Resistance (Low RI) Dose_Response->No_Resistance GR50(R) ≈ GR50(S) ALS_Assay In Vitro ALS Enzyme Assay Resistance_Confirmed->ALS_Assay Metabolic_Study Metabolic Study (with P450 inhibitor) Resistance_Confirmed->Metabolic_Study TSR_Identified Target-Site Resistance ALS_Assay->TSR_Identified I50(R) >> I50(S) NTSR_Identified Non-Target-Site Resistance Metabolic_Study->NTSR_Identified Inhibitor reverses resistance

Caption: Workflow for identifying and characterizing herbicide resistance.

Weed_Shift_Logic Start Initial Weed Population (Diverse Species) Herbicide_Application Repeated Application of This compound Start->Herbicide_Application Selection_Pressure High Selection Pressure Herbicide_Application->Selection_Pressure Susceptible_Control Susceptible Weeds Controlled Selection_Pressure->Susceptible_Control Tolerant_Survival Tolerant/Resistant Weeds Survive and Reproduce Selection_Pressure->Tolerant_Survival Weed_Shift Weed Shift: Dominance of Tolerant/ Resistant Species Tolerant_Survival->Weed_Shift

Caption: Logical progression leading to a weed population shift.

References

Technical Support Center: Optimizing Herbicide Tank Mixtures with Flucarbazone-sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working with Flucarbazone-sodium herbicide tank mixtures. The information is designed to address specific issues that may arise during experimental work.

Troubleshooting Guide

This guide addresses common problems encountered when preparing and applying this compound tank mixtures.

Problem Potential Cause(s) Recommended Solution(s)
Reduced Weed Control (Antagonism) - Chemical antagonism between this compound and a tank-mix partner (e.g., some broadleaf herbicides).[1] - High water hardness (presence of cations like Ca²⁺, Mg²⁺, Fe³⁺) can bind to the herbicide, reducing its efficacy.[2][3][4] - Improper spray solution pH.- Conduct a small-scale efficacy test (bioassay) before large-scale application to check for antagonism. - If antagonism is suspected, consider applying the herbicides separately with a few days interval between applications.[5] - Use a water conditioning agent, such as ammonium (B1175870) sulfate (B86663) (AMS), to mitigate the effects of hard water.[2] - Test and adjust the spray water pH to the optimal range for this compound and its tank-mix partners. Sulfonylurea herbicides, a class to which this compound is related, generally perform best in slightly alkaline water (pH 7-8).[6]
Physical Incompatibility (e.g., clumping, settling, gelling) - Incorrect mixing order of products.[7][8] - Water temperature is too low. - Insufficient agitation in the spray tank.[8] - High concentration of products in a low water volume.- Always follow the recommended mixing order (a general guideline is the "WALES" method: Wettable powders and water-dispersible granules, Agitate, Liquid flowables and suspensions, Emulsifiable concentrates, and finally Solutions and surfactants).[7] - Perform a jar test to determine physical compatibility before mixing in the main tank.[7][9][10][11] - Use water at a moderate temperature; avoid very cold water. - Ensure continuous and adequate agitation throughout the mixing process and during application.[8] - Start with at least 50-70% of the total water volume in the tank before adding products.[8]
Crop Injury (Phytotoxicity) - Use of an inappropriate adjuvant or incorrect adjuvant rate. - Spraying under stressful environmental conditions for the crop (e.g., extreme temperatures, drought). - Contamination of the sprayer with residues from previous applications.- Only use adjuvants specified on the this compound and tank-mix partner labels at the recommended rates.[12] - Avoid applying tank mixtures when the crop is under stress. - Thoroughly clean the spray tank before use to remove any residues that could react with the tank mix.
Clogged Nozzles or Screens - Incomplete dissolution of dry formulations (e.g., water-dispersible granules). - Physical incompatibility leading to the formation of precipitates.[7][13]- Ensure dry formulations are fully dissolved before adding other products. This can be facilitated by creating a slurry in a separate container before adding to the main tank. - If physical incompatibility is observed in a jar test, do not proceed with mixing in the spray tank.[11] Consider using a compatibility agent if recommended by the product labels.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an acetolactate synthase (ALS) inhibitor.[14] It works by blocking the production of essential branched-chain amino acids in susceptible plants, leading to the cessation of growth and eventual death of the weed.[15][16]

Q2: How does water quality, specifically pH and hardness, affect this compound efficacy?

Water quality can significantly impact the performance of this compound.

  • pH: The pH of the spray solution can affect the stability and absorption of the herbicide. This compound is a weak acid. Herbicides in the sulfonylurea family, which are chemically related to this compound, are generally more stable and effective in slightly alkaline water (pH 7-8).[6] Highly acidic or alkaline conditions can lead to degradation of the active ingredient.[13]

  • Water Hardness: Hard water contains high levels of cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺). These positively charged ions can bind with the negatively charged herbicide molecules, forming less soluble salts that are not as readily absorbed by the plant, thus reducing efficacy.[2][3][4]

Q3: What are adjuvants, and are they necessary with this compound?

Adjuvants are substances added to a spray tank to improve the performance or handling of a pesticide.[12] Common types include surfactants, crop oil concentrates (COCs), and methylated seed oils (MSOs), which can enhance spreading, penetration, and uptake of the herbicide. Water conditioners like ammonium sulfate (AMS) are also considered adjuvants. The necessity and choice of adjuvant depend on the specific tank-mix partners, environmental conditions, and the target weed species. Always consult the this compound product label for specific adjuvant recommendations.

Q4: What is a "jar test" and why is it important?

A jar test is a small-scale simulation to check the physical compatibility of a planned tank mixture before mixing large quantities in a spray tank.[7][9][10] It is crucial for preventing the formation of insoluble precipitates, gels, or clumps that can clog equipment and reduce herbicide efficacy.[11]

Q5: Can this compound be mixed with broadleaf herbicides?

Yes, this compound is often tank-mixed with broadleaf herbicides to provide broad-spectrum weed control. However, antagonism can occur with some broadleaf herbicides, leading to reduced control of grassy weeds.[1] It is essential to consult the product labels for a list of compatible tank-mix partners and to perform a jar test for physical compatibility.

Q6: Are there known synergistic tank mixtures with this compound?

Yes, synergistic effects, where the combined effect of the herbicides is greater than the sum of their individual effects, have been observed. For example, tank mixtures of this compound and Pyrasulfotole have demonstrated synergistic effects on various weed species.

Data Presentation

Table 1: Synergistic Effect of this compound and Pyrasulfotole Tank Mixture on Weed Control
Weed SpeciesThis compound Alone (% Control)Pyrasulfotole Alone (% Control)This compound + Pyrasulfotole Mixture (% Control)
Common Weeds (Composite)69.763.383.3 - 97.4

Data synthesized from a patent describing the synergistic effects of a this compound and Pyrasulfotole combination. The range in the mixture's control efficiency reflects different ratios of the two active ingredients.

Experimental Protocols

Protocol 1: Jar Test for Physical Compatibility Assessment

This protocol outlines the steps to perform a jar test to ensure the physical compatibility of tank-mix partners.

Materials:

  • A clean, clear glass jar with a lid (1-quart or 1-liter)

  • The same water source that will be used for the actual spray application

  • Pipettes or measuring spoons for accurate measurement of each product

  • All products to be included in the tank mix (herbicides, adjuvants, etc.)

  • Personal Protective Equipment (PPE) as specified on the product labels

Procedure:

  • Fill the jar halfway with the carrier water.[7]

  • Add the tank-mix components one at a time in the correct mixing order (e.g., WALES method), using amounts proportional to the intended application rates.

  • Cap the jar and shake it vigorously for 15-30 seconds after adding each component.

  • After all components have been added, shake the jar again for another 30-60 seconds.

  • Let the jar sit for 15-30 minutes and observe for any signs of incompatibility.[9]

  • Look for the formation of flakes, crystals, gels, sludge, or separation into layers. Also, check for excessive foaming.

  • If any of these signs are present, the mixture is physically incompatible and should not be mixed in the spray tank.

Mandatory Visualizations

Diagram 1: Experimental Workflow for a Jar Test

Jar_Test_Workflow Jar Test Experimental Workflow start Start step1 1. Fill jar halfway with carrier water start->step1 step2 2. Add tank-mix components in correct order step1->step2 step3 3. Cap and shake after each addition step2->step3 step4 4. Let the jar sit for 15-30 minutes step3->step4 decision Observe for signs of incompatibility (e.g., separation, flakes, gel) step4->decision compatible Compatible: Proceed with tank mixing decision->compatible No incompatible Incompatible: Do NOT tank mix decision->incompatible Yes end End compatible->end incompatible->end

Caption: Workflow for conducting a jar test to assess physical compatibility.

Diagram 2: Logical Relationships in Tank Mixing

Tank_Mixing_Factors Factors Influencing Tank Mix Performance cluster_inputs Inputs cluster_conditions Conditions center Tank Mix Performance This compound This compound Tank-Mix Partner(s) Tank-Mix Partner(s) Tank-Mix Partner(s)->center Adjuvants Adjuvants Adjuvants->center Water Quality\n(pH, Hardness) Water Quality (pH, Hardness) Water Quality\n(pH, Hardness)->center Mixing Order Mixing Order Mixing Order->center Agitation Agitation Agitation->center

Caption: Key factors influencing the performance of a herbicide tank mix.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Flucarbazone-Sodium in Groundwater

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantification of Flucarbazone-sodium in groundwater. The methods are evaluated based on their extraction efficiency, analytical performance, and overall workflow. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Overview of Analytical Methods

The determination of this compound in groundwater typically involves a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis for detection and quantification. This guide compares the validated U.S. Environmental Protection Agency (EPA) method, which utilizes Solid-Phase Extraction (SPE) with a C18 sorbent followed by High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), against alternative approaches including a different SPE sorbent (Oasis HLB), Liquid-Liquid Extraction (LLE), and the use of Ultra-Performance Liquid Chromatography (UPLC-MS/MS) for faster analysis.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance of the different analytical methods. Data for the EPA Method is specific to this compound.[1][2] Performance data for alternative methods are based on studies of other sulfonylurea herbicides and are intended to provide a reasonable comparison.

Table 1: Comparison of Extraction Method Performance for Sulfonylurea Herbicides in Water

ParameterEPA Method (SPE C18)Alternative 1 (SPE Oasis HLB)Alternative 2 (LLE)
Analyte This compound Various Sulfonylureas Various Sulfonylureas
Recovery 95.5% - 101% (at 0.05 - 0.5 ppb)[2]79% - 115%[3]Generally 80-110%, but can be more variable
Relative Standard Deviation (RSD) < 5.4%[2]< 6.1%[3]Can be >10-15%
Limit of Quantification (LOQ) 0.05 µg/L[2]0.0004 - 0.0058 µg/L[3]~0.2 µg/L
Sample Volume 50 mL[1]100 - 500 mL100 - 1000 mL
Solvent Consumption Low to ModerateLow to ModerateHigh
Automation Potential HighHighLow to Moderate

Table 2: Comparison of Analytical Instrumentation Performance

ParameterHPLC-MS/MSUPLC-MS/MS
Analysis Time per Sample ~20-30 minutes~5-10 minutes
Resolution GoodExcellent
Sensitivity (LOD/LOQ) Comparable to UPLC-MS/MSComparable to HPLC-MS/MS
Solvent Consumption HigherLower
Operating Pressure LowerHigher

Experimental Protocols

EPA Method: Solid-Phase Extraction (C18) and HPLC-MS/MS

This method is validated for the determination of this compound and its metabolites in groundwater.[1][2]

a. Sample Preparation (SPE)

  • Measure a 50 mL groundwater sample.

  • Add an internal standard solution.

  • Acidify the sample with 1 mL of 1 N Hydrochloric acid.[2]

  • Condition a C18 SPE cartridge (e.g., MegaBond Elut, 2g) with 10 mL of methanol (B129727) followed by 10-15 mL of HPLC-grade water.[2]

  • Load the acidified sample onto the SPE cartridge at a flow rate of 20-30 mL/min.[1]

  • Wash the cartridge with 10 mL of HPLC-grade water and dry under vacuum for 1-2 minutes.[1]

  • Elute the analytes with 10 mL of methanol:5% ammonium (B1175870) hydroxide (B78521) (9:1, v:v).[1][2]

  • Evaporate the eluate to dryness at 40-45 °C under a gentle stream of nitrogen.[1][2]

  • Reconstitute the residue in 1.0 mL of water:100 mM ammonium acetate (B1210297) in methanol (19:1, v:v).[1][2]

  • Filter the reconstituted sample through a 0.45 µm nylon filter into an HPLC vial.[1][2]

b. HPLC-MS/MS Analysis

  • HPLC System: Thermo Separation's ConstaMetric 3200 MS or equivalent.[1]

  • Column: Betasil C18, 100 x 2 mm, 5 µm.[1]

  • Column Temperature: 35 °C.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 50 µL.[1]

  • Mobile Phase A: 19:1 water:100 mM ammonium acetate in methanol.[1]

  • Mobile Phase B: Methanol.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).[2]

  • Ionization Mode: Negative ion mode for this compound.[4]

  • Monitoring: Multiple Reaction Monitoring (MRM).[4]

Alternative Method 1: Solid-Phase Extraction (Oasis HLB) and UPLC-MS/MS

This method offers a potential for higher recovery of a broader range of analytes and faster analysis times.

a. Sample Preparation (SPE)

  • Measure a 100-500 mL groundwater sample.

  • Add an internal standard solution.

  • Acidify the sample.

  • Condition an Oasis HLB cartridge with methanol followed by HPLC-grade water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with methanol.[3]

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in a suitable solvent mixture.

  • Filter the sample into a UPLC vial.

b. UPLC-MS/MS Analysis

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm or similar sub-2 µm particle column.

  • Flow Rate: 0.4-0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Mobile Phase: Similar to HPLC, but with potentially adjusted gradients for faster elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

  • Ionization and Monitoring: Similar to HPLC-MS/MS.

Alternative Method 2: Liquid-Liquid Extraction (LLE) and HPLC-MS/MS

LLE is a classic extraction technique that can be an alternative to SPE.

a. Sample Preparation (LLE)

  • Measure a 100-1000 mL groundwater sample into a separatory funnel.

  • Add an internal standard.

  • Adjust the sample pH to acidic (e.g., pH 2-3) with a suitable acid.

  • Add a water-immiscible organic solvent (e.g., dichloromethane).

  • Shake the funnel vigorously for several minutes, venting frequently.

  • Allow the layers to separate.

  • Drain the organic layer.

  • Repeat the extraction with fresh solvent two more times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to a small volume and then to dryness under nitrogen.

  • Reconstitute in a suitable solvent for HPLC-MS/MS analysis.

b. HPLC-MS/MS Analysis

  • The analytical instrumentation and conditions would be similar to the EPA method described in section 3.1.b.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each analytical method.

EPA_Method_Workflow cluster_prep Sample Preparation (SPE C18) cluster_analysis Analysis Sample 50 mL Groundwater Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (HCl) Add_IS->Acidify Load_Sample Load Sample Acidify->Load_Sample Condition_SPE Condition C18 SPE Condition_SPE->Load_Sample Wash_SPE Wash Cartridge Load_Sample->Wash_SPE Elute Elute Analytes Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Filter Filter Reconstitute->Filter HPLC_MSMS HPLC-MS/MS Analysis Filter->HPLC_MSMS

Caption: Workflow for the EPA validated method using C18 SPE and HPLC-MS/MS.

Alternative_Method_1_Workflow cluster_prep Sample Preparation (SPE Oasis HLB) cluster_analysis Analysis Sample 100-500 mL Groundwater Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify Add_IS->Acidify Load_Sample Load Sample Acidify->Load_Sample Condition_SPE Condition Oasis HLB SPE Condition_SPE->Load_Sample Wash_SPE Wash Cartridge Load_Sample->Wash_SPE Elute Elute Analytes Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Filter Filter Reconstitute->Filter UPLC_MSMS UPLC-MS/MS Analysis Filter->UPLC_MSMS

Caption: Workflow for the alternative method using Oasis HLB SPE and UPLC-MS/MS.

Alternative_Method_2_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis Analysis Sample 100-1000 mL Groundwater Sample Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH Add_IS->Adjust_pH Add_Solvent Add Organic Solvent Adjust_pH->Add_Solvent Extract Shake and Separate Add_Solvent->Extract Repeat_Extract Repeat Extraction (2x) Extract->Repeat_Extract Combine_Dry Combine and Dry Extracts Repeat_Extract->Combine_Dry Evaporate Evaporate to Dryness Combine_Dry->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute HPLC_MSMS HPLC-MS/MS Analysis Reconstitute->HPLC_MSMS

Caption: Workflow for the alternative method using Liquid-Liquid Extraction and HPLC-MS/MS.

References

A Comparative Efficacy Analysis of Flucarbazone-sodium and Mesosulfuron-methyl for Weed Management in Cereal Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal efficacy of Flucarbazone-sodium and Mesosulfuron-methyl (B1676312), two widely used acetolactate synthase (ALS) inhibitors for selective weed control in wheat and other cereal crops. This document synthesizes available experimental data to offer an objective performance analysis, complete with detailed methodologies for key experiments and visual representations of biochemical pathways and experimental workflows.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Both this compound and Mesosulfuron-methyl belong to the Herbicide Resistance Action Committee (HRAC) Group B.[1] Their primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[2][3][4] These amino acids are essential for protein synthesis and, consequently, plant growth.[2][3]

By binding to the ALS enzyme, these herbicides disrupt its function, leading to a deficiency in these vital amino acids.[3] This inhibition halts cell division and growth in susceptible plants.[5] Symptoms of herbicide application, such as chlorosis and necrosis, typically appear several days after treatment as the plant's reserves of these amino acids are depleted.[1] Both herbicides are systemic, absorbed through both the foliage and roots, and translocated within the plant to the meristematic tissues where they exert their effects.[1][5][6]

ALS Inhibition Pathway cluster_0 Plant Cell cluster_1 Herbicidal Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (AHAS) Pyruvate->ALS alphaKeto α-Ketobutyrate alphaKeto->ALS Acetolactate Acetolactate ALS->Acetolactate alphaAceto α-Aceto-α-hydroxybutyrate ALS->alphaAceto AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids alphaAceto->AminoAcids Protein Protein Synthesis & Plant Growth AminoAcids->Protein Flucarbazone This compound Flucarbazone->ALS Inhibition Mesosulfuron Mesosulfuron-methyl Mesosulfuron->ALS Inhibition

Caption: Mechanism of action for this compound and Mesosulfuron-methyl.

Comparative Efficacy on Key Weed Species

Both herbicides are effective against a range of grass and some broadleaf weeds in wheat fields.[6][7] Direct comparative studies are limited; therefore, the following data is compiled from separate experiments. Readers should consider the different experimental conditions when interpreting the results.

Control of Wild Oat (Avena fatua)

Wild oat is a significant weed in cereal production, and both herbicides are used for its control. Resistance to ALS inhibitors in Avena fatua has been reported, which can affect the efficacy of both compounds.[8]

Table 1: Efficacy of this compound on Susceptible and Resistant Avena fatua

PopulationTreatmentGR₅₀ (g a.i. ha⁻¹)¹Resistance Index (RI)Source
Susceptible (S)This compound8.18-[8]
Resistant (R)This compound47.915.9[8]
Resistant (R)This compound + Malathion²16.672.0[8]
¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth.
²Malathion is a cytochrome P450 inhibitor, used to investigate metabolic resistance.

A study in Pakistan reported that a formulation of mesosulfuron-methyl + iodosulfuron-methyl provided 75% control of narrow-leaf weeds, including Avena fatua.[9] Another study showed that mesosulfuron-methyl + iodosulfuron-methyl-sodium (B134614) effectively controlled Phalaris minor and other grassy weeds.[10]

Control of Other Grassy and Broadleaf Weeds

Mesosulfuron-methyl has demonstrated efficacy against a spectrum of weeds.

Table 2: Efficacy of Mesosulfuron-methyl on Various Weed Species in Wheat

Weed SpeciesHerbicide TreatmentWeed Control Efficiency (%)Source
Avena fatuaMesosulfuron-methyl + Mefenpyr-diethyl + 2,4-D + Florasulam98[11]
Avena sterilisMesosulfuron-methyl + Mefenpyr-diethyl + 2,4-D + Florasulam94[11]
Phalaris brachystachysMesosulfuron-methyl + Mefenpyr-diethyl + 2,4-D + Florasulam100[11]
Cirsium arvenseMesosulfuron-methyl + Mefenpyr-diethyl + 2,4-D + Florasulam90[11]
Papaver rhoeasMesosulfuron-methyl + Mefenpyr-diethyl + 2,4-D + Florasulam96[11]
Sinapis arvensisMesosulfuron-methyl + Mefenpyr-diethyl + 2,4-D + Florasulam95[11]
Galium aparineMesosulfuron-methyl + Mefenpyr-diethyl + 2,4-D + Florasulam100[11]
Ranunculus arvensisMesosulfuron-methyl + Mefenpyr-diethyl + 2,4-D + Florasulam100[11]
Phalaris minorMesosulfuron-methyl + Iodosulfuron-methyl-sodium>90[10]

One study found that certain populations of Roegneria kamoji were susceptible to this compound (no survival and <15% fresh weight of control), while showing moderate tolerance to Mesosulfuron-methyl (100% survival and >45% fresh weight of control).[12]

Crop Tolerance and Phytotoxicity

Both herbicides are designed for selective use in wheat. However, crop injury can occur under certain conditions.

Table 3: Wheat Tolerance to this compound and Mesosulfuron-methyl

HerbicideObservationSource
This compoundTolerances for combined residues established in wheat forage, grain, hay, and straw.[13][13]
Mesosulfuron-methylCan cause transient phytotoxicity in wheat, but often without a significant impact on final grain yield.[14][14]
Mesosulfuron-methylIn some wheat cultivars, application at recommended rates led to grain yield reductions of 3-15%.[15][15]

Experimental Protocols

The data presented in this guide are derived from whole-plant bioassays conducted under controlled greenhouse or field conditions. A generalized experimental workflow for such studies is outlined below.

General Protocol for Whole-Plant Herbicide Efficacy Bioassay
  • Seed Collection and Germination : Seeds of target weed species are collected from fields. For resistance studies, seeds are collected from both suspected resistant and known susceptible populations. Seeds are germinated in a controlled environment.[16]

  • Plant Cultivation : Seedlings are transplanted into pots containing a suitable growth medium and grown in a greenhouse under controlled temperature, humidity, and light conditions.[16]

  • Herbicide Application : Herbicides are applied at various doses to plants at a specific growth stage (e.g., 2-3 leaf stage).[8] Application is typically performed using a precision sprayer to ensure uniform coverage.[8]

  • Data Collection : Plant response is evaluated at set intervals (e.g., 21 days after treatment).[8] Efficacy is assessed by measuring parameters such as plant survival, fresh or dry weight, and visual injury ratings.[16]

  • Data Analysis : Dose-response curves are generated to calculate values such as GR₅₀ (the dose causing 50% growth reduction) or LD₅₀ (the dose causing 50% mortality).[17] Statistical analyses are performed to determine significant differences between treatments.[18]

Herbicide Efficacy Protocol start Start seed_collection Seed Collection (Susceptible & Resistant Biotypes) start->seed_collection end End germination Seed Germination seed_collection->germination transplanting Transplanting to Pots germination->transplanting growth Greenhouse Growth (Controlled Conditions) transplanting->growth application Herbicide Application (Dose-Response) growth->application evaluation Evaluation (e.g., 21 DAT) application->evaluation data_collection Data Collection (Biomass, Survival Rate) evaluation->data_collection analysis Statistical Analysis (GR50 / LD50 Calculation) data_collection->analysis analysis->end

Caption: A typical workflow for a whole-plant herbicide efficacy experiment.

Conclusion

This compound and Mesosulfuron-methyl are both effective ALS-inhibiting herbicides for the control of grassy and some broadleaf weeds in wheat. Their systemic action and low application rates make them valuable tools in modern agriculture.[5] However, the efficacy of both herbicides can be influenced by the development of weed resistance, a significant and growing concern for all ALS inhibitors.[8]

The choice between this compound and Mesosulfuron-methyl will depend on the specific weed spectrum present, the history of herbicide use in a particular field, and local resistance management strategies. The data presented here, while not from direct side-by-side comparisons in all cases, provides a foundation for informed decision-making in weed management research and development. Further direct comparative studies under a range of environmental conditions would be beneficial for a more definitive assessment of their relative performance.

References

Unraveling Weed Resistance: A Comparative Guide to the Cross-Resistance Profile of Flucarbazone-Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of herbicide resistance is paramount for developing sustainable weed management strategies. This guide provides an objective comparison of the cross-resistance profiles of weeds resistant to flucarbazone-sodium, a widely used acetolactate synthase (ALS) inhibitor. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate a deeper understanding of the mechanisms conferring resistance and inform the development of next-generation herbicides.

This compound is a post-emergence herbicide effective against grass weeds in cereal crops[1][2]. It functions by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants[2][3]. However, the emergence of weed populations resistant to this herbicide poses a significant challenge to its continued efficacy. Resistance can arise from two primary mechanisms: target-site resistance (TSR), which involves mutations in the ALS gene, and non-target-site resistance (NTSR), which typically involves enhanced metabolic degradation of the herbicide[4].

This guide focuses on the cross-resistance patterns observed in weed species that have developed resistance to this compound, examining which other herbicides are rendered ineffective and the underlying biochemical and genetic drivers.

Comparative Analysis of Resistance Profiles

The cross-resistance profile of this compound resistant weeds varies depending on the species and the underlying resistance mechanism. Below is a summary of key findings from studies on resistant populations of Wild Oat (Avena fatua) and Japanese Brome (Bromus japonicus).

Weed SpeciesResistant PopulationThis compound Resistance Index (RI)Cross-Resistance ObservedMechanism of ResistanceReference
Wild Oat (Avena fatua)R population (China)5.9-foldNot specified for other herbicides, but resistance was significantly reduced by malathion (B1675926) pre-treatment.Non-Target-Site Resistance (NTSR) - Enhanced metabolism likely mediated by cytochrome P450s. No known ALS gene mutations were found.[3][5]
Japanese Brome (Bromus japonicus)TJ06 (China)11.3-fold (based on in vitro ALS activity)Pyroxsulam (B39247), Mesosulfuron-methylTarget-Site Resistance (TSR) - Asp-376-Glu mutation in the ALS gene.[6]

In-Depth Look at Resistance Mechanisms

The data reveals two distinct pathways leading to this compound resistance and subsequent cross-resistance.

1. Non-Target-Site Resistance (NTSR) in Wild Oat (Avena fatua)

2. Target-Site Resistance (TSR) in Japanese Brome (Bromus japonicus)

In contrast, a resistant population of Bromus japonicus (TJ06) from China exhibited resistance due to a specific mutation in the ALS gene.[6] This population showed an 11.3-fold greater concentration of this compound was required to inhibit 50% of ALS activity (I50) compared to a susceptible population.[6] Genetic sequencing revealed an Asp-376-Glu mutation in the ALS gene, a known substitution conferring resistance to ALS inhibitors. This single amino acid change reduces the binding affinity of this compound to the ALS enzyme, thereby diminishing its inhibitory effect. Consequently, this population also demonstrated cross-resistance to other ALS-inhibiting herbicides, namely pyroxsulam and mesosulfuron-methyl.[6] Another study has also identified a Pro-197-Phe mutation in B. japonicus leading to cross-resistance to ALS inhibitors.[6]

Experimental Methodologies

To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. The following sections outline the methodologies employed in the cited research.

Whole-Plant Dose-Response Assay

This assay is fundamental for confirming herbicide resistance and quantifying the level of resistance.

  • Seed Germination and Plant Growth: Seeds from both suspected resistant and known susceptible weed populations are germinated and grown under controlled greenhouse conditions to a specific growth stage (e.g., two to three-leaf stage)[7].

  • Herbicide Application: A range of herbicide doses, including sub-lethal and lethal concentrations for both populations, are applied using a precision bench sprayer to mimic field application[7][8].

  • Assessment: After a set period (typically 3-4 weeks), the plants are assessed for survival and biomass reduction compared to untreated control plants[7].

  • Data Analysis: The dose required to cause a 50% reduction in plant growth (GR50) is calculated for both the resistant and susceptible populations. The Resistance Index (RI) is then determined by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Investigation of Metabolic Resistance using Inhibitors

To determine if NTSR is the cause of resistance, enzyme inhibitors can be used in conjunction with the whole-plant assay.

  • Inhibitor Pre-treatment: A subset of the resistant and susceptible plants are pre-treated with an inhibitor of metabolic enzymes, such as malathion (a cytochrome P450 inhibitor), prior to herbicide application[3].

  • Herbicide Application and Assessment: The standard whole-plant dose-response assay is then conducted on these pre-treated plants.

  • Analysis: A significant reduction in the GR50 and RI of the resistant population after inhibitor treatment suggests that metabolic degradation is a key resistance mechanism[3].

In Vitro ALS Activity Assay

This assay directly measures the sensitivity of the ALS enzyme to the herbicide.

  • Enzyme Extraction: The ALS enzyme is extracted from fresh leaf tissue of both resistant and susceptible plants.

  • Enzyme Activity Measurement: The activity of the extracted enzyme is measured in the presence of a range of herbicide concentrations.

  • Data Analysis: The concentration of the herbicide required to inhibit 50% of the enzyme's activity (I50) is determined for both populations. A significantly higher I50 value for the resistant population indicates target-site insensitivity[6].

Genetic Sequencing of the ALS Gene

To identify target-site mutations, the ALS gene is sequenced.

  • DNA Extraction and PCR: DNA is extracted from plant tissue, and the ALS gene is amplified using the polymerase chain reaction (PCR).

  • Sequencing: The amplified gene product is sequenced.

  • Sequence Analysis: The ALS gene sequence from the resistant population is compared to that of the susceptible population to identify any mutations that result in amino acid substitutions known to confer resistance[3].

Visualizing Experimental Workflows and Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols and the signaling pathways of the resistance mechanisms.

experimental_workflow cluster_collection Seed Collection & Plant Growth cluster_dose_response Whole-Plant Dose-Response Assay cluster_tsr_protocol TSR Protocol cluster_ntsr_protocol NTSR Protocol seed_collection Collect seeds from putative resistant (R) and susceptible (S) populations germination Germinate seeds and grow seedlings to 2-3 leaf stage seed_collection->germination herbicide_application Apply a range of This compound doses germination->herbicide_application assessment Assess survival and biomass reduction after 3-4 weeks herbicide_application->assessment gr50_calc Calculate GR50 and Resistance Index (RI) assessment->gr50_calc tsr Target-Site Resistance (TSR) gr50_calc->tsr ntsr Non-Target-Site Resistance (NTSR) gr50_calc->ntsr als_sequencing Sequence ALS gene tsr->als_sequencing inhibitor_assay Whole-plant assay with metabolic inhibitors (e.g., malathion) ntsr->inhibitor_assay mutation_found Mutation Found? als_sequencing->mutation_found als_assay In vitro ALS enzyme assay mutation_found->als_assay Yes ri_reduction RI Reduced? inhibitor_assay->ri_reduction

Caption: Experimental workflow for identifying and characterizing this compound resistance.

resistance_mechanisms cluster_tsr Target-Site Resistance (TSR) cluster_ntsr Non-Target-Site Resistance (NTSR) herbicide This compound (ALS Inhibitor) als_enzyme_s Susceptible ALS Enzyme herbicide->als_enzyme_s als_enzyme_r Mutated ALS Enzyme (e.g., Asp-376-Glu) herbicide->als_enzyme_r metabolism Enhanced Metabolism (e.g., Cytochrome P450s) herbicide->metabolism binding_s Herbicide Binds als_enzyme_s->binding_s no_binding_r Binding Reduced als_enzyme_r->no_binding_r amino_acid_s Amino Acid Synthesis binding_s->amino_acid_s Inhibited amino_acid_r Amino Acid Synthesis (Continues) no_binding_r->amino_acid_r plant_death_s Plant Death amino_acid_s->plant_death_s plant_survival_r Plant Survival amino_acid_r->plant_survival_r detoxification Herbicide Detoxification metabolism->detoxification als_enzyme_ntsr Susceptible ALS Enzyme detoxification->als_enzyme_ntsr Less herbicide reaches target plant_survival_ntsr Plant Survival als_enzyme_ntsr->plant_survival_ntsr

Caption: Comparison of Target-Site and Non-Target-Site resistance mechanisms to this compound.

References

A Comparative Analysis of the Environmental Impact of Flucarbazone-Sodium and Other ALS-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental fate and ecotoxicological effects of Flucarbazone-sodium and other selected acetolactate synthase (ALS) inhibiting herbicides, including Tribenuron-methyl, Florasulam, Imazamox, and Nicosulfuron. The information is intended to assist researchers and professionals in evaluating the environmental footprint of these widely used agricultural chemicals.

Executive Summary

Acetolactate synthase (ALS) inhibitors are a class of herbicides that target the biosynthesis of branched-chain amino acids in plants, a pathway absent in animals, contributing to their generally low mammalian toxicity.[1][2] However, their impact on the environment, particularly on non-target organisms and their persistence in soil and water, warrants careful consideration. This guide synthesizes available data on the environmental properties and toxicity of this compound and compares it with four other ALS inhibitors.

Data Presentation: Environmental Fate and Ecotoxicity

The following tables summarize key quantitative data for the selected ALS-inhibiting herbicides, focusing on their persistence, mobility, and toxicity to non-target organisms.

Table 1: Comparison of Soil Dissipation and Mobility of Selected ALS-Inhibiting Herbicides

HerbicideSoil Half-Life (DT50) in daysSoil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) in mL/gMobility Potential
This compound 1.5 - 110[3][4]36[5]Very High[5]
Tribenuron-methyl Varies, can be short (e.g., < 21 days)63[6]High[6]
Florasulam Average of 2.4 days[1]160[1][7]Moderate[1][7]
Imazamox 28 - 38 (sandy loam); 12 - 207 (silty clay/silt loam)5 - 143[8][9]Very High to High[8][10]
Nicosulfuron 9.43 - 43.31 (silty loams); 17 - 150 (aerobic soils)[11]< 100 (moderate to high mobility); 30 (extremely low)[12]High to Very High[2]

Table 2: Comparison of Aquatic Toxicity of Selected ALS-Inhibiting Herbicides

HerbicideFish (96-hr LC50)Aquatic Invertebrates (48-hr EC50)Algae (72-hr EC50)Aquatic Plants (e.g., Lemna gibba)
This compound >100 mg/L (Rainbow Trout)>100 mg/L (Daphnia magna)0.00894 mg/L (Navicula pelliculosa)0.00118 mg/L (14-d EC50)
Tribenuron-methyl >150 mg/L (Rainbow Trout)>150 mg/L (Daphnia magna)0.008 mg/L (Selenastrum capricornutum)0.009 mg/L (7-d EC50)
Florasulam >100 mg/L (Rainbow Trout & Bluegill Sunfish)[7]180 - 292 mg/L (Daphnia magna)[13]8.94 mg/L (Pseudokirchneriella subcapitata)[13]0.00118 mg/L (14-d EC50)[13]
Imazamox >122 mg/L (Rainbow Trout)[14]>115 mg/L (Daphnia magna)[8]5.1 mg/L (predicted chronic for green algae)[8]0.011 mg/L (14-d EC50)[8]
Nicosulfuron >1000 mg/L (Rainbow Trout & Bluegill Sunfish)[15]>1000 mg/L (Daphnia magna)[15]0.012 mg/L (Selenastrum capricornutum)0.00085 mg/L (7-d EC50)[16]

Experimental Protocols

The data presented in this guide are derived from studies conducted following standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Prevention, Pesticides and Toxic Substances (OPPTS).

Soil Dissipation Studies (OECD 307)

The soil half-life (DT50) values are determined through aerobic and anaerobic soil metabolism studies. A general protocol involves:

  • Soil Selection: A minimum of four different soil types with varying textures, organic carbon content, and pH are used.

  • Test Substance Application: The ¹⁴C-labeled herbicide is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated under controlled temperature (e.g., 20-25°C) and moisture (e.g., 40-60% of maximum water holding capacity) conditions in the dark.

  • Sampling and Analysis: At specified intervals, soil samples are extracted, and the concentrations of the parent herbicide and its major metabolites are determined using techniques like High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection or mass spectrometry.

  • Data Analysis: The dissipation kinetics are modeled to calculate the DT50 and DT90 (time for 90% dissipation) values.

Soil Sorption/Desorption Studies (OECD 106)

The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil particles. The batch equilibrium method is commonly employed:

  • Soil and Solution Preparation: A series of soil samples with known organic carbon content are prepared. Solutions of the herbicide at different concentrations are made, often using a background electrolyte solution (e.g., 0.01 M CaCl₂).

  • Equilibration: A known mass of soil is mixed with a known volume of the herbicide solution and agitated for a specific period (e.g., 24-48 hours) to reach equilibrium.

  • Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of the herbicide remaining in the aqueous phase is measured.

  • Calculation: The amount of herbicide sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) is determined, and the Koc is then calculated by normalizing Kd to the fraction of organic carbon in the soil (Koc = (Kd / %OC) * 100).

Aquatic Toxicity Testing

Fish Acute Toxicity Test (OECD 203):

  • Test Organisms: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Bluegill sunfish (Lepomis macrochirus).

  • Exposure: Fish are exposed to a range of concentrations of the herbicide in a static or semi-static system for 96 hours.

  • Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (lethal concentration for 50% of the test organisms) is calculated.

Aquatic Invertebrate Acute Toxicity Test (OECD 202 / EPA OPPTS 850.1075):

  • Test Organism: Daphnia magna is the most frequently used species.

  • Exposure: Daphnids are exposed to various concentrations of the herbicide for 48 hours.

  • Observation: Immobilization (inability to swim) is the primary endpoint observed.

  • Endpoint: The EC50 (effective concentration causing immobilization in 50% of the daphnids) is determined.

Algal Growth Inhibition Test (OECD 201):

  • Test Organisms: Freshwater green algae such as Pseudokirchneriella subcapitata or diatoms like Navicula pelliculosa are used.[17]

  • Exposure: Algal cultures are exposed to a series of herbicide concentrations for 72 hours under controlled light and temperature conditions.[17][18][19]

  • Measurement: Algal growth is measured by cell counts or other biomass indicators (e.g., fluorescence) at 24, 48, and 72 hours.

  • Endpoint: The EC50, the concentration that inhibits algal growth by 50% relative to the control, is calculated.[17]

Mandatory Visualizations

Signaling Pathway of ALS-Inhibiting Herbicides

The primary mode of action for this compound and other herbicides in this guide is the inhibition of the acetolactate synthase (ALS) enzyme.[1][2] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][2] The following diagram illustrates this biochemical pathway and the point of inhibition.

ALS_Inhibition_Pathway cluster_precursors Precursors cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) Pyruvate->ALS Acetolactate α-Acetolactate Pyruvate->Acetolactate Threonine Threonine Alpha_Ketobutyrate α-Ketobutyrate Threonine->Alpha_Ketobutyrate Threonine deaminase ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Alpha_Ketobutyrate->ALS Alpha_Ketobutyrate->Acetohydroxybutyrate Dihydroxy_isovalerate α,β-Dihydroxy isovalerate Acetolactate->Dihydroxy_isovalerate Dihydroxy_methylvalerate α,β-Dihydroxy -β-methylvalerate Acetohydroxybutyrate->Dihydroxy_methylvalerate Keto_isovalerate α-Keto-isovalerate Dihydroxy_isovalerate->Keto_isovalerate Keto_methylvalerate α-Keto-β-methylvalerate Dihydroxy_methylvalerate->Keto_methylvalerate Valine Valine Keto_isovalerate->Valine Leucine Leucine Keto_isovalerate->Leucine Multi-step process Isoleucine Isoleucine Keto_methylvalerate->Isoleucine Herbicides This compound & other ALS Herbicides Herbicides->ALS Inhibits

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by ALS herbicides.

Experimental Workflow for Soil Dissipation Study

The following diagram outlines the typical workflow for conducting a laboratory soil dissipation study to determine the half-life (DT50) of a herbicide.

Soil_Dissipation_Workflow start Start: Select Diverse Soils prep Prepare Soil Samples (Sieving, Moisture Adjustment) start->prep treat Apply ¹⁴C-Labeled Herbicide prep->treat incubate Incubate under Controlled Conditions (Temperature, Moisture) treat->incubate sample Collect Samples at Time Intervals incubate->sample extract Solvent Extraction of Herbicide and Metabolites sample->extract analyze Analyze Extracts (HPLC, LC-MS) extract->analyze data Quantify Parent Compound and Metabolites analyze->data model Kinetic Modeling data->model end End: Determine DT50 and Dissipation Pathway model->end

Caption: Workflow for a laboratory soil dissipation (DT50) study.

Logical Relationship in Aquatic Ecotoxicity Testing

This diagram illustrates the hierarchical approach often used in assessing the aquatic toxicity of herbicides, starting with acute tests on different trophic levels.

Aquatic_Toxicity_Testing_Logic cluster_acute Acute Toxicity Testing (Short-term Exposure) cluster_chronic Chronic Toxicity Testing (Long-term Exposure) (If acute toxicity is high) title Aquatic Ecotoxicity Assessment fish Fish (e.g., OECD 203) Endpoint: LC50 risk Risk Assessment (Compare toxicity endpoints with predicted environmental concentrations) fish->risk invertebrates Invertebrates (e.g., OECD 202) Endpoint: EC50 invertebrates->risk algae Algae (e.g., OECD 201) Endpoint: EC50 algae->risk fish_chronic Fish Early Life-Stage Test Endpoint: NOEC fish_chronic->risk More refined risk assessment invert_chronic Daphnia Reproduction Test Endpoint: NOEC invert_chronic->risk More refined risk assessment

Caption: Logical flow of aquatic ecotoxicity testing for herbicides.

References

Independent Laboratory Validation of Flucarbazone-Sodium Residue Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of independently validated analytical methods for the detection of Flucarbazone-sodium and its metabolites in environmental matrices. The information is compiled from publicly available independent laboratory validation reports and scientific literature.

This compound is a selective, post-emergence herbicide used for the control of grass weeds in crops.[1][2] Regulatory bodies require validated analytical methods to monitor its residues in environmental samples like soil and water to ensure environmental safety and compliance with maximum residue limits. This guide details and compares the performance of various methods, primarily focusing on High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted technique for pesticide residue analysis due to its sensitivity and specificity.[3]

Comparison of Analytical Method Performance

The following tables summarize the quantitative data from independent laboratory validations of different analytical methods for this compound and its key metabolites. The data highlights the recovery percentages at various fortification levels, which indicates the accuracy of the methods.

Table 1: Method Performance for this compound and Metabolites in Soil [4]

AnalyteFortification Level (ppb)Average Recovery (%)Relative Standard Deviation (%)
MKH 6562 (Flucarbazone)0.500 (LOQ)95.45.2
5.00 (10x LOQ)90.83.4
NODT0.500 (LOQ)96.64.9
5.00 (10x LOQ)93.62.7
Sulfonic acid0.500 (LOQ)94.24.8
5.00 (10x LOQ)92.82.5
Sulfonamide0.500 (LOQ)98.24.0
5.00 (10x LOQ)93.82.2

LOQ = Limit of Quantitation

Table 2: Method Performance for O-Desmethyl MKH 6562 in Soil [5]

AnalyteFortification Level (ppb)Average Recovery (%)Relative Standard Deviation (%)
O-Desmethyl MKH 65620.5 (LOQ)889.4
5.0 (10x LOQ)925.8

Table 3: Method Performance for this compound and Metabolites in Ground Water [6]

AnalyteFortification Level (ppb)Average Recovery (%)Relative Standard Deviation (%)
MKH 6562 (Flucarbazone)0.0500 (LOQ)93.25.3
0.500 (10x LOQ)90.04.1
NODT0.0500 (LOQ)96.04.9
0.500 (10x LOQ)94.43.7
Sulfonic acid0.0500 (LOQ)92.45.8
0.500 (10x LOQ)91.24.2
Sulfonamide0.0500 (LOQ)97.84.5
0.500 (10x LOQ)95.03.5

Experimental Protocols

The following sections provide a detailed overview of the methodologies employed in the validated studies.

Method 1: Analysis of this compound and its Metabolites (NODT, Sulfonic acid, Sulfonamide) in Soil[4]

This method utilizes LC-MS/MS for the simultaneous determination of this compound and three of its metabolites.

  • Sample Preparation and Extraction:

    • A 10g soil sample is weighed into a 50 mL glass vial.

    • Samples are fortified with a mixed standard solution.

    • 20 mL of extraction solvent (Acetonitrile/0.2 M Ammonium (B1175870) Acetate (B1210297) with 1% HCl, 4:1 v/v) is added.[4]

    • The vial is shaken for approximately one hour and then centrifuged.[4]

    • An 8 mL aliquot of the extract is transferred to a culture tube.[4]

  • Cleanup and Concentration:

    • The extract is evaporated to approximately 1 mL using a Turbo Vap.

    • Methanol (B129727) is added, and the extract is evaporated to dryness.

    • The residue is reconstituted in 1 mL of 95:5 water/100 mM ammonium acetate in methanol.[4]

    • The reconstituted sample is filtered through a 0.45-µm filter into an HPLC vial.[4]

  • LC-MS/MS Analysis:

    • The analysis is performed using a High-Performance Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.[4]

    • Multiple Reaction Monitoring (MRM) scan mode is used for signal acquisition.[4]

    • Positive ion detection is used for NODT, while negative ion detection is used for MKH 6562 and its other metabolites.[4]

Method 2: Analysis of this compound and its Metabolites in Ground Water[6]

This method is designed for the analysis of this compound and its metabolites in a water matrix.

  • Sample Preparation and Solid Phase Extraction (SPE):

    • A 50 mL ground water sample is measured.

    • The sample is acidified with 1 mL of 1 N Hydrochloric acid.[6]

    • A C18 SPE cartridge is conditioned with methanol and water.[6]

    • The water sample is passed through the SPE cartridge.

  • Elution and Concentration:

    • The analytes are eluted from the cartridge with 10 mL of methanol: 5% ammonium hydroxide (B78521) (9:1, v:v).[6]

    • The eluate is evaporated to dryness.

    • The residue is reconstituted with 1.0 mL of 19:1 (v:v) water:100 mM ammonium acetate in methanol.[6]

    • The extract is filtered into an HPLC vial.[6]

  • LC-MS/MS Analysis:

    • The instrumental analysis is similar to the soil method, employing an HPLC system with a triple quadrupole mass spectrometer and MRM for detection.[6]

Visualizations

Mode of Action: Inhibition of Acetolactate Synthase

This compound acts by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][7] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this pathway leads to the cessation of plant growth and eventual death.

This compound Mode of Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Substrate Flucarbazone This compound Flucarbazone->ALS Inhibits Acetolactate α-Acetolactate ALS->Acetolactate Catalyzes AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids ProteinSynthesis Protein Synthesis & Plant Growth AminoAcids->ProteinSynthesis

Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis.

Experimental Workflow: Soil Sample Analysis

The following diagram illustrates the general workflow for the analysis of this compound residues in soil samples as described in the validated methods.

Soil Sample Analysis Workflow start Soil Sample Collection extraction Solvent Extraction (Acetonitrile/Ammonium Acetate) start->extraction centrifugation Centrifugation extraction->centrifugation concentration Evaporation & Concentration centrifugation->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration analysis LC-MS/MS Analysis filtration->analysis end Data Quantitation analysis->end

Caption: General workflow for this compound residue analysis in soil.

References

A Comparative Guide to Flucarbazone-Sodium and Sulfonylurea Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of flucarbazone-sodium and sulfonylurea herbicides, focusing on their efficacy, crop tolerance, and underlying biochemical interactions. The information is supported by experimental data and detailed methodologies to assist in research and development efforts.

Overview and Mechanism of Action

This compound and sulfonylurea herbicides are both classified as Group 2 herbicides, sharing the same primary mode of action: the inhibition of the acetolactate synthase (ALS) enzyme.[1] This enzyme, also known as acetohydroxyacid synthase (AHAS), is crucial for the biosynthesis of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine — in plants.[2][3] These amino acids are essential for protein synthesis and overall plant growth. By inhibiting ALS, these herbicides starve susceptible plants of these vital amino acids, leading to a cessation of growth and eventual death.[4]

While sharing a common target, this compound belongs to the sulfonylaminocarbonyltriazolinone chemical family, whereas sulfonylureas are a broader class of herbicides with various chemical structures.[1] This structural difference can influence their specific interactions with the ALS enzyme, as well as their herbicidal activity, crop selectivity, and soil behavior.

dot

Caption: Inhibition of the branched-chain amino acid synthesis pathway by this compound and sulfonylurea herbicides.

Comparative Efficacy on Key Weed Species

Both this compound and sulfonylurea herbicides are effective for the post-emergence control of a range of grass and broadleaf weeds. However, their specific efficacy can vary depending on the weed species, application rate, and environmental conditions.

Wild Oat (Avena fatua) Control

Wild oat is a problematic grassy weed in cereal crops, and both herbicide types are used for its management.

HerbicideApplication Rate (g a.i./ha)Weed Stage% Wild Oat ControlCropReference
This compound47.913-5 leafModerate resistance (5.9-fold) observed in some populationsWheat
Pinoxaden + MetsulfuronNot specifiedNot specified>90%Wheat[5]
Mesosulfuron-methyl + Iodosulfuron-methyl-sodium12 + 2.4Not specified>90%Wheat[6]

Note: Direct comparative efficacy data between this compound and a single sulfonylurea active ingredient for wild oat control in the same study is limited. The table presents data from different studies for illustrative purposes.

Broadleaf Weed Control

Sulfonylurea herbicides are a diverse group with many individual active ingredients, some of which provide excellent control of broadleaf weeds. This compound also provides control of some broadleaf species.

HerbicideApplication Rate (g a.i./ha)Key Broadleaf Weeds ControlledCropReference
This compound28Some broadleaf weedsCereals
Metsulfuron-methyl + Carfentrazone-ethyl4 + 20Lathyrus aphaca, Malva parviflora, Solanum nigrumWheat[7]
Tribenuron-methyl + Metsulfuron-methylNot specifiedLathyrus aphaca, Medicago polymorphaWheat[6]
AmidosulfuronNot specifiedGeneral broadleaf weedsCereals[8]

Crop Tolerance and Selectivity

Crop safety is a critical factor in herbicide performance. Both this compound and sulfonylureas exhibit selectivity in certain crops, primarily due to the crop's ability to metabolize the herbicide into non-toxic compounds.

Wheat

Wheat is a primary crop for the application of both this compound and several sulfonylurea herbicides.

HerbicideApplication Rate (g a.i./ha)Wheat InjuryCommentsReference
This compoundNot specifiedGenerally safeInjury may increase under extreme temperatures or saturated soil conditions[9]
Metsulfuron-methyl + Chlorimuron-ethyl6.0Phytotoxicity observed-[10]
Mesosulfuron-methyl + Iodosulfuron-methyl-sodium + Mefenpyr-diethyl15 + 3 + 45Low phytotoxicity-[11]
Rotational Crop Safety

The persistence of herbicides in the soil can affect the safety of subsequent rotational crops. Soil properties such as pH and organic matter content play a significant role in the degradation and bioavailability of these herbicides.

  • This compound : Its persistence is influenced by soil organic carbon, with half-lives ranging from 6 to 110 days.[2] It is more persistent in drier soils.[2]

  • Sulfonylureas : Their persistence is generally greater in soils with high pH (>7.0) and high organic matter.

Experimental Protocols

Accurate and reproducible data are fundamental to herbicide performance evaluation. Below are outlines of typical experimental protocols for assessing herbicide efficacy and crop tolerance.

Herbicide Efficacy Trial Workflow

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Herbicide_Efficacy_Trial_Workflow cluster_planning 1. Trial Planning & Setup cluster_application 2. Herbicide Application cluster_assessment 3. Data Collection & Analysis A Site Selection (Uniform weed infestation) B Experimental Design (e.g., Randomized Complete Block) A->B C Plot Establishment (Min. 20 sq. meters, 4 replications) B->C D Pre-spray Assessment (Weed density & stage) C->D E Herbicide Application (Calibrated sprayer, specified volume) D->E F Record Environmental Conditions (Temp, humidity, wind) E->F G Visual Weed Control Ratings (e.g., 7, 14, 28 days after treatment) F->G H Weed Biomass Sampling (Harvesting and drying) G->H J Yield Data Collection (Harvest and measurement) H->J I Crop Tolerance Assessment (Visual injury ratings) I->J K Statistical Analysis (ANOVA, means separation) J->K

Caption: A generalized workflow for conducting herbicide efficacy field trials.
Key Methodological Components

  • Experimental Design : A randomized complete block design with at least four replications is commonly used to account for field variability.[11]

  • Plot Size : Minimum plot sizes of 20 square meters are recommended for small-plot trials.[11]

  • Application : Herbicides should be applied using calibrated sprayers with appropriate nozzles (e.g., flat fan) and water volumes (e.g., 300 L/ha).[11]

  • Assessments :

    • Weed Control : Visual assessments of percent weed control are typically conducted at multiple intervals after application (e.g., 7, 14, 28 days). Weed density and biomass can be quantified by counting weeds in quadrats and harvesting above-ground plant material.

    • Crop Tolerance : Crop injury is visually rated on a scale (e.g., 0-100%), and phytotoxicity symptoms are recorded.

    • Yield : Crop yield is determined by harvesting the grain from a defined area within each plot.

  • Data Analysis : Data are subjected to analysis of variance (ANOVA), and treatment means are separated using appropriate statistical tests (e.g., Fisher's LSD).

Conclusion

This compound and sulfonylurea herbicides are valuable tools for weed management, both functioning through the inhibition of the ALS enzyme. Their performance in terms of efficacy and crop safety is influenced by their specific chemical structures, the target weed species, crop genetics, and environmental conditions. Sulfonylureas represent a broad and diverse class of herbicides with a wide range of applications, while this compound offers a specific spectrum of weed control, particularly for grassy weeds in cereal crops. For the development of new weed management strategies, a thorough understanding of the comparative performance and molecular interactions of these herbicides is essential. Future research should focus on direct, quantitative comparisons under varied field conditions to optimize their use and manage the evolution of herbicide resistance.

References

Validating the Metabolic Pathways of Flucarbazone-Sodium in Wheat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of Flucarbazone-sodium in wheat, supported by experimental data. It details the methodologies for key experiments and presents quantitative data in structured tables for ease of comparison. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate understanding.

Executive Summary

This compound, a sulfonylurea herbicide, is effectively metabolized in wheat, contributing to its selectivity. The primary metabolic pathway involves the cleavage of the sulfonylurea bridge, leading to the formation of less toxic metabolites. This process is primarily mediated by cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs). The principal metabolite identified in wheat is 2-(trifluoromethoxy) benzene (B151609) sulfonamide. The dissipation of this compound in wheat plants is rapid, with a half-life ranging from 1.5 to 3 days.[1] This guide synthesizes the available data to provide a comprehensive overview of the metabolic fate of this compound in wheat.

Metabolic Pathways of this compound in Wheat

The metabolism of this compound in wheat proceeds through a series of detoxification steps, primarily involving Phase I and Phase II reactions.

Phase I Metabolism: The initial step is the cleavage of the sulfonylurea bridge of the this compound molecule. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes known to be involved in the detoxification of various xenobiotics in plants.[2][3][4] This cleavage results in the formation of 2-(trifluoromethoxy) benzene sulfonamide and a triazolinone moiety.

Phase II Metabolism: Following the initial cleavage, the resulting metabolites can undergo conjugation reactions, which are characteristic of Phase II detoxification. These reactions, often mediated by glutathione S-transferases (GSTs), increase the water solubility of the metabolites, facilitating their sequestration into vacuoles or further degradation.[3][5][6] While the primary metabolite, 2-(trifluoromethoxy) benzene sulfonamide, has been consistently identified, other potential downstream metabolites resulting from further degradation and conjugation include sulfonic acid, N-acetylsulfonamide, and glucuronide conjugates.[7]

A proposed metabolic pathway for this compound in wheat is illustrated in the diagram below.

Flucarbazone_Metabolism Flucarbazone This compound Metabolite1 2-(trifluoromethoxy) benzene sulfonamide Flucarbazone->Metabolite1 CYP450s (Sulfonylurea Bridge Cleavage) Triazolinone Triazolinone Moiety Flucarbazone->Triazolinone CYP450s (Sulfonylurea Bridge Cleavage) PhaseII_Metabolites Phase II Metabolites (e.g., Conjugates) Metabolite1->PhaseII_Metabolites GSTs, etc. (Conjugation) Triazolinone->PhaseII_Metabolites Further Degradation & Conjugation

Figure 1: Proposed metabolic pathway of this compound in wheat.

Quantitative Analysis of this compound Dissipation in Wheat

Field studies have quantified the dissipation of this compound and its primary metabolite in wheat plants. The data indicates a rapid degradation of the parent compound.

CompoundMatrixHalf-life (days)Reference
This compoundWheat Plant1.5 - 3[1]
2-(trifluoromethoxy) benzene sulfonamideWheat PlantData on half-life not available; residues decreased after application.[1]

Comparison with Other Herbicides

Direct comparative studies detailing the complete metabolic pathways of this compound alongside other herbicides in wheat are limited. However, the general detoxification mechanisms involving CYPs and GSTs are common for many selective herbicides in wheat. For instance, the herbicide pyroxsulam (B39247) is also metabolized in wheat via O-dealkylation, a reaction often catalyzed by CYPs, leading to a less active metabolite.[8] The selectivity of both herbicides in wheat is attributed to the plant's ability to rapidly metabolize the active compound into non-phytotoxic forms.

HerbicidePrimary Metabolic Reaction in WheatKey EnzymesReference
This compound Cleavage of sulfonylurea bridgeCytochrome P450s, Glutathione S-transferases[1][2][3][4][5][6]
Pyroxsulam O-dealkylationCytochrome P450s[8]

Experimental Protocols for Validating Metabolic Pathways

The validation of herbicide metabolic pathways in plants typically involves a series of interconnected experimental procedures. A general workflow for such a study is outlined below.

Experimental_Workflow cluster_0 In Vivo Studies cluster_1 Analytical Chemistry cluster_2 In Vitro Studies Plant_Treatment Treatment of Wheat Plants (e.g., with 14C-Flucarbazone-sodium) Time_Course_Sampling Time-Course Sampling of Plant Tissues Plant_Treatment->Time_Course_Sampling Extraction Extraction of Parent Compound and Metabolites Time_Course_Sampling->Extraction Separation Chromatographic Separation (e.g., HPLC) Extraction->Separation Detection Mass Spectrometric Detection (e.g., LC-MS/MS) Separation->Detection Quantification Quantification of Parent and Metabolites Detection->Quantification Pathway_Elucidation Metabolic Pathway Elucidation Quantification->Pathway_Elucidation Data Analysis Enzyme_Assays Enzyme Assays with Microsomes or Recombinant Enzymes (CYPs, GSTs) Inhibitor_Studies Inhibitor Studies (e.g., using malathion (B1675926) for CYPs) Enzyme_Assays->Inhibitor_Studies Inhibitor_Studies->Pathway_Elucidation

References

Comparative analysis of Flucarbazone-sodium degradation in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of Flucarbazone-sodium's persistence across various soil types, supported by experimental data and detailed protocols.

This compound, a selective herbicide from the sulfonylaminocarbonyl-triazolinone group, is utilized for the control of annual grasses and broadleaf weeds in wheat crops.[1] Its efficacy and potential for carryover to subsequent crops are intrinsically linked to its persistence in the soil, a factor governed by a complex interplay of soil properties and environmental conditions. This guide provides a comparative analysis of this compound degradation in different soil types, drawing upon key research findings to inform researchers, scientists, and drug development professionals.

Comparative Degradation Rates

The persistence of this compound in soil, often quantified by its half-life (DT50), varies significantly across different soil matrices. Laboratory and field studies have demonstrated a wide range of degradation rates, primarily influenced by soil organic carbon content and moisture levels.

A laboratory study on six Western Canadian soils revealed that the half-life of this compound ranged from 6 to 110 days.[2][3] This variability was strongly correlated with the soil's organic carbon content, with faster dissipation observed in soils with lower organic carbon.[2][3] In contrast, another field study reported a much narrower range of half-lives, from 8 to 14 days.[4] The aerobic biodegradation half-life of this compound in soil has been reported to be between 64 to 76 days.[5]

Soil CharacteristicHalf-Life (days)Key FindingsReference
Organic Carbon 6 - 110Half-life is positively correlated with organic carbon content. Dissipation is more rapid in soils with less organic carbon.[2][3]
Soil Moisture 11 (at 85% field capacity) vs. 25 (at 50% field capacity)More persistent in drier soil conditions.[2][3]
Field Conditions 8 - 14Dissipation followed first-order kinetics.[4]
Aerobic Biodegradation 64 - 76Indicates that biodegradation is a significant but not rapid environmental fate process.[5]

Factors Influencing Degradation

The degradation of this compound in soil is a multifaceted process influenced by several key factors:

  • Soil Organic Matter: Higher organic carbon content is correlated with a longer half-life, suggesting that the herbicide may be more strongly adsorbed to organic matter, making it less available for microbial degradation.[2][3]

  • Soil Moisture: Increased soil moisture generally facilitates microbial activity, leading to faster degradation. This compound is more persistent under drier conditions.[2][3]

  • Microbial Activity: The primary route of this compound degradation is believed to be through microbial action.[6] Environmental factors that promote microbial growth, such as warm temperatures and adequate moisture, can accelerate its breakdown.[6][7]

  • Soil pH: While not extensively detailed in the provided search results for this compound specifically, soil pH is a critical factor that influences the chemical form and microbial degradation of many herbicides.[7]

Experimental Protocols

The following outlines a general experimental protocol for assessing the degradation of this compound in soil, based on methodologies described in the cited literature.

1. Soil Collection and Preparation:

  • Collect soil samples from the desired locations and depths.

  • Air-dry the soil and sieve it through a 2-mm mesh to ensure homogeneity.[8]

  • Characterize the soil for properties such as texture (sand, silt, clay content), pH, organic carbon content, and cation exchange capacity.

2. Herbicide Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).[4]

  • Apply the herbicide solution to the soil samples to achieve the desired concentration. Ensure even distribution by thorough mixing.

3. Incubation:

  • Incubate the treated soil samples in a controlled environment.

  • Maintain constant temperature (e.g., 25°C) and moisture levels (e.g., 85% of field capacity).[2][3]

  • Collect soil subsamples at predetermined time intervals for analysis.

4. Sample Extraction:

  • Extract this compound and its metabolites from the soil samples using an appropriate solvent system, such as a mixture of acetonitrile and water.[4][9]

  • The extraction process may involve shaking, centrifugation, and cleanup steps using techniques like solid-phase extraction (SPE) to remove interfering substances.[4][9]

5. Analytical Determination:

  • Quantify the concentration of this compound and its degradation products using analytical instrumentation.

  • High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a common and sensitive method for this purpose.[4][9][10]

6. Data Analysis:

  • Plot the concentration of this compound against time.

  • Determine the degradation kinetics by fitting the data to appropriate models, such as first-order kinetics or a two-compartment model.[2][3][4]

  • Calculate the half-life (DT50) of the herbicide in the specific soil type.

Visualizing the Process

To better understand the experimental workflow and the factors influencing degradation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Soil Collection Soil Collection Sieving (2mm) Sieving (2mm) Soil Collection->Sieving (2mm) Soil Characterization Soil Characterization Sieving (2mm)->Soil Characterization Herbicide Application Herbicide Application Soil Characterization->Herbicide Application Incubation (Controlled Temp & Moisture) Incubation (Controlled Temp & Moisture) Herbicide Application->Incubation (Controlled Temp & Moisture) Time-course Sampling Time-course Sampling Incubation (Controlled Temp & Moisture)->Time-course Sampling Solvent Extraction Solvent Extraction Time-course Sampling->Solvent Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solvent Extraction->LC-MS/MS Analysis Data Analysis (Kinetics & Half-life) Data Analysis (Kinetics & Half-life) LC-MS/MS Analysis->Data Analysis (Kinetics & Half-life)

Experimental workflow for studying this compound degradation in soil.

Degradation_Factors cluster_soil Soil Properties cluster_env Environmental Conditions cluster_bio Biological Factors Flucarbazone Degradation Flucarbazone Degradation Organic Matter Organic Matter Organic Matter->Flucarbazone Degradation Soil Texture Soil Texture Soil Texture->Flucarbazone Degradation pH pH pH->Flucarbazone Degradation Moisture Moisture Moisture->Flucarbazone Degradation Temperature Temperature Temperature->Flucarbazone Degradation Microbial Activity Microbial Activity Microbial Activity->Flucarbazone Degradation

Key factors influencing the degradation of this compound in soil.

References

A Comparative Analysis of Flucarbazone-sodium and Pyroxsulam for the Control of Bromus Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of two common herbicides, flucarbazone-sodium and pyroxsulam (B39247), in controlling invasive Bromus species. The information presented is supported by experimental data to aid in informed decision-making for weed management strategies.

This compound and pyroxsulam are both acetolactate synthase (ALS) inhibitors used for selective post-emergence control of grass weeds in cereal crops.[1][2][3] Their effectiveness against problematic Bromus species, such as downy brome (Bromus tectorum) and Japanese brome (Bromus japonicus), is a critical area of study for ensuring crop yield and managing herbicide resistance.[4][5]

Quantitative Efficacy Comparison

The following tables summarize the performance of this compound and pyroxsulam on different Bromus species based on data from various field studies. Efficacy is primarily measured by the percentage of weed control.

Table 1: Efficacy on Downy Brome (Bromus tectorum)
HerbicideApplication TimingPercent ControlBiomass ReductionReference
Pyroxsulam Spring POST>70%85%[4]
Fall POST84% - 99%-[6]
Spring POST61%-[4]
This compound Not Specified50% - 70%60% - 65%[4]

*POST - Post-emergence

Table 2: Efficacy on Japanese Brome (Bromus japonicus)
HerbicideApplication TimingPercent Control (21-28 days after POST)Percent Control (50 days after POST)Reference
Pyroxsulam Fall POST>90%>90%[4][7]
Spring POST70% - 78%>90%[4][7]
This compound Fall POST>90%>90%[4][7]
Spring POST70% - 78%>90%[4][7]

*POST - Post-emergence

Overall, studies indicate that pyroxsulam generally provides more consistent and efficacious control of Bromus species compared to this compound, particularly for downy brome.[4][5] Fall applications of both herbicides tend to result in better control of Bromus species than spring applications.[1][4][6] It is important to note that resistance to ALS inhibitors, including this compound, has been reported in some Bromus populations, which can significantly impact efficacy.[8][9]

Experimental Protocols

The data presented above is derived from rigorous field experiments. Below are summaries of the typical methodologies employed in these studies.

Field Trial Establishment and Management

Field trials were typically conducted over multiple growing seasons at various locations to ensure the robustness of the data.[4][5][7] Winter wheat was often the crop used in these studies.[4][7] To supplement natural weed populations, Bromus seeds were often broadcast on the surface prior to seeding the crop.[7] Plots were fertilized according to soil test recommendations, and broadleaf weeds were controlled with a separate herbicide application to isolate the effects of the test substances on Bromus species.[7]

Herbicide Application

Herbicides were applied at different timings, primarily pre-plant or post-emergence in the fall or spring.[4][7] Applications were made using knapsack sprayers with specified nozzle types, pressures, and water volumes to ensure uniform coverage.[10] Application rates were consistent with or varied around the label-recommended rates to determine dose-response relationships.[8]

Efficacy Assessment

Weed control was visually assessed at multiple time points after herbicide application, typically 21 to 28 days and 50 days after the spring post-emergence application.[4][7] Efficacy was rated on a scale of 0% (no control) to 100% (complete control). In addition to visual ratings, weed biomass and the number of seed-producing culms were often measured to provide a quantitative assessment of herbicide performance.[4]

Visualizing the Experimental Workflow

G cluster_0 Planning Phase cluster_1 Implementation Phase cluster_2 Data Collection & Analysis Phase cluster_3 Conclusion Phase A Formulate Hypothesis: Compare efficacy of this compound vs. Pyroxsulam on Bromus spp. B Experimental Design: Randomized complete block design Multiple locations and seasons A->B C Site Preparation & Seeding: Prepare plots, seed crop and Bromus spp. B->C D Herbicide Application: Apply treatments at specified timings (Fall/Spring POST) C->D E Data Collection: Visual efficacy ratings (% control) Biomass and seed head counts D->E F Statistical Analysis: ANOVA, means separation (e.g., LSD) E->F G Interpretation of Results: Compare herbicide performance Identify significant differences F->G H Publish Comparison Guide G->H

Caption: Herbicide Efficacy Experimental Workflow.

References

Distinguishing Target-Site vs. Non-Target-Site Resistance to Flucarbazone-Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of target-site resistance (TSR) and non-target-site resistance (NTSR) mechanisms to the herbicide Flucarbazone-sodium. Experimental data and detailed protocols are presented to aid researchers in identifying and characterizing these resistance types in various weed populations.

This compound is an acetolactate synthase (ALS) inhibiting herbicide, belonging to the sulfonylurea class.[1] Resistance to this herbicide in weed species poses a significant challenge to effective weed management. Understanding the underlying resistance mechanism is crucial for developing sustainable control strategies. Resistance is broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR) typically arises from mutations in the gene encoding the target enzyme, in this case, the acetolactate synthase (ALS) enzyme. These mutations prevent the herbicide from effectively binding to the enzyme, rendering it insensitive to the herbicide's inhibitory action.[2][3] A common mutation conferring resistance to this compound is a proline to serine substitution at position 197 (Pro-197-Ser) in the ALS gene.[4][5]

Non-Target-Site Resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site. This can include decreased uptake or translocation of the herbicide, sequestration of the herbicide away from the target site, or, most commonly, enhanced metabolism of the herbicide into non-toxic forms.[6][7][8][9] Enhanced metabolism is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[6]

Comparative Data on Resistance Mechanisms

The following tables summarize quantitative data from studies on this compound resistance in different weed species, illustrating the key differences between TSR and NTSR.

Table 1: Whole-Plant Dose-Response Assays

This table presents the herbicide dose required to cause a 50% reduction in plant growth (GR50) and the resulting Resistance Index (RI), calculated as the ratio of the GR50 of the resistant population to that of the susceptible population.

Weed SpeciesPopulationGR50 (g ai ha-1)Resistance Index (RI)Primary Resistance MechanismReference
Bromus japonicusResistant (R)1900.3120TSR (Pro-197-Ser) + NTSR[4]
Susceptible (S)14.5--[4]
Avena fatuaResistant (R)47.915.9NTSR[6]
Susceptible (S)8.18--[6]

Table 2: In Vitro ALS Enzyme Activity Assays

This table shows the concentration of this compound required to inhibit 50% of the ALS enzyme activity (I50). A significant difference in I50 values between resistant and susceptible populations is a strong indicator of TSR.

Weed SpeciesPopulationI50 (µM)Resistance Index (RI)Reference
Bromus japonicusResistant (R)13~130[4]
Susceptible (S)0.1-[4]

Table 3: Effect of P450 Inhibitor (Malathion) on Whole-Plant Resistance

This table demonstrates the effect of pre-treatment with malathion (B1675926), a known inhibitor of P450 enzymes, on the GR50 values. A significant reduction in the GR50 of the resistant population after malathion treatment suggests the involvement of P450-mediated metabolism (NTSR).

Weed SpeciesPopulationTreatmentGR50 (g ai ha-1)Fold Reversal of ResistanceReference
Avena fatuaResistant (R)This compound alone47.91-[6]
This compound + Malathion16.672.87[6]

Experimental Protocols

1. Whole-Plant Dose-Response Assay

This experiment quantifies the level of resistance at the whole-plant level.

  • Seed Germination: Seeds from suspected resistant (R) and known susceptible (S) populations are germinated in pots containing a suitable soil mix. Plants are grown under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At the 2-3 leaf stage, seedlings are treated with a range of this compound doses. A control group for each population is treated with a blank formulation.

  • Data Collection: After a set period (e.g., 21 days), the above-ground biomass is harvested, dried, and weighed.

  • Data Analysis: The fresh or dry weight data is expressed as a percentage of the untreated control. A log-logistic regression model is used to determine the GR50 value for each population. The Resistance Index (RI) is calculated as GR50(R) / GR50(S).

2. In Vitro ALS Enzyme Activity Assay

This assay directly measures the sensitivity of the ALS enzyme to the herbicide.

  • Enzyme Extraction: Young leaf tissue is harvested from both R and S plants and frozen in liquid nitrogen. The tissue is ground to a fine powder and the ALS enzyme is extracted using a buffer solution.

  • Enzyme Assay: The crude enzyme extract is incubated with a reaction mixture containing the necessary substrates and cofactors, along with a range of this compound concentrations.

  • Product Measurement: The activity of the ALS enzyme is determined by measuring the amount of acetoin (B143602) produced, a product of the enzymatic reaction, typically through a colorimetric reaction.

  • Data Analysis: The enzyme activity at each herbicide concentration is expressed as a percentage of the activity in the absence of the herbicide. A non-linear regression model is used to calculate the I50 value.

3. P450 Inhibitor Assay

This experiment investigates the role of metabolic resistance.

  • Inhibitor Pre-treatment: Seedlings of R and S populations are pre-treated with a sub-lethal dose of a P450 inhibitor, such as malathion, typically 24 hours before herbicide application.

  • Herbicide Application: The pre-treated plants are then sprayed with a range of this compound doses as described in the whole-plant dose-response assay.

  • Data Collection and Analysis: The GR50 values are determined as previously described. A significant reduction in the RI in the inhibitor-treated plants compared to the non-treated plants indicates that P450-mediated metabolism contributes to the resistance.

4. ALS Gene Sequencing

This molecular technique identifies mutations in the target gene.

  • DNA Extraction: Genomic DNA is extracted from the leaf tissue of R and S plants.

  • PCR Amplification: The ALS gene is amplified using polymerase chain reaction (PCR) with specific primers designed to cover known mutation sites.[6]

  • Sequencing: The PCR products are purified and sequenced.

  • Sequence Analysis: The resulting DNA sequences from the R and S plants are compared to identify any nucleotide changes that result in an amino acid substitution.[6]

Visualizing Experimental Workflows

experimental_workflow start Suspected Resistant Weed Population dose_response Whole-Plant Dose-Response Assay start->dose_response resistance_confirmed Resistance Confirmed (High RI) dose_response->resistance_confirmed GR50(R) >> GR50(S) no_resistance No Resistance (Low RI) dose_response->no_resistance GR50(R) ≈ GR50(S) als_assay In Vitro ALS Enzyme Assay resistance_confirmed->als_assay gene_sequencing ALS Gene Sequencing resistance_confirmed->gene_sequencing inhibitor_assay P450 Inhibitor Assay (e.g., Malathion) resistance_confirmed->inhibitor_assay high_i50 High I50 Shift als_assay->high_i50 low_i50 Low/No I50 Shift als_assay->low_i50 mutation_found Mutation Found (e.g., Pro-197-Ser) gene_sequencing->mutation_found no_mutation No Known Mutation gene_sequencing->no_mutation resistance_reversal Resistance Reversal (Reduced GR50) inhibitor_assay->resistance_reversal no_reversal No/Minor Reversal inhibitor_assay->no_reversal tsr Target-Site Resistance (TSR) ntsr Non-Target-Site Resistance (NTSR) high_i50->tsr mutation_found->tsr low_i50->inhibitor_assay no_mutation->inhibitor_assay resistance_reversal->ntsr no_reversal->tsr Suggests TSR or other NTSR mechanism

Caption: Workflow for differentiating TSR and NTSR to this compound.

Signaling Pathways and Logical Relationships

resistance_mechanisms cluster_susceptible Susceptible Plant cluster_resistant Resistant Plant herbicide This compound als_enzyme ALS Enzyme herbicide->als_enzyme Inhibits plant_death Plant Death herbicide->plant_death Leads to metabolism Enhanced Metabolism (e.g., by P450s) herbicide->metabolism Detoxified by amino_acids Branched-Chain Amino Acids als_enzyme->amino_acids Synthesizes als_enzyme->amino_acids tsr_node Target-Site Resistance (TSR) tsr_node->als_enzyme Alters target site, prevents binding plant_survival Plant Survival tsr_node->plant_survival ntsr_node Non-Target-Site Resistance (NTSR) ntsr_node->herbicide Reduces amount at target ntsr_node->plant_survival mutation ALS Gene Mutation (e.g., Pro-197-Ser) mutation->tsr_node metabolism->ntsr_node metabolites Non-toxic Metabolites metabolism->metabolites

Caption: Mechanisms of target-site vs. non-target-site resistance.

References

Safety Operating Guide

Proper Disposal of Flucarbazone-Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Flucarbazone-sodium is critical for protecting personnel and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is vital for maintaining laboratory safety and regulatory compliance.

This compound, a potent herbicide, is regulated as a hazardous waste.[1][2] Its disposal is governed by federal regulations such as the Resource Conservation and Recovery Act (RCRA) and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), as well as state and local laws, which may have stricter requirements.[1][3][4][5] Always consult the product's Safety Data Sheet (SDS) and label for specific disposal instructions, as these are legally binding.[2][3][4]

Key Disposal Principles
  • Prioritize Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. Purchase only the amount of this compound needed for your experiments and mix only the required quantity for immediate use.[4]

  • Never Dispose in Drains or General Trash: this compound and its containers must not be disposed of in sanitary sewers, storm drains, or regular trash.[4][6] Improper disposal can lead to environmental contamination, harm to wildlife, and significant legal penalties.[3]

  • Consult Local Authorities: Before disposal, contact your local solid waste agency, environmental protection agency, or a licensed hazardous waste disposal facility to understand specific local regulations and collection programs.[1][4] Many states offer "Clean Sweep" programs for the collection and disposal of pesticides.[3][5]

Step-by-Step Disposal Procedures

1. Unused or Excess this compound:

  • Option 1: Use as Directed: If you have a small amount of leftover diluted product, the preferred method is to apply it according to the label's directions.[4][7] You may also check if a colleague can use the remaining mixture for its intended purpose.[4]

  • Option 2: Hazardous Waste Disposal: If the product cannot be used, it must be disposed of as hazardous waste.[1][7]

    • Keep the this compound in its original, labeled container.[4]

    • Store the container in a secure, well-ventilated, cool, and dry area, away from heat or sparks.[8]

    • Arrange for pickup and disposal by a licensed hazardous waste contractor.

2. Empty this compound Containers:

Empty containers retain product residue and must be handled carefully.[6][8] Do not reuse empty pesticide containers for any other purpose.[4][8]

  • Triple Rinsing: The standard procedure for decontaminating empty containers is triple rinsing.[6][7][8]

    • Empty the remaining contents into the application equipment or a mix tank.

    • Fill the container about one-quarter full with water and recap it.

    • Shake for 10 seconds.

    • Pour the rinsate into the application equipment or a mix tank.[6][8]

    • Repeat this procedure two more times.

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can be offered for recycling if available or disposed of in a sanitary landfill, as permitted by local regulations.[1] Puncture and dispose of the container in a manner that prevents reuse.

3. Contaminated Materials and Spills:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, eye protection, and protective clothing, when handling this compound waste or cleaning up spills.[4][9]

  • Spill Cleanup: In the event of a spill, control the source, contain the spill to prevent it from spreading or entering waterways, and clean it up immediately.[6][8]

    • For small spills, scoop or sweep up the material and place it into a designated, labeled disposal container.[6][8]

    • Wash the area with detergent and water, and collect the wash liquid with an absorbent material, placing it into a compatible disposal container.[6][8]

  • Disposal of Contaminated Materials: All contaminated materials, including absorbent materials, used PPE, and soil, must be disposed of as hazardous waste.[6][8]

Quantitative Data Summary

While specific disposal limits can vary by jurisdiction, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueReference
Solubility in Water 3.1% (w/w) @ 20 °C[6][8]
Melting Point 200 °C (decomposes)[6]
Specific Gravity 1.20 g/cm³ @ 20 °C[8]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.

FlucarbazoneDisposal cluster_waste Waste Identification cluster_type Waste Type cluster_action Action cluster_final Final Disposal Waste This compound Waste Generated Unused Unused/Excess Product Waste->Unused Empty Empty Container Waste->Empty Contaminated Contaminated Material (Spill, PPE) Waste->Contaminated Use Use according to label Unused->Use If possible Hazardous Dispose as Hazardous Waste Unused->Hazardous If cannot be used Rinse Triple Rinse Container Empty->Rinse Contaminated->Hazardous Recycle Recycle/Landfill (per local regulations) Rinse->Recycle Licensed Licensed Disposal Facility Hazardous->Licensed

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Flucarbazone-sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Flucarbazone-sodium. Adherence to these protocols is essential for ensuring personal safety and proper disposal of hazardous materials.

Operational Plan: Safe Handling of this compound

All personnel must strictly follow these procedures to minimize exposure and mitigate risks associated with handling this compound.

1. Engineering Controls:

  • Work with this compound in a well-ventilated area.

  • A certified chemical fume hood is required when handling the powdered form or when there is a potential for aerosol generation.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in addition to goggles when there is a splash hazard.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves.[2] Nitrile or neoprene gloves are suitable for handling this compound. For prolonged contact or when handling concentrated solutions, heavier-duty gloves such as Viton™ or barrier laminate are recommended. Always inspect gloves for any signs of degradation or puncture before use.

    • Protective Clothing: A lab coat or chemical-resistant apron must be worn.[1] Long-sleeved shirts and long pants are required to cover all exposed skin.[2]

  • Respiratory Protection:

    • Respiratory protection is not typically required in a well-ventilated area when handling small quantities.

    • If engineering controls are insufficient, or if working with large quantities or in a situation with a high potential for dust or aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P100) is necessary.[1]

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[3]

  • Remove any contaminated clothing immediately and launder it before reuse.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Quantitative Data Summary

ParameterValueSource
Acute Oral Toxicity (Rat LD50) > 5000 mg/kg[2]
Acute Dermal Toxicity (Rat LD50) > 5000 mg/kg[2]
Acute Inhalation Toxicity (Rat LC50) > 5.2 mg/L (4-hour)[2]
Occupational Exposure Limits (OELs)
OSHA PEL (8-hr TWA)None Established[2]
ACGIH TLV (8-hr TWA)None Established[2]
NIOSH REL (10-hr TWA)None Established[2]

Note: TWA (Time-Weighted Average), PEL (Permissible Exposure Limit), TLV (Threshold Limit Value), REL (Recommended Exposure Limit).

Experimental Protocols Cited

The safety and toxicity data presented in this document are based on standardized animal studies as reported in the substance's Safety Data Sheets. These typically involve oral, dermal, and inhalation exposure routes to determine acute toxicity levels (LD50 or LC50).

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves, etc.) should be collected in a designated, clearly labeled hazardous waste container.

  • Unused or unwanted this compound powder should be kept in its original container or a compatible, sealed, and labeled waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Laboratory-Scale Decontamination (for trace amounts):

  • For minor spills or cleaning of contaminated glassware, a solution of sodium hypochlorite (B82951) (bleach) can be used to degrade the sulfonylurea structure of this compound.

  • Rinse the affected area or glassware thoroughly with the bleach solution, followed by copious amounts of water.

  • The rinse water should be collected as hazardous waste.

3. Final Disposal:

  • All collected hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling of this compound

Flucarbazone_Handling_Workflow prep Preparation - Review SDS - Verify fume hood function ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat prep->ppe Proceed handling Handling this compound - Work in fume hood - Weigh and handle with care ppe->handling Proceed spill Spill Response - Evacuate if necessary - Use spill kit - Decontaminate area handling->spill If Spill Occurs decontamination Decontamination - Clean work surfaces - Decontaminate glassware handling->decontamination Experiment Complete spill->decontamination After Cleanup waste Waste Collection - Segregate solid and liquid waste - Label containers clearly decontamination->waste Generate Waste disposal Final Disposal - Contact EHS - Follow institutional procedures waste->disposal Ready for Pickup

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.